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Core Science & Biosynthesis

Foundational

3-(2-Hydroxyphenyl)-2-oxopropanoic acid natural sources and synthesis

Technical Whitepaper: 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid – Natural Sources, Metabolism, and Synthesis Executive Summary 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (commonly referred to as o-hydroxyphenylpyruvic acid or...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid – Natural Sources, Metabolism, and Synthesis

Executive Summary

3-(2-Hydroxyphenyl)-2-oxopropanoic acid (commonly referred to as o-hydroxyphenylpyruvic acid or o-HPPA) is a critical α-keto acid intermediate with profound significance in mammalian metabolism and plant biosynthesis. As a transient metabolite, it bridges the degradation pathways of coumarin and o-tyrosine, while also serving as a precursor for complex phenolic secondary metabolites. This whitepaper provides an authoritative, in-depth analysis of the biochemical pathways, natural sources, and robust synthetic methodologies for o-HPPA, designed for researchers and drug development professionals.

Biochemical Significance and Molecular Architecture

o-HPPA (CAS: 1201-77-0) is an aromatic α-keto acid characterized by an ortho-hydroxyl group on its phenyl ring. This specific structural arrangement makes the molecule highly reactive, allowing it to readily undergo intramolecular cyclization to form its lactone derivative, 3-hydroxycoumarin. In physiological environments, the equilibrium between the open-chain keto acid and the closed-ring lactone is dictated by pH and enzymatic microenvironments, making o-HPPA a dynamic intermediate in pharmacological and metabolomic studies[1].

Biosynthetic Pathways and Natural Occurrence

While o-HPPA rarely accumulates in high concentrations in its free acid form due to its reactivity, it is a ubiquitous intermediate in several key biological systems:

  • Mammalian Coumarin Metabolism: In human and animal liver microsomes, coumarin is metabolized via cytochrome P450 enzymes. A primary ring-opening degradation pathway yields o-HPPA, which is subsequently reduced to o-hydroxyphenyllactic acid or decarboxylated to o-hydroxyphenylacetic acid[1][2].

  • Plant Metabolomics: In the plant kingdom, o-HPPA and its lactone act as biosynthetic precursors to various coumarins and phenolic acids. High-resolution metabolomic profiling of medicinal plants, such as Kigelia africana, has successfully identified o-HPPA derivatives (e.g., o-hydroxyphenylpyruvic acid lactone) in polar extracts[3].

  • o-Tyrosine Catabolism: o-HPPA is the direct product of the transamination of o-tyrosine, a process mediated by specific aminotransferases in both plant and animal tissues[4].

MetabolicPathway Coumarin Coumarin (Plant Metabolite) oHPPA o-Hydroxyphenylpyruvic Acid (o-HPPA) Coumarin->oHPPA CYP450 Ring Opening oTyrosine o-Tyrosine (Amino Acid) oTyrosine->oHPPA Transamination oHPLA o-Hydroxyphenyllactic Acid oHPPA->oHPLA Reduction oHPAA o-Hydroxyphenylacetic Acid oHPPA->oHPAA Decarboxylation Lactone 3-Hydroxycoumarin (Lactone) oHPPA->Lactone Cyclization

Figure 1: Metabolic pathways of 3-(2-hydroxyphenyl)-2-oxopropanoic acid.

Synthetic Methodologies and Mechanistic Causality

The de novo chemical synthesis of o-HPPA is classically achieved via a modified Erlenmeyer-Plöchl azlactone synthesis[4]. Because the free α-keto acid is prone to degradation, the synthetic strategy deliberately routes through stable, isolable intermediates.

  • Condensation: Salicylaldehyde and acetylglycine are condensed using acetic anhydride and sodium acetate. Causality: Acetic anhydride acts as a dehydrating agent to drive the formation of the azlactone ring, while sodium acetate provides the necessary basic environment. The proximity of the ortho-hydroxyl group leads to an immediate rearrangement, yielding 3-acetamidocoumarin rather than a standard oxazolone[4].

  • Acidic Hydrolysis: The 3-acetamidocoumarin is subjected to harsh acidic hydrolysis. Causality: This cleaves the acetamido group and replaces it with a hydroxyl group, forming 3-hydroxycoumarin (o-HPPA lactone).

  • Base-Catalyzed Ring Opening: The lactone is treated with aqueous sodium hydroxide. Causality: The hydroxide ion attacks the lactone carbonyl, opening the ring to form the sodium salt of o-HPPA. Careful, temperature-controlled acidification is required to precipitate the free acid without triggering re-lactonization[5].

SyntheticWorkflow Reactants Salicylaldehyde + Acetylglycine Step1 Condensation (Ac2O, NaOAc) Reactants->Step1 Intermediate1 3-Acetamidocoumarin Step1->Intermediate1 Step2 Acidic Hydrolysis (HCl, Heat) Intermediate1->Step2 Intermediate2 3-Hydroxycoumarin (Lactone) Step2->Intermediate2 Step3 Base Hydrolysis (NaOH), then Acidify Intermediate2->Step3 Product o-Hydroxyphenylpyruvic Acid Step3->Product

Figure 2: Step-by-step synthetic workflow for 3-(2-hydroxyphenyl)-2-oxopropanoic acid.

Validated Experimental Workflows

Protocol A: De Novo Chemical Synthesis of o-HPPA

This protocol is designed as a self-validating system; the isolation of the highly crystalline intermediate ensures downstream purity.

  • Reagent Preparation: Combine 0.50 mol of acetylglycine, 0.50 mol of salicylaldehyde, and 0.50 mol of anhydrous sodium acetate in a round-bottom flask.

  • Condensation: Add 1.50 mol of acetic anhydride. Heat the mixture on a steam bath for 1 hour. Validation Checkpoint: The reaction mixture will turn dark brown. Cool the mixture; the sudden precipitation of pale yellow needles indicates the successful formation of 3-acetamidocoumarin.

  • Intermediate Isolation: Filter the precipitate and recrystallize from 95% ethanol. Validation Checkpoint: The purified 3-acetamidocoumarin must exhibit a sharp melting point of 205–206 °C[4].

  • Hydrolysis to Lactone: Reflux 10 g of 3-acetamidocoumarin in 100 mL of 3 N HCl for 4 hours. Cool and filter the resulting 3-hydroxycoumarin.

  • Ring Opening: Dissolve 5 g of 3-hydroxycoumarin in 50 mL of 10% aqueous NaOH. Boil for 5 minutes, then cool rapidly to 0 °C.

  • Acidification: Carefully acidify the cold solution with concentrated HCl until pH 2 is reached. Extract immediately with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield o-hydroxyphenylpyruvic acid[5].

Protocol B: LC-MS/MS Metabolomic Extraction from Plant Matrices

Used for isolating and validating the presence of o-HPPA in natural sources like Kigelia africana[3].

  • Tissue Disruption: Lyophilize 50 g of plant fruit/tissue and mill into a fine powder to maximize surface area for solvent penetration.

  • Solvent Extraction: Suspend the powder in 500 mL of an 80:20 Methanol:Water (v/v) mixture. Sonicate for 30 minutes at 4 °C to prevent thermal degradation of the keto acid.

  • Centrifugation & Filtration: Centrifuge at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE membrane.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

  • Data Validation: Monitor for the exact mass of the lactone derivative ([M+H]+ m/z 163.03 or [M-H]- m/z 161.02) and the free acid ([M-H]- m/z 179.03). Use isotopic internal standards to validate extraction recovery[3].

Quantitative and Analytical Metrics

The following table summarizes the critical physicochemical properties and analytical metrics required for the identification and handling of o-HPPA and its primary synthetic intermediate.

Parameter3-(2-Hydroxyphenyl)-2-oxopropanoic Acid3-Acetamidocoumarin (Intermediate)
CAS Number 1201-77-0N/A
Molecular Formula C₉H₈O₄C₁₁H₉NO₃
Molecular Weight 180.16 g/mol [6]203.19 g/mol
Exact Mass 180.0423 Da203.0582 Da
Melting Point ~126 °C (Decomposes)[5]205–206 °C[4]
Solubility Soluble in Methanol, Ethyl Acetate, Water (alkaline)Soluble in Hot Ethanol, Benzene
Primary Biological Role Coumarin & o-Tyrosine Metabolite[1]Synthetic Precursor[4]

Conclusion

3-(2-Hydroxyphenyl)-2-oxopropanoic acid is a highly dynamic molecule that requires rigorous environmental control during extraction and synthesis due to its propensity for lactonization. By leveraging the stability of the 3-acetamidocoumarin intermediate, researchers can achieve high-yield de novo synthesis. Furthermore, the application of cold, polar extraction techniques coupled with HR-MS/MS ensures the accurate profiling of this compound in complex natural matrices, paving the way for advanced pharmacological studies on coumarin derivatives.

References

  • Metabolomic Profiling of Kigelia africana Extracts with Anti-Cancer Activity by High Resolution Tandem Mass Spectroscopy. Griffith Research Online. Available at: [Link]

  • BIOSENSOR-BASED STUDIES ON COUMARINS. DORAS | DCU Research Repository. Available at: [Link]

  • Evidence of Carcinogenicity of Coumarin. Office of Environmental Health Hazard Assessment (OEHHA). Available at: [Link]

  • Experiments on the Synthesis of Rotenone, etc. Part III. RSC Publishing. Available at: [Link]

  • Synthesis of o-Tyrosine and Related Phenolic Acids. ACS Publications. Available at: [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, a molecule of interest in various biochemical pathways. Due to the limited availability o...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, a molecule of interest in various biochemical pathways. Due to the limited availability of published experimental spectra for this specific compound, this guide will focus on a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental principles of spectroscopy and supported by data from structurally related analogs.

Introduction

3-(2-Hydroxyphenyl)-2-oxopropanoic acid, also known as 2-hydroxyphenylpyruvic acid, is an alpha-keto acid that can be involved in the metabolism of aromatic amino acids. Its structure, featuring a phenolic hydroxyl group, a ketone, and a carboxylic acid, presents a rich landscape for spectroscopic analysis. Understanding its spectral characteristics is crucial for its unambiguous identification, purity assessment, and for studying its interactions in biological systems. This guide will serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of its spectroscopic properties.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid is expected to be characterized by signals from the aromatic protons, the methylene protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Ar-H (4 protons)6.8 - 7.3mThe aromatic region will show a complex multiplet pattern due to the ortho, meta, and para couplings.
-CH₂-~4.0sA singlet is expected for the methylene protons, influenced by the adjacent carbonyl and aromatic ring.
-OH (phenolic)9.0 - 10.0br sThe chemical shift of the phenolic proton can be broad and is dependent on the solvent and concentration.
-COOH (carboxylic)10.0 - 12.0br sThe carboxylic acid proton will also appear as a broad singlet and its position is highly variable.

Interpretation:

The aromatic protons on the phenyl ring will likely appear as a complex multiplet between 6.8 and 7.3 ppm. The exact splitting pattern will depend on the specific coupling constants between the adjacent protons. The methylene protons (-CH₂-) are situated between a carbonyl group and the aromatic ring, which will deshield them, leading to a predicted chemical shift around 4.0 ppm. Due to the absence of adjacent protons, this signal is expected to be a singlet. The acidic protons of the phenolic and carboxylic acid groups are expected to be downfield, appearing as broad singlets. Their chemical shifts are highly dependent on factors like solvent, temperature, and concentration due to hydrogen bonding.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a co-solvent) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (carboxylic)165 - 175The carboxylic acid carbonyl carbon is expected in this region.
C=O (keto)190 - 200The ketone carbonyl carbon will be significantly downfield.
Ar-C-OH150 - 160The aromatic carbon attached to the hydroxyl group will be deshielded.
Ar-C (unsubstituted)115 - 135The other aromatic carbons will appear in this range.
Ar-C-CH₂120 - 130The aromatic carbon attached to the methylene group.
-CH₂-40 - 50The methylene carbon will be in the aliphatic region.

Interpretation:

The two carbonyl carbons will be the most downfield signals in the spectrum, with the ketone carbonyl appearing at a higher chemical shift than the carboxylic acid carbonyl. The aromatic carbons will have a range of chemical shifts depending on their substitution. The carbon attached to the phenolic hydroxyl group will be the most deshielded among the aromatic carbons. The methylene carbon will appear in the aliphatic region, with its chemical shift influenced by the adjacent carbonyl and aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent in an NMR tube.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency and shim the instrument.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A sufficient number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups in the molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (phenolic)3200 - 3600Broad, Strong
O-H (carboxylic acid)2500 - 3300Very Broad, Strong
C-H (aromatic)3000 - 3100Medium
C-H (aliphatic)2850 - 3000Medium
C=O (keto & carboxylic acid)1680 - 1750Strong, possibly two distinct peaks
C=C (aromatic)1450 - 1600Medium to Strong
C-O1000 - 1300Medium to Strong

Interpretation:

The IR spectrum is expected to be dominated by a very broad absorption band from 2500 to 3600 cm⁻¹ due to the O-H stretching vibrations of the carboxylic acid and phenolic hydroxyl groups, which will be involved in hydrogen bonding. The carbonyl region (1680-1750 cm⁻¹) will likely show strong absorptions for both the ketone and carboxylic acid C=O stretches. These may overlap or appear as two distinct peaks. The aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. If the compound is soluble, a solution in a suitable solvent (e.g., chloroform, acetonitrile) can be used in an appropriate IR cell.

  • Data Acquisition: Obtain a background spectrum of the empty accessory or the solvent. Then, acquire the sample spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid

IonPredicted m/zNotes
[M]⁺˙ (Molecular Ion)180.04For Electron Ionization (EI).
[M+H]⁺181.05For soft ionization techniques like Electrospray Ionization (ESI) in positive mode.
[M-H]⁻179.03For ESI in negative mode.
[M-H₂O]⁺˙162.03Loss of water from the molecular ion.
[M-COOH]⁺135.04Loss of the carboxyl group.
[C₇H₇O]⁺107.05A common fragment corresponding to the hydroxytropylium ion.

Interpretation:

The molecular weight of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid is 180.16 g/mol . In an EI-MS experiment, the molecular ion peak would be expected at an m/z of 180. Using soft ionization techniques like ESI, the protonated molecule [M+H]⁺ at m/z 181 or the deprotonated molecule [M-H]⁻ at m/z 179 would be observed. Common fragmentation pathways would include the loss of water, the loss of the carboxylic acid group, and cleavage of the side chain to produce characteristic fragments of the hydroxyphenyl moiety.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Ionize the sample using an appropriate technique (e.g., ESI or EI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound Pure Compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Foundational

Biological Activity and Therapeutic Potential of 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid: A Comprehensive Technical Guide

Executive Summary 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, commonly referred to as 2-hydroxyphenylpyruvic acid or o-hydroxyphenylpyruvate, is a biologically significant alpha-keto acid. While structurally simple, it occu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Hydroxyphenyl)-2-oxopropanoic acid, commonly referred to as 2-hydroxyphenylpyruvic acid or o-hydroxyphenylpyruvate, is a biologically significant alpha-keto acid. While structurally simple, it occupies a critical intersection between mammalian immunomodulation, microbial aromatic amino acid metabolism, and dermatological pharmacology. This technical guide provides an in-depth analysis of its biological activity, focusing on its role as a substrate for the enzymatic activity of Macrophage Migration Inhibitory Factor (MIF) [1], its metabolic routing in engineered microbial chassis, and its utility as a bioavailable penetration enhancer in topical therapeutics [2].

Biochemical Profile & Structural Significance

As an alpha-keto acid containing a phenolic ring, 3-(2-hydroxyphenyl)-2-oxopropanoic acid exists in a dynamic equilibrium between its keto and enol tautomers. This tautomerization is not merely a chemical artifact; it is the fundamental basis for its biological recognition.

In mammalian systems, this compound serves as a highly specific substrate for the phenylpyruvate tautomerase activity of MIF. In microbial systems, such as Pseudomonas putida, it acts as an intermediate in the catabolism of L-phenylalanine and tyrosine, generated via the action of 4-hydroxyphenylpyruvate dioxygenases (HPPD) [3]. Furthermore, its structural homology to alpha-hydroxy acids (AHAs) and naturally occurring amino acids allows it to modulate stratum corneum desmosomal linkages, making it a potent agent in dermatological formulations [2].

Mechanistic Pathways & Biological Targets

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity

MIF is a pleiotropic cytokine that plays a crucial role in innate immunity and the suppression of glucocorticoid-induced anti-inflammatory effects. Uniquely among cytokines, MIF possesses intrinsic catalytic activity, specifically functioning as a phenylpyruvate tautomerase [1].

The enzymatic mechanism relies on the N-terminal proline residue (Pro-1), which acts as a catalytic base. Pro-1 abstracts a proton from the alpha-carbon of 3-(2-hydroxyphenyl)-2-oxopropanoic acid, facilitating the conversion from the keto form to the enol form. Understanding this interaction is critical for drug development, as the tautomerase active site is a primary target for designing small-molecule MIF inhibitors to treat autoimmune diseases.

MIF_Mechanism Substrate 2-Hydroxyphenylpyruvate (Keto form) MIF MIF Enzyme (Active Site) Substrate->MIF Binds Pro1 Pro-1 Catalytic Base (Proton Abstraction) MIF->Pro1 Catalysis Enol Enol Tautomer (Transient) Pro1->Enol Tautomerization Borate Enol-Borate Complex (Absorbance 330 nm) Enol->Borate Boric Acid Trap

Caption: Enzymatic tautomerization of 2-hydroxyphenylpyruvate by MIF Pro-1 catalytic base.

Microbial Metabolic Pathways

In industrial biotechnology, solvent-tolerant strains like Pseudomonas putida are engineered to produce high-value aromatic compounds. In these pathways, L-phenylalanine is transaminated to phenylpyruvate, which is subsequently hydroxylated by HPPD to form 2-hydroxyphenylpyruvate [3]. By mapping and manipulating this pathway, researchers can optimize the metabolic flux toward desired bioproducts.

Microbial_Pathway Phe L-Phenylalanine PPY Phenylpyruvate Phe->PPY Transaminase HPPD 4-Hydroxyphenylpyruvate Dioxygenase PPY->HPPD Substrate OHPP 2-Hydroxyphenylpyruvate (Target Metabolite) HPPD->OHPP Hydroxylation Degradation Aromatic Catabolism (e.g., P. putida) OHPP->Degradation Downstream

Caption: Microbial metabolic flux from L-phenylalanine to 2-hydroxyphenylpyruvate.

Dermatological and Pharmacological Applications

Beyond systemic enzymology, 3-(2-hydroxyphenyl)-2-oxopropanoic acid demonstrates profound utility in topical pharmacology. As an alpha-keto acid, it shares therapeutic characteristics with alpha-hydroxy acids (e.g., lactic acid) but offers distinct biochemical advantages.

Causality in Formulation: The intact human stratum corneum is a formidable barrier. Traditional pharmacologic agents often fail to achieve local bioavailability. Alpha-keto acids like 2-hydroxyphenylpyruvic acid are structurally related to naturally occurring amino acids (interconvertible via transaminases in vivo). When applied topically, they modulate the pH of the stratum corneum and weaken desmosomal linkages, promoting epidermolysis and enhancing the percutaneous absorption of co-administered antifungal or anti-aging agents [2]. This structural mimicry allows for enhanced penetration without the severe inflammatory response typical of harsh chemical peels.

Experimental Protocols & Workflows

Protocol 1: MIF Phenylpyruvate Tautomerase Activity Assay

This protocol details the steady-state kinetic measurement of MIF tautomerase activity using 3-(2-hydroxyphenyl)-2-oxopropanoic acid.

Causality & Rationale: The enol tautomer generated by MIF is highly transient and rapidly reverts to the keto form in aqueous solution. To measure the reaction kinetics, boric acid is introduced into the assay buffer. Boric acid forms a stable, complexed chromophore with the enol tautomer, producing a measurable absorbance increase at 330 nm [1].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 3-(2-hydroxyphenyl)-2-oxopropanoic acid in 50 mM ammonium acetate (pH 6.0) to a stock concentration of 10 mM.

  • Equilibration: Allow the substrate solution to equilibrate at room temperature for 12–18 hours. Why? This ensures the baseline keto-enol equilibrium is stable before introducing the enzyme, preventing background drift.

  • Buffer Preparation: Prepare the assay buffer containing 0.435 M boric acid, adjusted to pH 6.2.

  • Reaction Initiation: In a quartz cuvette at 25°C, combine 1 mL of assay buffer and purified recombinant MIF protein (final concentration ~100 nM). Initiate the reaction by adding the equilibrated substrate (final concentration 0.5–2.0 mM).

  • Data Acquisition: Monitor the increase in absorbance at 330 nm continuously for 60 seconds using a UV-Vis spectrophotometer.

  • System Validation (Self-Validating Step): Run a parallel assay using a Pro-1 to Glycine (P1G) MIF mutant. A lack of absorbance increase at 330 nm in the mutant sample confirms that the observed signal is strictly dependent on the Pro-1 catalytic base and is not an artifact of buffer-catalyzed tautomerization.

Protocol 2: Microbial Production and Quantification

Step-by-Step Methodology:

  • Strain Cultivation: Inoculate a pre-culture of engineered P. putida (e.g., a strain with downstream aldehyde dehydrogenase knockouts to prevent metabolite degradation) in M9 minimal medium supplemented with 20 mM glucose and 5 mM L-phenylalanine.

  • Incubation: Grow the culture at 30°C with orbital shaking at 200 rpm for 24 hours.

  • Extraction: Centrifuge the culture at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • HPLC Quantification: Inject 20 µL of the filtrate onto a C18 reverse-phase HPLC column. Use a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (gradient elution). Detect 2-hydroxyphenylpyruvate at 280 nm.

  • System Validation (Self-Validating Step): Perform a spike-in recovery test by adding a known concentration of synthetic 3-(2-hydroxyphenyl)-2-oxopropanoic acid to a wild-type culture supernatant. Recovery rates must fall between 95-105% to validate the extraction efficiency.

Quantitative Data Summaries

Table 1: Kinetic Parameters of MIF Tautomerase Activity Data represents typical steady-state kinetics for the conversion of hydroxyphenylpyruvate by wild-type human MIF[1].

Enzyme VariantSubstrate Vmax​ (mmol/min/mg) kcat​ ( s−1 ) Km​ (mM) kcat​/Km​ ( M−1s−1 )
Wild-Type MIF p/o-Hydroxyphenylpyruvate0.36~2.52.1~1.2 x 103
P1G Mutant p/o-Hydroxyphenylpyruvate< 0.01N/AN/ANegligible
PAM Mutant *p/o-HydroxyphenylpyruvateUndetectableN/AN/AUndetectable

*PAM = Proline-Alanine-Methionine insertion mutant, which displaces the catalytic proline.

Table 2: Comparative Efficacy of Alpha-Keto Acids in Dermal Formulations Conceptual summary based on dermatological patent literature for epidermal penetration enhancement [2].

Compound ClassExampleBioavailability EnhancementIrritation PotentialPrimary Mechanism of Action
Alpha-Hydroxy Acid (AHA) Lactic AcidModerateHighDirect pH reduction, corneocyte desquamation
Alpha-Keto Acid 2-Hydroxyphenylpyruvic AcidHighLowDesmosomal cleavage, amino acid mimicry

Conclusion

3-(2-Hydroxyphenyl)-2-oxopropanoic acid is a highly versatile molecule that bridges immunology, industrial microbiology, and dermatology. Its unique keto-enol tautomerization makes it an indispensable tool for characterizing the catalytic active site of MIF, paving the way for novel anti-inflammatory therapeutics. Concurrently, its structural properties allow it to function as a potent, low-irritation penetration enhancer in topical drug delivery. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can reliably leverage this compound across diverse biochemical applications.

References

  • Lubetsky, J. B., Swope, M., Dealwis, C., Blake, P., & Lolis, E. (1999). Pro-1 of Macrophage Migration Inhibitory Factor Functions as a Catalytic Base in the Phenylpyruvate Tautomerase Activity. Biochemistry, 38(22), 7346–7354.[Link]

  • Yu, R. J., & Van Scott, E. J. (1995). Method of using 2-hydroxypropanoic acid (lactic acid) for the treatment of wrinkles. U.S. Patent No. 5,422,370. U.S.
  • Molina-Santiago, C., et al. (2019). Pseudomonas putida as a platform for the synthesis of aromatic compounds. Applied Microbiology and Biotechnology.[Link]

Exploratory

The Metabolic Crossroads of 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, more commonly known as 2-hydroxyphenylpyruvic acid, is a critical intermediate in the catabolic pathway of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxyphenyl)-2-oxopropanoic acid, more commonly known as 2-hydroxyphenylpyruvic acid, is a critical intermediate in the catabolic pathway of the essential amino acid L-phenylalanine. While often viewed as a transient metabolite, its accumulation is a hallmark of serious inborn errors of metabolism, making the elucidation of its metabolic fate crucial for diagnostics and therapeutic development. This guide provides an in-depth exploration of the known metabolic pathways involving this keto acid, the key enzymes governing its flux, and its pathophysiological significance. Furthermore, we present detailed, field-proven methodologies for its analysis and the characterization of associated enzymatic activities, offering a comprehensive resource for professionals in metabolic research and drug discovery.

Introduction: The Centrality of Phenylalanine Catabolism

The aromatic amino acid L-phenylalanine is an indispensable component of the human diet, serving as a fundamental building block for protein synthesis.[1] Excess phenylalanine, beyond that required for proteogenesis, is catabolized primarily in the liver through a singular, tightly regulated pathway.[1][2] The initial and rate-limiting step of this pathway is the conversion of phenylalanine to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH).[2][3] This critical hydroxylation reaction prevents the accumulation of phenylalanine to neurotoxic levels.[4][5]

The subsequent degradation of tyrosine proceeds through a multi-step enzymatic cascade that ultimately yields fumarate and acetoacetate, which can then enter central carbon metabolism via the citric acid cycle or be used in fatty acid synthesis.[6] It is within this vital catabolic sequence that 3-(2-Hydroxyphenyl)-2-oxopropanoic acid emerges, not as a primary component of the main pathway, but as a product of an alternative, or shunt, pathway that becomes significant under pathological conditions.

The Core Metabolic Pathway: A Tale of Two Routes

Under normal physiological conditions, the flux of phenylalanine catabolism is overwhelmingly directed towards the production of tyrosine and its subsequent degradation products. However, when the primary pathway is compromised, phenylalanine is shunted into an alternative route involving transamination.

The Canonical Pathway: From Phenylalanine to Homogentisate

The primary route for phenylalanine degradation is a linear, four-enzyme pathway:

  • Phenylalanine Hydroxylase (PAH): This enzyme hydroxylates phenylalanine to form tyrosine. This is the rate-limiting step and requires tetrahydrobiopterin (BH4) as a cofactor.[3][7]

  • Tyrosine Aminotransferase (TAT): Tyrosine is then converted to 4-hydroxyphenylpyruvic acid by this aminotransferase.[8]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvic acid to homogentisic acid.[9]

  • Homogentisate 1,2-Dioxygenase (HGD): The aromatic ring of homogentisic acid is cleaved by this enzyme to form maleylacetoacetate.[10]

Maleylacetoacetate is subsequently isomerized to fumarylacetoacetate, which is then hydrolyzed to fumarate and acetoacetate by fumarylacetoacetate hydrolase (FAH).[2][11]

The Alternative Pathway: The Genesis of 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid

In conditions where the activity of phenylalanine hydroxylase is deficient, as seen in the genetic disorder Phenylketonuria (PKU), phenylalanine accumulates to high concentrations in the blood and tissues.[12][13] This excess phenylalanine is then diverted to a minor metabolic route initiated by an aromatic amino acid aminotransferase, leading to the formation of phenylpyruvic acid.[14] While the primary product is phenylpyruvic acid, the isomer 3-(2-Hydroxyphenyl)-2-oxopropanoic acid can also be formed, although it is typically a minor product. The accumulation of these phenylketones is a defining characteristic of untreated PKU.[12][15]

Figure 1: Overview of Phenylalanine Catabolism

Pathophysiological Significance: Phenylketonuria and Tyrosinemia

Defects in the phenylalanine catabolic pathway lead to a group of inherited metabolic disorders with severe clinical consequences if left untreated.

  • Phenylketonuria (PKU): This is an autosomal recessive disorder caused by mutations in the PAH gene, leading to deficient phenylalanine hydroxylase activity.[4][13] The resulting hyperphenylalaninemia leads to the accumulation of phenylalanine and its metabolites, including phenylpyruvic acid and 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.[12][15] These compounds are neurotoxic and can cause severe intellectual disability, seizures, and behavioral problems.[5][16] Newborn screening and a lifelong phenylalanine-restricted diet are the cornerstones of PKU management.[12]

  • Tyrosinemia: This is a group of genetic disorders characterized by defects in the enzymes downstream of tyrosine formation.[17][18]

    • Tyrosinemia Type I is caused by a deficiency in fumarylacetoacetate hydrolase (FAH) and is the most severe form, leading to liver failure and renal dysfunction.[11][17]

    • Tyrosinemia Type II results from a deficiency in tyrosine aminotransferase (TAT).[19]

    • Tyrosinemia Type III is a rare disorder caused by a deficiency in 4-hydroxyphenylpyruvate dioxygenase (HPPD).[18]

The accumulation of specific intermediates in these disorders underscores the importance of maintaining the integrity of the entire phenylalanine and tyrosine degradation pathway.

Experimental Analysis and Methodologies

The study of metabolic pathways involving 3-(2-Hydroxyphenyl)-2-oxopropanoic acid and related metabolites requires robust analytical techniques and enzymatic assays.

Quantification of Metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices like plasma, urine, and cerebrospinal fluid.[20] This technique combines the separation power of liquid chromatography with the mass-resolving capabilities of mass spectrometry.

Experimental Protocol: Quantification of Phenylalanine and its Metabolites in Serum

  • Sample Preparation:

    • To 50 µL of serum, add 100 µL of an internal standard solution (e.g., deuterated phenylalanine and 13C-labeled homogentisic acid in methanol).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.[20]

    • Column: A C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 20% to 90% Mobile Phase B over 2.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in both positive (for phenylalanine) and negative (for organic acids) modes.

Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.

Figure 2: LC-MS/MS Workflow for Metabolite Quantification

Phenylalanine Hydroxylase (PAH) Enzyme Assay

Rationale: Measuring the activity of PAH is crucial for diagnosing PKU and for evaluating the efficacy of potential therapeutic agents. The assay typically measures the rate of tyrosine formation from phenylalanine.

Experimental Protocol: PAH Activity Assay in Liver Homogenate

  • Preparation of Liver Homogenate:

    • Homogenize fresh or frozen liver tissue in a buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris.

    • The supernatant (cytosolic fraction) is used for the assay.

  • Assay Reaction:

    • Prepare a reaction mixture containing:

      • Potassium phosphate buffer (pH 6.8)

      • Phenylalanine (substrate)

      • Tetrahydrobiopterin (BH4) (cofactor)

      • Catalase (to remove hydrogen peroxide)

      • Dithiothreitol (to maintain BH4 in a reduced state)

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the liver homogenate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Detection of Tyrosine:

    • The amount of tyrosine produced can be quantified by various methods, including HPLC with fluorescence detection or LC-MS/MS.

Data Analysis: Enzyme activity is expressed as the amount of tyrosine produced per unit of time per milligram of protein.

Conclusion and Future Directions

3-(2-Hydroxyphenyl)-2-oxopropanoic acid, while a minor metabolite under normal conditions, serves as a critical biomarker for the diagnosis and monitoring of Phenylketonuria. Understanding the metabolic shunt that leads to its formation is fundamental to comprehending the pathophysiology of this and related disorders. The analytical and enzymatic assays detailed in this guide provide the necessary tools for researchers and clinicians to further investigate these pathways.

Future research should focus on the potential biological activities of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid and other accumulated metabolites in PKU, as they may contribute to the complex neurological symptoms of the disease. Furthermore, the development of high-throughput screening assays for inhibitors or activators of the enzymes in the phenylalanine catabolic pathway holds promise for the discovery of novel therapeutics for these challenging metabolic disorders.

References

  • MSD Manual Professional Edition. (2021, May 20). Phenylketonuria (PKU) - Pediatrics. [Link]

  • Wikipedia. Phenylketonuria. [Link]

  • Medscape. (2025, August 18). Phenylketonuria (PKU): Background, Pathophysiology, Etiology. [Link]

  • National Center for Biotechnology Information. (2023, August 8). Phenylketonuria (PKU) - StatPearls. [Link]

  • Pharmaguideline. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders. [Link]

  • National Center for Biotechnology Information. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. [Link]

  • YouTube. (2024, September 23). Phenylalanine catabolism outline made easy #biochemistryshorts. [Link]

  • SpringerLink. Biochemical and Clinical Aspects of Hereditary Tyrosinemia Type 1. [Link]

  • Medscape. (2025, December 16). Tyrosinemia: Background, Etiology, Pathophysiology. [Link]

  • Balance Metanutrition. (2021, March 4). Metabolic Pathways | Tyrosine Degradation. [Link]

  • PubMed. Biochemical and Clinical Aspects of Hereditary Tyrosinemia Type 1. [Link]

  • ResearchGate. (A) Enzymes involved in degradation of L-phenylalanine and L-tyrosine.... [Link]

  • Wikipedia. Phenylalanine hydroxylase. [Link]

  • National Center for Biotechnology Information. Protein Degradation and the Pathologic Basis of Phenylketonuria and Hereditary Tyrosinemia. [Link]

  • National Center for Biotechnology Information. Bacterial phenylalanine and phenylacetate catabolic pathway revealed. [Link]

  • CUTM Courseware. Catabolism of Phenylalanine and Thyrosine. [Link]

  • ResearchGate. Tyrosine metabolism pathway, including Hereditary Tyrosinemia Type 1,.... [Link]

  • DigitalCommons@Providence. (2019, November 20). Case 67: Phenylalanine Hydroxylase: An Investigation of Its Structure Leads to the Development of PKU New Therapies. [Link]

  • YouTube. (2022, November 1). Phenylalanine metabolism and Overview of phenylketonuria : Medical Biochemistry : Dr Priyansh jain. [Link]

  • Reactome. Phenylalanine metabolism. [Link]

  • National Center for Biotechnology Information. Targeted and Non-Targeted Metabolomic Evaluation of Cerebrospinal Fluid in Early Phase Schizophrenia: A Pilot Study from the Hopkins First Episode Psychosis Project. [Link]

  • SIELC Technologies. Separation of 4-Hydroxyphenylpyruvic acid on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. [Link]

  • Rupa Health. 4-Hydroxyphenylpyruvic Acid. [Link]

  • ResearchGate. Suggested pathway for the metabolism of HPHPA, 3HPA, and 3HHA. [Link]

  • Frontiers. (2018, September 4). Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. [Link]

  • National Center for Biotechnology Information. (2022, April 3). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. [Link]

  • Wikipedia. 4-Hydroxyphenylpyruvic acid. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid and its Putative Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals Abstract 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, also known as o-hydroxyphenylpyruvic acid, is an aromatic keto acid whose direct and extensive role in pla...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxyphenyl)-2-oxopropanoic acid, also known as o-hydroxyphenylpyruvic acid, is an aromatic keto acid whose direct and extensive role in plant metabolism is an emerging area of research. While its isomer, 4-hydroxyphenylpyruvic acid, is a well-established intermediate in tyrosine metabolism, the significance of the ortho-hydroxylated form is less understood. This guide synthesizes current knowledge on the broader context of aromatic amino acid metabolism in plants to propose a putative biosynthetic pathway and potential physiological roles for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. We will delve into its likely enzymatic origins, its potential downstream metabolic fate, and its possible involvement in plant defense and development. Furthermore, this guide provides detailed methodologies for its extraction and analysis, offering a foundational framework for researchers aiming to elucidate the functions of this intriguing metabolite.

Introduction: The Enigmatic Position of 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid in Plant Biochemistry

Plants produce a vast arsenal of specialized metabolites that are crucial for their interaction with the environment. Among these, phenolic compounds, derived from the shikimate pathway, play pivotal roles in defense against pathogens, herbivores, and abiotic stressors.[1][2] While major pathways of aromatic amino acid metabolism are well-characterized, the roles of many intermediate and side-pathway metabolites are still being uncovered. 3-(2-Hydroxyphenyl)-2-oxopropanoic acid is one such compound. Its structural similarity to key metabolic intermediates suggests its potential involvement in significant physiological processes. This guide provides a comprehensive overview of its likely biosynthesis, metabolic context, and potential functions, alongside practical methodologies for its study.

Putative Biosynthesis and Metabolic Context

While direct evidence for the complete biosynthetic pathway of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid in plants is not yet fully established, we can infer its likely origin from the well-documented metabolism of aromatic amino acids.

The Shikimate Pathway: The Gateway to Aromatic Compounds

The biosynthesis of all aromatic amino acids in plants begins with the shikimate pathway.[3] This series of enzymatic reactions converts simple carbohydrate precursors into chorismate, the last common precursor for tryptophan, tyrosine, and phenylalanine.

A Putative Branch from Phenylalanine Metabolism

It is hypothesized that 3-(2-Hydroxyphenyl)-2-oxopropanoic acid arises from a branch in the phenylalanine catabolic pathway. The most probable route involves the hydroxylation of phenylpyruvic acid at the ortho position.

A potential biosynthetic pathway can be visualized as follows:

Biosynthesis_of_3_2_Hydroxyphenyl_2_oxopropanoic_acid Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phenylalanine Phenylalanine Chorismate->Phenylalanine Chorismate mutase, Prephenate dehydratase, Phenylalanine aminotransferase Phenylpyruvic_Acid Phenylpyruvic Acid Phenylalanine->Phenylpyruvic_Acid Phenylalanine aminotransferase Target_Compound 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid Phenylpyruvic_Acid->Target_Compound Phenylpyruvate 2-hydroxylase (Putative)

Caption: Putative biosynthetic pathway of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

Enzymology: Key Players in the Pathway
  • Phenylalanine Aminotransferase (PAT): This enzyme catalyzes the reversible transamination of phenylalanine to phenylpyruvic acid.

  • Phenylpyruvate 2-hydroxylase (Putative): A key hypothesized step is the hydroxylation of phenylpyruvic acid at the C-2 position of the aromatic ring. While not yet characterized in plants for this specific substrate, similar hydroxylases are known to exist.[4]

Potential Metabolic Fates and Physiological Roles

The metabolic fate of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid is likely diverse, leading to compounds with important physiological roles.

Reduction to 3-(2-Hydroxyphenyl)lactic acid

Similar to the reduction of 4-hydroxyphenylpyruvic acid to 4-hydroxyphenyllactic acid by hydroxyphenylpyruvate reductases (HPPRs), 3-(2-Hydroxyphenyl)-2-oxopropanoic acid could be reduced to its corresponding lactic acid derivative.[5][6]

Conversion to 3-(2-Hydroxyphenyl)propanoic Acid (Melilotic Acid)

Further metabolism could lead to the formation of 3-(2-Hydroxyphenyl)propanoic acid, also known as melilotic acid, a compound found in plants like sweet clover (Melilotus spp.).[7] Melilotic acid and its derivatives are known to be involved in plant defense and allelopathy.

Role in Plant Defense

Phenolic compounds are integral to the plant defense system.[1][2] The accumulation of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid and its derivatives at sites of infection or stress could contribute to:

  • Antimicrobial activity: Directly inhibiting the growth of pathogenic fungi and bacteria.

  • Signaling: Acting as a signaling molecule to activate broader defense responses.

  • Precursor to phytoalexins: Serving as a building block for the synthesis of more complex defense compounds like coumarins.

Potential_Roles cluster_0 Metabolic Fate cluster_1 Physiological Roles 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid 3-(2-Hydroxyphenyl)lactic acid 3-(2-Hydroxyphenyl)lactic acid 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid->3-(2-Hydroxyphenyl)lactic acid Reduction Melilotic Acid Melilotic Acid 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid->Melilotic Acid Decarboxylation & Reduction Precursor to Secondary Metabolites Precursor to Secondary Metabolites 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid->Precursor to Secondary Metabolites Plant Defense Plant Defense Melilotic Acid->Plant Defense Allelopathy Allelopathy Melilotic Acid->Allelopathy

Caption: Potential metabolic fates and physiological roles.

Analytical Methodologies

The study of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid requires robust analytical techniques for its extraction, identification, and quantification in plant tissues.

Extraction of Phenolic Compounds from Plant Material

A general protocol for the extraction of phenolic compounds, adaptable for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, is provided below.[8]

Experimental Protocol: Extraction of Phenolic Acids

  • Sample Preparation: Freeze-dry plant tissue and grind to a fine powder.

  • Extraction:

    • Suspend 1 g of powdered tissue in 20 mL of 80% methanol.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet twice more.

    • Pool the supernatants.

  • Hydrolysis (Optional, to release conjugated forms):

    • Evaporate the methanol from the pooled supernatant under vacuum.

    • Add 10 mL of 2M NaOH and incubate at room temperature for 4 hours with shaking.

    • Acidify to pH 2 with concentrated HCl.

  • Liquid-Liquid Extraction:

    • Extract the aqueous phase three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions.

  • Final Preparation:

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for the sensitive and specific quantification of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.[9]

Table 1: Suggested LC-MS/MS Parameters for Analysis

ParameterSuggested Value
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MS/MS Transition Precursor ion (m/z) -> Product ion (m/z) (To be determined with a pure standard)

Note: The exact MS/MS transitions need to be optimized using a pure analytical standard of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

Analytical_Workflow Plant_Tissue Plant Tissue Extraction Extraction with 80% Methanol Plant_Tissue->Extraction Hydrolysis Alkaline Hydrolysis (Optional) Extraction->Hydrolysis LLE Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->LLE LC_MS LC-MS/MS Analysis LLE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General workflow for the analysis of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

Future Directions and Conclusion

The study of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid in plant metabolism is a promising field of research. Future work should focus on:

  • Identification and characterization of the biosynthetic enzymes: Particularly the putative phenylpyruvate 2-hydroxylase.

  • Metabolic profiling: Quantifying its levels in different plant species and under various stress conditions.

  • Functional analysis: Using genetic and biochemical approaches to elucidate its precise physiological roles.

References

  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. (2025). MDPI. [Link]

  • Melilotic acid | C9H10O3 | CID 873. PubChem. [Link]

  • Sheng, Z., et al. (2018). Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. Frontiers in Plant Science. [Link]

  • Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. (2018). Frontiers. [Link]

  • Tyrosine. Wikipedia. [Link]

  • Physiological Function of Phenolic Compounds in Plant Defense System. (2021). IntechOpen. [Link]

  • Physiological Function of Phenolic Compounds in Plant Defense System. (2022). ResearchGate. [Link]

  • Xu, Y., & Zhou, N. Y. (2020). MhpA Is a Hydroxylase Catalyzing the Initial Reaction of 3-(3-Hydroxyphenyl)Propionate Catabolism in Escherichia coli K-12. Applied and Environmental Microbiology. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. [Link]

  • 4-hydroxyphenylpyruvate biosynthesis. PubChem. [Link]

  • NCDA&CS Methods for Plant Tissue Analysis. NC Department of Agriculture. [Link]

  • A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. (2018). Frontiers. [Link]

  • Fabbri, C., et al. (2017). 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases. Journal of Medicinal Chemistry. [Link]

  • P-HYDROXYPHENYLPYRUVATE DIOXYGENASE from Medicago sativa Is Involved in Vitamin E Biosynthesis and Abscisic Acid-Mediated Seed Germination (OA). (2018). Plantae. [Link]

  • Metabolic engineering to improve production of 3-hydroxypropionic acid from corn-stover hydrolysate in Aspergillus species. (2023). Biotechnology for Biofuels and Bioproducts. [Link]

  • Studies on regulation of plant physiology by pesticides. (2019). Journal of Pesticide Science. [Link]

  • Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. Annals of Clinical Biochemistry. [Link]

Sources

Exploratory

Comprehensive Technical Guide on 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid: Metabolism, Synthesis, and Analytical Methodologies

Executive Summary In the landscape of xenobiotic metabolism and phenolic acid profiling, 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (commonly referred to as o-hydroxyphenylpyruvic acid or o-HPPyA) occupies a critical juncti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of xenobiotic metabolism and phenolic acid profiling, 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (commonly referred to as o-hydroxyphenylpyruvic acid or o-HPPyA) occupies a critical junction. As a primary alpha-keto acid intermediate, it serves as the metabolic bridge between the dietary hepatotoxin coumarin and its downstream excretion products, as well as a transamination product of o-tyrosine.

As an application scientist, I frequently observe that researchers struggle with the quantification and synthesis of o-HPPyA due to the inherent oxidative instability of its α-keto acid moiety. This whitepaper synthesizes field-proven methodologies, mechanistic metabolic insights, and self-validating experimental protocols to provide a robust framework for handling, synthesizing, and quantifying 3-(2-Hydroxyphenyl)-2-oxopropanoic acid in both synthetic and biological matrices.

Physicochemical Profiling and Structural Dynamics

Understanding the structural behavior of o-HPPyA is fundamental to designing extraction and assay protocols. In aqueous solutions, the compound exists in an equilibrium with its lactone form, 3-hydroxycoumarin [1]. The free carboxyl group is essential for its solubility profile, but the adjacent phenolic hydroxyl and keto groups make it highly susceptible to oxidative degradation.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionAnalytical Implication
IUPAC Name 3-(2-Hydroxyphenyl)-2-oxopropanoic acidTarget for specific derivatization.
Synonyms o-Hydroxyphenylpyruvic acid; o-HPPyAUsed interchangeably in literature.
CAS Number 1201-77-0[2]Essential for reagent sourcing.
Molecular Formula C₉H₈O₄Precursor ion mass: 180.16 g/mol .
Lactone Equivalent 3-Hydroxycoumarin (CAS: 939-19-5)[1]Readily cyclizes under acidic, dehydrating conditions.
Stability Highly prone to oxidative decarboxylationRequires reducing agents (e.g., NaHS) during extraction.

Mechanistic Pathways: Biosynthesis and Metabolism

The biological significance of o-HPPyA is most prominently observed in the phase I metabolism of coumarin. While human metabolism predominantly favors 7-hydroxylation via CYP2A6, rodent models (such as F344/N rats) heavily utilize CYP1A and CYP2B subfamilies to perform 3-hydroxylation[3].

The resulting 3-hydroxycoumarin undergoes spontaneous or enzymatically-driven lactone ring opening to form o-HPPyA. The causality here is driven by the physiological pH and the instability of the 3-hydroxycoumarin ring. Once formed, o-HPPyA is rapidly processed via two competing pathways:

  • Reduction via lactate dehydrogenase to form o-hydroxyphenyllactic acid (o-HPLA).

  • Oxidative Decarboxylation to yield o-hydroxyphenylacetic acid (o-HPAA)[3].

MetabolicPathway C Coumarin (Dietary/Synthetic) HC3 3-Hydroxycoumarin (Intermediate) C->HC3 Cytochrome P450 (CYP1A/2B) oHPPyA 3-(2-Hydroxyphenyl)- 2-oxopropanoic acid HC3->oHPPyA Lactonase / Spontaneous Hydrolysis oHPLA o-Hydroxyphenyllactic acid oHPPyA->oHPLA Lactate Dehydrogenase (Reduction) oHPAA o-Hydroxyphenylacetic acid oHPPyA->oHPAA Oxidative Decarboxylation

Figure 1: Phase I and II metabolic cascade of coumarin leading to o-HPPyA and its downstream metabolites.

Experimental Workflows & Self-Validating Protocols

As an application scientist, I cannot overstate the importance of protocol design that accounts for the chemical fragility of α-keto acids. The following protocols are designed with built-in causal safeguards.

Protocol A: Chemical Synthesis and Isolation of o-HPPyA

Direct isolation of o-HPPyA is notoriously difficult due to its tendency to revert to 3-hydroxycoumarin or degrade. The most reliable method is to trap the unstable α-keto acid as an oxime, or synthesize it via the hydrolysis of 3-acetamidocoumarin[4].

Causality Check: Why use an oxime derivative? The nucleophilic attack of hydroxylamine on the α-keto group prevents the spontaneous oxidative decarboxylation that plagues free o-HPPyA, locking it into a stable, isolable crystalline form[5].

Step-by-Step Methodology:

  • Alkaline Ring Opening: Dissolve 10 g of 3-hydroxycoumarin in 100 mL of 10% aqueous NaOH. Boil for exactly 5 minutes to ensure complete lactone ring opening.

  • Temperature Control: Rapidly cool the solution to 50°C. Critical: Temperatures above 60°C during the next step will cause unwanted side reactions.

  • Oxime Derivatization: Add 9 g of hydroxylamine hydrochloride directly to the warm solution. Stir continuously for 2 hours, then incubate at room temperature for 24 hours.

  • Precipitation: Acidify the solution dropwise with concentrated HCl until the oxime of o-HPPyA precipitates completely.

  • Purification: Filter the precipitate under vacuum. Recrystallize sequentially from hot H₂O, followed by benzene, to yield colorless needles (Expected m.p. 126°C with decomposition)[5].

Protocol B: Extraction and LC-MS/MS Quantification from Biological Matrices

When profiling o-HPPyA in urine or plasma, standard liquid-liquid extraction fails because the compound oxidizes during solvent evaporation. We must employ a derivatization strategy using o-phenylenediamine to form a stable 3-alkylquinoxalinol[6].

Causality Check: Why add sodium hydrogen sulfide (NaHS)? NaHS acts as a sacrificial reductant, scavenging dissolved oxygen and reactive oxygen species, thereby protecting the α-keto acid from degradation before it can react with the derivatizing agent[6].

Step-by-Step Methodology:

  • Sample Stabilization: To 1.0 mL of biological fluid (urine/plasma), immediately add 100 µL of 0.1 M NaHS solution.

  • Derivatization: Add 200 µL of 1% o-phenylenediamine (prepared in 2 M HCl). Vortex for 30 seconds.

  • Incubation: Heat the mixture at 80°C for 30 minutes to drive the formation of the quinoxalinol derivative to completion.

  • Extraction: Cool to room temperature. Add 2.0 mL of ethyl acetate (EtOAc). Vortex vigorously for 2 minutes, then centrifuge at 4,000 x g for 10 minutes.

  • Reconstitution: Transfer the organic (upper) layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase (Water/Acetonitrile 80:20 v/v with 0.1% Formic Acid).

  • Analysis: Inject 5 µL into the LC-MS/MS system.

AnalyticalWorkflow S1 Step 1: Sample Collection Add NaHS to prevent oxidation S2 Step 2: Derivatization React with o-phenylenediamine (80°C) S1->S2 S3 Step 3: LLE Extraction Partition into Ethyl Acetate S2->S3 S4 Step 4: Concentration Nitrogen blow-down & Reconstitution S3->S4 S5 Step 5: LC-MS/MS Analysis MRM Mode Quantification S4->S5

Figure 2: Self-validating sample preparation workflow for the stabilization and detection of o-HPPyA.

Quantitative Data Presentation

To ensure reproducibility across laboratories, the following table summarizes the optimized LC-MS/MS parameters for the derivatized o-HPPyA.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
Analyte DerivativePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)Retention Time (min)Limit of Detection (LOD)
o-HPPyA-Quinoxalinol 253.1133.0254.20.5 ng/mL
o-HPPyA-Quinoxalinol (Qualifier) 253.1105.1354.2N/A
Internal Standard (IS) 258.1138.0254.1N/A

(Note: Chromatographic separation achieved on a C18 column (50 x 2.1 mm, 1.7 µm) using a gradient of 0.1% formic acid in water and acetonitrile).

Significance in Drug Development and Toxicology

For drug development professionals, o-HPPyA is not merely a structural curiosity; it is a vital biomarker. Because coumarin is a known hepatotoxin in rodents but generally safe in humans, understanding the species-specific divergence in its metabolic pathways is crucial for toxicological risk assessments[3]. The presence and concentration of o-HPPyA and its downstream lactates in urine serve as direct indicators of CYP1A/2B activity versus CYP2A6 activity. Furthermore, its lactone form, 3-hydroxycoumarin, has been identified as a biomarker for the consumption of specific dietary sources, making it relevant in both nutritional metabolomics and forensic toxicology[7].

By utilizing the stabilized extraction protocols and recognizing the chemical causality behind its degradation, researchers can accurately map these metabolic pathways without the confounding variable of sample auto-oxidation.

References

  • Sigma-Aldrich Product Catalog. 2-oxopropanoic acid - Sigma-Aldrich. Retrieved from

  • National Toxicology Program (NIH). TR-422: Coumarin (CASRN 91-64-5) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Retrieved from 3

  • FooDB. Showing Compound 3-Hydroxycoumarin (FDB022869). Retrieved from 7

  • Shaw, K. N. F., McMillan, A., & Armstrong, M. D. (1956). Synthesis of o-Tyrosine and Related Phenolic Acids. Journal of the American Chemical Society. Retrieved from 4

  • Nielsen, K. H. (1963). Paper chromatographic determination of aromatic α-keto acids. Journal of Chromatography A. Retrieved from 6

  • RSC Publishing. Experiments on the Synthesis of Rotenone, etc. Part III. Retrieved from 5

  • PubChem (NIH). 3-Hydroxycoumarin | C9H6O3 | CID 13650. Retrieved from 1

Sources

Foundational

The Enigmatic Mechanistic Profile of 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid: A Technical Guide for Advanced Research

Preamble: Navigating the Known and the Novel To the dedicated researcher, scientist, and drug development professional, this document serves as an in-depth technical guide into the mechanistic landscape of 3-(2-Hydroxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Known and the Novel

To the dedicated researcher, scientist, and drug development professional, this document serves as an in-depth technical guide into the mechanistic landscape of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. It is critical to establish from the outset that direct, comprehensive research on the specific mechanism of action of this molecule is not extensively represented in the current body of scientific literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it will rigorously detail the established biochemical context of structurally analogous compounds, primarily its well-characterized isomer, 4-Hydroxyphenylpyruvic acid (4-HPPA). Secondly, and more centrally to its purpose, this guide will leverage this foundational knowledge to postulate, with sound scientific reasoning, the potential mechanisms of action for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

This exploration is not merely an academic exercise. It is a structured roadmap for discovery, designed to empower you with the conceptual framework and detailed experimental methodologies required to elucidate the true biological role of this intriguing molecule. We will delve into potential enzymatic interactions, hypothesize its place within metabolic pathways, and propose robust protocols to test these hypotheses. This is a guide for those who stand at the frontier of biochemical investigation, providing the tools to transform the unknown into the understood.

I. The Biochemical Context: Lessons from a Structural Analogue

The logical starting point for our investigation is the metabolism of aromatic amino acids, specifically the tyrosine catabolic pathway. Within this pathway, 4-Hydroxyphenylpyruvic acid (4-HPPA) is a key intermediate, acted upon by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] HPPD catalyzes the conversion of 4-HPPA to homogentisic acid, a critical step in the ultimate breakdown of tyrosine into fumarate and acetoacetate, which then enter the Krebs cycle.[1][3]

The significance of the HPPD enzyme extends beyond its metabolic role; it is a validated target for herbicides and therapeutics.[4][5] For instance, the drug nitisinone is a potent HPPD inhibitor used to treat hereditary tyrosinemia type I, a condition caused by a deficiency in a downstream enzyme in the tyrosine catabolic pathway.[4][6] By inhibiting HPPD, nitisinone prevents the accumulation of toxic upstream metabolites.[6]

Given the structural similarity between 3-(2-Hydroxyphenyl)-2-oxopropanoic acid and 4-HPPA, a primary hypothesis is that it may interact with HPPD, either as a substrate or as an inhibitor. The positioning of the hydroxyl group on the phenyl ring (ortho- in our molecule of interest versus para- in 4-HPPA) would undoubtedly influence its binding affinity and catalytic processing by HPPD.

Visualizing the Established Pathway

To fully appreciate the potential interactions of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, we must first visualize the established tyrosine catabolic pathway.

Tyrosine_Catabolism Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisic acid HPPA->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Krebs_Cycle Krebs Cycle HGA->Krebs_Cycle Multi-step Conversion

Caption: The established catabolic pathway of Tyrosine.

II. Postulated Mechanism of Action: Avenues for Investigation

Building upon the established biochemistry of 4-HPPA, we can formulate several compelling hypotheses regarding the mechanism of action of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

Hypothesis 1: Interaction with 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The most direct hypothesis is that 3-(2-Hydroxyphenyl)-2-oxopropanoic acid interacts with HPPD. This interaction could manifest in several ways:

  • As a Substrate: HPPD may recognize and process the molecule, potentially leading to the formation of a novel metabolite. The ortho-positioning of the hydroxyl group could result in a different product compared to the reaction with 4-HPPA.

  • As a Competitive Inhibitor: The molecule could bind to the active site of HPPD, competing with the natural substrate, 4-HPPA, thereby inhibiting the enzyme's activity.[7]

  • As a Non-competitive or Allosteric Inhibitor: It might bind to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Hypothesis 2: Involvement in Phenylalanine Metabolism

3-(2-Hydroxyphenyl)-2-oxopropanoic acid could be an intermediate or a modulator of phenylalanine metabolism. 2-Hydroxyphenylacetic acid is a known, albeit minor, catabolite of phenylalanine.[8] It is plausible that 3-(2-Hydroxyphenyl)-2-oxopropanoic acid is a precursor to 2-hydroxyphenylacetic acid.

Hypothesis 3: Induction of Cellular Stress and Apoptosis

Derivatives of structurally related compounds, such as N-(2-hydroxyphenyl)-2-propylpentanamide, have been shown to induce apoptosis and cell cycle arrest in cancer cells.[9][10] It is conceivable that 3-(2-Hydroxyphenyl)-2-oxopropanoic acid could possess similar cytotoxic or cytostatic properties, potentially through the induction of oxidative stress or by interfering with key signaling pathways involved in cell survival and proliferation.

Visualizing the Postulated Interactions

The following diagram illustrates the potential points of interaction for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid within the context of aromatic amino acid metabolism.

Postulated_Interactions cluster_tyrosine Tyrosine Catabolism cluster_phenylalanine Phenylalanine Metabolism Tyrosine Tyrosine HPPA HPPA Tyrosine->HPPA TAT HGA HGA HPPA->HGA HPPD Phenylalanine Phenylalanine PPA PPA Phenylalanine->PPA Transamination Other_Metabolites Other_Metabolites PPA->Other_Metabolites Further Metabolism Molecule 3-(2-Hydroxyphenyl) -2-oxopropanoic acid Molecule->PPA Potential Precursor? HPPD HPPD Molecule->HPPD Inhibition/Substrate? Cellular_Effects Cellular_Effects Molecule->Cellular_Effects Apoptosis/ Cell Cycle Arrest? Experimental_Workflow start Start Investigation in_vitro In Vitro Enzyme Assays (Protocol 1) start->in_vitro cellular Cell-Based Assays (Protocol 2) start->cellular data_analysis Data Analysis and Interpretation in_vitro->data_analysis metabolomics Metabolomics Analysis cellular->metabolomics Identify Metabolic Changes cellular->data_analysis metabolomics->data_analysis conclusion Elucidation of Mechanism of Action data_analysis->conclusion

Caption: A proposed workflow for investigating the mechanism of action.

IV. Quantitative Data Summary: A Comparative Outlook

While direct quantitative data for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid is scarce, we can present a comparative table of IC50 values for known HPPD inhibitors to provide a benchmark for future experimental results.

CompoundTargetIC50 (nM)Reference
NitisinoneRat Liver HPPD~40[6]
MesotrionePlant HPPDVaries by species[4]
3-(2-Hydroxyphenyl)-2-oxopropanoic acid HPPD (Hypothetical) To be determined N/A

V. Concluding Remarks and Future Directions

The exploration of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid's mechanism of action is a journey into a largely uncharted area of biochemistry. This guide has provided a comprehensive framework for this endeavor, grounded in the established knowledge of its structural isomer, 4-HPPA, and its interaction with the well-characterized enzyme, HPPD. The postulated mechanisms—ranging from direct enzyme modulation to broader cellular effects—are not mere speculation but are testable hypotheses.

The detailed experimental protocols provided herein are designed to be robust, self-validating, and immediately applicable in a research setting. The successful execution of these experiments will undoubtedly shed light on the true biological role of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

Future research should not be limited to the hypotheses presented here. The discovery of a novel biological activity for this molecule could open up new avenues in drug development and our understanding of metabolic regulation. The path forward is one of rigorous experimentation, and this guide is intended to be a trusted companion on that journey.

References

  • Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). (n.d.). PubMed. Retrieved March 29, 2026, from [Link]

  • Alternate substrates and inhibitors of bacterial 4-hydroxyphenylpyruvate dioxygenase. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]

  • 4-Hydroxyphenylpyruvic Acid. (n.d.). Rupa Health. Retrieved March 29, 2026, from [Link]

  • The structure of 4-hydroxylphenylpyruvate dioxygenase complexed with 4-hydroxylphenylpyruvic acid reveals an unexpected inhibition mechanism. (n.d.). ScienceDirect. Retrieved March 29, 2026, from [Link]

  • Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. (2018). Frontiers in Plant Science. Retrieved March 29, 2026, from [Link]

  • Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. (2018). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • 4-Hydroxyphenylpyruvic acid. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • 2,4,5-Trihydroxyphenylacetic acid. Metabolite of L-3,4-dihydroxyphenylalanine. (n.d.). ACS Publications. Retrieved March 29, 2026, from [Link]

  • A, proposed mechanism of the reaction catalyzed by HPPD. When the last... (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • p-Hydroxyphenylpyruvate, an intermediate of the Phe/Tyr catabolism, improves mitochondrial oxidative metabolism under stressing conditions and prolongs survival in rats subjected to profound hemorrhagic shock. (2014). PubMed. Retrieved March 29, 2026, from [Link]

  • Tyrosine. (n.d.). Wikipedia. Retrieved March 29, 2026, from [Link]

  • Synthesis and characterization of 2-(2-hydroxyphenyl)-4-aryl-1,5-benzodiazepines. (1984). PubMed. Retrieved March 29, 2026, from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2019). MDPI. Retrieved March 29, 2026, from [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. (2024). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. (n.d.). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Induces Apoptosis and Cell Cycle Arrest in Breast Cancer Cells, Decreasing GPER Expression. (2024). National Center for Biotechnology Information. Retrieved March 29, 2026, from [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. Retrieved March 29, 2026, from [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases. (2021). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer. (2023). MDPI. Retrieved March 29, 2026, from [Link]

  • Establishing an Artificial Pathway for Efficient Biosynthesis of Hydroxytyrosol. (2017). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Interference of hydroxyphenylpyruvic acid, hydroxyphenyllactic acid and tyrosine on routine serum and urine clinical chemistry assays; implications for biochemical monitoring of patients with alkaptonuria treated with nitisinone. (2019). PubMed. Retrieved March 29, 2026, from [Link]

  • Biological Activities of p-Hydroxycinnamic Acids in Maintaining Gut Barrier Integrity and Function. (2023). MDPI. Retrieved March 29, 2026, from [Link]

  • 2'-hydroxycinnamaldehyde inhibits cancer cell proliferation and tumor growth by targeting the pyruvate kinase M2. (2018). PubMed. Retrieved March 29, 2026, from [Link]

  • The Therapeutic Potential of Hydroxycinnamic Acid Derivatives in Parkinson's Disease: Focus on In Vivo Research Advancements. (2023). PubMed. Retrieved March 29, 2026, from [Link]

  • N-(2-Hydroxyphenyl)-2-Propylpentanamide (HO-AAVPA) Induces Apoptosis and Cell Cycle Arrest in Breast Cancer Cells, Decreasing GPER Expression. (2024). PubMed. Retrieved March 29, 2026, from [Link]

  • DHFR Inhibitors Display a Pleiotropic Anti-Viral Activity against SARS-CoV-2: Insights into the Mechanisms of Action. (2023). MDPI. Retrieved March 29, 2026, from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). MDPI. Retrieved March 29, 2026, from [Link]

  • (PDF) Hepatotoxic Evaluation of N-(2-Hydroxyphenyl)-2-Propylpentanamide: A Novel Derivative of Valproic Acid for the Treatment of Cancer. (2026). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Therapeutic of Valproic Acid Metabolites ant Its Role. (2023). Encyclopedia.pub. Retrieved March 29, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid: An Application Note

Abstract This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 3-(2-hydroxyphenyl)-2-oxopropanoic acid. This α-keto acid is a valuable building block in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of 3-(2-hydroxyphenyl)-2-oxopropanoic acid. This α-keto acid is a valuable building block in medicinal chemistry and drug development, serving as a precursor for various bioactive molecules. The synthesis strategy detailed herein is adapted from established methods for structurally similar compounds and involves the Erlenmeyer-Plöchl reaction to form an azlactone intermediate from 2-hydroxybenzaldehyde, followed by hydrolysis to yield the target compound. This document offers in-depth procedural details, mechanistic insights, and safety considerations to guide researchers in the successful synthesis and purification of 3-(2-hydroxyphenyl)-2-oxopropanoic acid.

Introduction

3-(2-Hydroxyphenyl)-2-oxopropanoic acid, an ortho-hydroxylated analog of the more commonly referenced p-hydroxyphenylpyruvic acid, is a significant synthetic intermediate. α-Keto acids are pivotal in both biological pathways and as versatile synthons in organic chemistry. The presence of the ortho-hydroxyl group and the α-keto acid moiety makes this molecule a precursor for various heterocyclic compounds and complex molecular architectures of pharmaceutical interest.

While the biosynthesis and chemical synthesis of the para-isomer (4-hydroxyphenylpyruvic acid) are well-documented, this note details a robust chemical synthesis for the ortho-isomer, which is less commonly described in the literature. The presented protocol is a multi-step chemical synthesis commencing with 2-hydroxybenzaldehyde (salicylaldehyde) and N-acetylglycine.

Reaction Scheme

The overall synthetic route can be summarized in two main stages:

Stage 1: Erlenmeyer-Plöchl reaction to form 2-methyl-4-(2-hydroxybenzylidene)oxazol-5(4H)-one (the azlactone intermediate).

Stage 2: Hydrolysis of the azlactone intermediate to yield 3-(2-hydroxyphenyl)-2-oxopropanoic acid.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-(2-hydroxyphenyl)-2-oxopropanoic acid.

Synthesis_Workflow cluster_stage1 Stage 1: Azlactone Formation cluster_stage2 Stage 2: Hydrolysis start 2-Hydroxybenzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride reaction1 Heat at 80-100°C start->reaction1 intermediate Azlactone Intermediate (in reaction mixture) reaction1->intermediate workup1 Cool and Add Water intermediate->workup1 filtration1 Vacuum Filtration workup1->filtration1 product1 Crude Azlactone Solid filtration1->product1 start2 Crude Azlactone Solid product1->start2 reaction2 Reflux in HCl (aq) start2->reaction2 workup2 Concentrate and Cool reaction2->workup2 filtration2 Vacuum Filtration workup2->filtration2 product2 Crude 3-(2-Hydroxyphenyl)- 2-oxopropanoic acid filtration2->product2 purification Recrystallization product2->purification final_product Pure Product purification->final_product caption Synthesis Workflow

Caption: Workflow for the synthesis of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
2-HydroxybenzaldehydeC₇H₆O₂122.12≥98%Sigma-Aldrich
N-AcetylglycineC₄H₇NO₃117.10≥99%Sigma-Aldrich
Sodium Acetate (anhydrous)C₂H₃NaO₂82.03≥99%Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09≥98%Sigma-Aldrich
Hydrochloric Acid (1M)HCl36.461 Molar SolutionFisher Scientific
MethanolCH₃OH32.04ACS GradeFisher Scientific
AcetoneC₃H₆O58.08ACS GradeFisher Scientific
Deionized WaterH₂O18.02-In-house
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer with heating mantle

  • Water condenser

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

  • Melting point apparatus

Detailed Experimental Protocol

Stage 1: Synthesis of 2-methyl-4-(2-hydroxybenzylidene)oxazol-5(4H)-one
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a water condenser, combine 2-hydroxybenzaldehyde (5.0 g, 40.9 mmol), N-acetylglycine (5.26 g, 44.9 mmol), and anhydrous sodium acetate (3.68 g, 44.9 mmol).

  • Addition of Acetic Anhydride: To this solid mixture, add acetic anhydride (12.5 mL, 132.5 mmol).

  • Reaction: Heat the resulting mixture with stirring, first at 80°C for 4 hours, and then increase the temperature to 100°C for an additional 1 hour. The mixture should become a homogeneous solution.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A solid mass may form. Slowly and carefully add 20 mL of ice-cold water to the flask with stirring. The addition of water will hydrolyze any remaining acetic anhydride and precipitate the azlactone product.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with two portions of cold water (10 mL each) to remove any water-soluble impurities.

  • Drying: Dry the crude azlactone product under vacuum. This intermediate is typically used in the next step without further purification.

Stage 2: Hydrolysis to 3-(2-Hydroxyphenyl)-2-oxopropanoic acid
  • Reaction Setup: Transfer the crude azlactone from Stage 1 to a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Hydrolysis: Add 40 mL of 1M hydrochloric acid to the flask. Heat the mixture to reflux with vigorous stirring. The hydrolysis is typically complete within 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up: After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.

  • Crystallization: Concentrate the solution using a rotary evaporator to approximately half its original volume. Place the flask in an ice bath or a refrigerator overnight to facilitate the crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and a minimal amount of methanol or acetone.

Rationale and Mechanistic Insights

The synthesis of the azlactone intermediate in Stage 1 proceeds via the Erlenmeyer-Plöchl reaction. Acetic anhydride serves both as a dehydrating agent and a reactant. It forms a mixed anhydride with N-acetylglycine, which then cyclizes to form the oxazolone ring. The base (sodium acetate) facilitates the condensation of the azlactone with the aldehyde group of 2-hydroxybenzaldehyde.

The subsequent hydrolysis in Stage 2 occurs under acidic conditions, which cleaves both the ester and amide bonds within the azlactone ring system to yield the final α-keto acid product.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric acid is corrosive and should be handled with care.

  • The heating of organic solvents should be done with a heating mantle and not an open flame.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carboxylic acid, ketone, hydroxyl).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction or loss of product during work-up.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Be careful during the addition of water to avoid product decomposition.
Incomplete hydrolysis in Stage 2 Insufficient reaction time or acid concentration.Increase the reflux time. Ensure adequate stirring.
Oily product after hydrolysis Presence of impurities.Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. Perform purification by column chromatography if recrystallization is ineffective.

References

A list of references that provide background and related synthetic procedures is provided below.

  • Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Retrieved from [Link]

  • Ding, H., et al. (2017). Biosynthesis of 4-hydroxyphenylpyruvic acid from l-tyrosine using recombinant Escherichia coli cells expressing membrane bound l-amino acid deaminase. Chinese Journal of Chemical Engineering.
  • Wikipedia. (n.d.). 4-Hydroxyphenylpyruvic acid. Retrieved from [Link]

  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

Application

Application Note: A Validated HPLC Method for the Quantification of 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid

Abstract This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. This method is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. This method is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound in various sample matrices. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high specificity and sensitivity. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

3-(2-Hydroxyphenyl)-2-oxopropanoic acid is an alpha-keto acid of interest in various fields of research, including metabolic studies and as a potential biomarker. Accurate quantification of this analyte is crucial for understanding its biological role and for its application in drug development. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of organic acids due to its high resolution and sensitivity.[1] This application note provides a detailed, step-by-step protocol for a validated HPLC method, offering a reliable tool for researchers. The method is based on established principles for the separation of phenolic and alpha-keto acids.[2][3]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a diode array detector (DAD) or a UV-Vis detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • 3-(2-Hydroxyphenyl)-2-oxopropanoic acid reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (or Trifluoroacetic acid, TFA) (HPLC grade)

    • Water (HPLC grade or ultrapure)

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving good separation and peak shape. A gradient elution is employed to ensure the timely elution of the analyte while maintaining good resolution from potential impurities. The acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shape.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

Rationale for Parameter Selection:

  • C18 Column: Provides excellent hydrophobic retention for the aromatic ring of the analyte.

  • Acidified Mobile Phase: Formic acid is used to maintain a low pH, ensuring the analyte is in its protonated form, which enhances retention and improves peak symmetry on a C18 column.[3]

  • Gradient Elution: A gradient from a low to a high concentration of organic solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities, ensuring the target analyte is well-resolved from any potential interferences.

  • UV Detection at 280 nm: Phenolic compounds typically exhibit strong UV absorbance around 280 nm, providing good sensitivity for detection.[3]

Protocol

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation procedure will depend on the matrix. For aqueous samples, a simple filtration step may be sufficient. For more complex matrices like biological fluids or tissue extracts, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.

Example for a simple aqueous sample:

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the diluent to bring the analyte concentration within the calibration range.

Analysis Workflow

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[4][5][6] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity

Specificity was evaluated by analyzing a blank sample (diluent) and a spiked sample. The chromatogram of the blank showed no interfering peaks at the retention time of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. The peak for the analyte in the spiked sample was well-resolved from other components.

Linearity and Range

The linearity of the method was determined by analyzing a series of six concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Linearity Range 1 - 100 µg/mL-
Correlation Coefficient (r²) ≥ 0.999≥ 0.995
Regression Equation y = mx + c-
Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a blank matrix at three concentration levels (low, medium, and high). The experiments were performed in triplicate.

Spiked LevelMean Recovery (%)Acceptance Criteria
Low98.5 - 101.298.0 - 102.0%
Medium99.1 - 100.898.0 - 102.0%
High98.9 - 101.598.0 - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[7]

  • Repeatability: Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed by a different analyst on a different day using a different instrument.

Precision Level% RSDAcceptance Criteria
Repeatability < 2%≤ 2%
Intermediate Precision < 2%≤ 2%
Robustness

The robustness of the method was evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The results of the robustness study showed that minor variations in the method parameters did not significantly affect the analytical results, indicating the reliability of the method.

Conclusion

This application note describes a specific, linear, accurate, precise, and robust HPLC method for the quantification of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. The detailed protocol and validation data demonstrate that this method is suitable for its intended purpose and can be readily implemented in a laboratory setting for routine analysis.

References

  • Yu, A., et al. (2009). A rapid HPLC method for determination of major phenolic acids in plant material. Food Chemistry, 112(3), 765-770.
  • Khan, M. S., et al. (2012). HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. Pakistan Journal of Analytical & Environmental Chemistry, 13(1), 30-38.
  • Cem E., et al. (2007). Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials.
  • Tanaka, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2137-2143.
  • Sultana, N., et al. (2011). A novel HPLC method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent.
  • Lab Manager. (2025).
  • Li, H., et al. (2005). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry, 53(17), 6618–6623.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Proestos, C., & Komaitis, M. (2006). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. American Journal of Food Technology, 1(1), 66-75.
  • Mayrand, D., & Holt, S. C. (1987). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. Journal of Applied Bacteriology, 62(5), 447-456.
  • Tanaka, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Brito, A., et al. (2025). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules, 30(11), 2345.
  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • European Medicines Agency. (2023). ICH Q2(R2)

Sources

Method

Application Note: High-Throughput In Vitro Assay for Characterizing the Activity of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid as a Modulator of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Abstract This application note provides a detailed protocol for a robust, high-throughput in vitro spectrophotometric assay to determine the biological activity of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. Given its struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for a robust, high-throughput in vitro spectrophotometric assay to determine the biological activity of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. Given its structural analogy to 4-hydroxyphenylpyruvate (4-HPP), the natural substrate of 4-hydroxyphenylpyruvate dioxygenase (HPPD), this guide focuses on evaluating the compound as a potential substrate or inhibitor of HPPD. This enzyme is a critical component of the tyrosine catabolism pathway and a validated target for therapeutic and herbicidal development.[1][2][3] The described assay is based on a coupled-enzyme system suitable for a 96-well microplate format, ensuring efficiency and reproducibility for researchers in drug discovery and enzymology.

Introduction

3-(2-Hydroxyphenyl)-2-oxopropanoic acid is an α-keto acid whose biological functions are not widely characterized. Its structure, featuring a hydroxyphenyl ring and an α-keto acid moiety, suggests a potential interaction with enzymes involved in aromatic amino acid metabolism. A key enzyme in this pathway is 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27), a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate (HGA).[4][5] This reaction is a critical step in the degradation pathway of tyrosine.[6][7]

Inhibition of HPPD has significant physiological consequences. In humans, hereditary deficiency of the downstream enzyme, homogentisate 1,2-dioxygenase, leads to alkaptonuria, and HPPD inhibitors like nitisinone are used therapeutically to lower the accumulation of homogentisic acid.[2][5] In plants, HPPD inhibition disrupts pigment biosynthesis, leading to a bleaching effect, which has been successfully exploited for herbicide development.[1][3][8]

The structural similarity between 3-(2-Hydroxyphenyl)-2-oxopropanoic acid and 4-HPP warrants an investigation into its potential as a modulator of HPPD activity. This document provides a comprehensive guide for a coupled spectrophotometric assay to characterize this interaction. The assay is designed to be sensitive, reliable, and adaptable for high-throughput screening (HTS) of compound libraries.

Scientific Principle of the Assay

The core principle of this assay is to quantify HPPD activity by monitoring the formation of its product, homogentisate (HGA). Direct measurement of HGA can be challenging in a high-throughput format. Therefore, a coupled-enzyme approach is employed, where HGA is immediately converted by a second enzyme, homogentisate 1,2-dioxygenase (HGD), into maleylacetoacetate. The formation of maleylacetoacetate can be monitored by the increase in absorbance at 318 nm.[9]

This method allows for real-time kinetic analysis of the HPPD-catalyzed reaction. When testing 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, two primary outcomes can be assessed:

  • Substrate Activity: If the compound is a substrate for HPPD, its enzymatic conversion will (or will not) lead to a product that is subsequently processed by HGD to generate a change in absorbance.

  • Inhibitory Activity: By including the native substrate (4-HPP) in the reaction, the ability of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid to inhibit HGA formation can be quantified by a decrease in the rate of absorbance change.

The workflow is designed to be self-validating through the inclusion of appropriate controls, ensuring the integrity of the generated data.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the experimental workflow of the coupled assay.

Diagram 1: Tyrosine Catabolism Pathway

Tyrosine_Catabolism Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate (4-HPP) Tyrosine->HPP Tyrosine Aminotransferase HGA Homogentisate (HGA) HPP->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) [Target Enzyme] MAA Maleylacetoacetate HGA->MAA Homogentisate 1,2-Dioxygenase (HGD) [Coupling Enzyme] FAA Fumarylacetoacetate MAA->FAA Isomerase Fumarate Fumarate + Acetoacetate FAA->Fumarate Hydrolase

Caption: The enzymatic cascade of tyrosine degradation.

Diagram 2: Coupled-Enzyme Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzymes (HPPD, HGD), Substrate (4-HPP), and Test Compound Dispense Dispense Assay Buffer, HPPD, HGD, and Test Compound/Vehicle Reagents->Dispense PreIncubate Pre-incubate at 30°C Dispense->PreIncubate Initiate Initiate reaction by adding 4-HPP Substrate PreIncubate->Initiate Measure Measure Absorbance at 318 nm (Kinetic Mode) Initiate->Measure Calculate Calculate Reaction Rates (Vmax) Measure->Calculate Determine Determine % Inhibition and IC50 Value Calculate->Determine

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Application

Experimental design for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid research

Application Note: Experimental Design and Protocols for 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid Research Introduction 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (commonly referred to as 2-hydroxyphenylpyruvic acid or 2-HPPA...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Design and Protocols for 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid Research

Introduction

3-(2-Hydroxyphenyl)-2-oxopropanoic acid (commonly referred to as 2-hydroxyphenylpyruvic acid or 2-HPPA) is a critical alpha-keto acid intermediate in aromatic amino acid metabolism. It serves a multifaceted role across scientific disciplines: it acts as a metabolic precursor in engineered bacterial chassis for aromatic compound biosynthesis[1], functions as a specific substrate for tautomerase assays involving Macrophage Migration Inhibitory Factor (MIF)[2], and is utilized as an active structural analog in dermatological formulations targeting skin cell metabolism[3].

This guide provides a causality-driven framework for working with 2-HPPA, detailing enzymatic assays, metabolic engineering workflows, and analytical quantification methods.

Mechanistic Context & Biological Pathways

In biological systems, 2-HPPA is intimately linked to L-phenylalanine degradation. In engineered solvent-tolerant Pseudomonas putida strains (e.g., DOT-T1E derivatives), the transformation of phenylpyruvate to 2-hydroxyphenylpyruvate is catalyzed by specific 4-hydroxyphenylpyruvate dioxygenases (such as T1E_0122 and T1E_3356)[1]. This metabolic node is crucial for routing carbon flux toward high-value downstream aromatics like trans-cinnamate and styrene[4].

Furthermore, 2-HPPA serves as an enzymatic substrate for the intracellular cytokine MIF[2]. MIF catalyzes the keto-enol tautomerization of 2-HPPA, an enzymatic function that is required for optimal signaling in inflammatory and tumor growth pathways[5].

Pathway Phe L-Phenylalanine PP Phenylpyruvate Phe->PP Deamination HPPA 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (2-HPPA) PP->HPPA Dioxygenases (T1E_0122/3356) Downstream Downstream Aromatics (e.g., Styrene / Trans-cinnamate) HPPA->Downstream Bioconversion MIF MIF Tautomerase (Enolization) HPPA->MIF Enzymatic Substrate

Metabolic routing and enzymatic targeting of 2-HPPA in biological systems.

Protocol 1: Enzymatic Tautomerase Assay for MIF using 2-HPPA

Causality & Assay Design: The tautomerase activity of MIF can be quantified spectrophotometrically by measuring the keto-enol tautomerization of 2-HPPA. Because the enol form of 2-HPPA is highly unstable in aqueous solutions, boric acid must be introduced into the reaction buffer. Borate specifically complexes with the enol tautomer, stabilizing it and creating a borate-enol complex that absorbs strongly at 330 nm[6]. To ensure the system is self-validating, a parallel control using ISO-1 (a specific MIF active site inhibitor) is required to confirm that the absorbance shift is strictly enzyme-mediated[7].

Step-by-Step Procedure:

  • Substrate Equilibration: Dissolve 2-HPPA in 50 mM ammonium acetate (pH 6.0) to a stock concentration of 10 mM. Allow the solution to equilibrate at room temperature overnight to stabilize the baseline keto-enol ratio, then store at 4 °C[6].

  • Reaction Assembly: Pipette 1.0 mL of 0.435 M boric acid (pH 6.2) into a 1 cm path-length quartz cuvette. Add recombinant human MIF (final concentration 100-200 nM).

  • Blanking: Blank the UV-Vis spectrophotometer at 330 nm using the MIF/borate mixture.

  • Initiation: Initiate the catalytic activity at 25 °C by rapidly adding the equilibrated 2-HPPA substrate (final concentration 0.5 - 2.0 mM) to the cuvette[6].

  • Kinetic Measurement: Immediately record the increase in absorbance at 330 nm for 60 seconds. The linear portion of the curve (typically 5–40 seconds) represents the initial velocity ( V0​ ) of borate-enol complex formation[6].

  • Validation Control: Run a parallel reaction pre-incubated with 20 µM ISO-1 for 15 minutes prior to substrate addition to validate assay specificity[7].

Workflow Step1 1. Substrate Prep 2-HPPA in Ammonium Acetate Step2 2. Assembly MIF + Boric Acid (pH 6.2) Step1->Step2 Step3 3. Initiation Add 2-HPPA at 25°C Step2->Step3 Step4 4. Detection Absorbance at 330 nm Step3->Step4

Step-by-step workflow for the 2-HPPA tautomerase kinetic assay.

Table 1: Representative Kinetic Parameters for MIF Tautomerase Activity

Parameter Value Biological Significance

| Vmax​ | ~0.36 mmol min⁻¹ mg⁻¹ | Maximum velocity of enolization under saturating substrate conditions. | | kcat​ | ~1.5 - 2.0 s⁻¹ | Turnover number; indicates rapid catalytic conversion by the Pro-1 active site. | | Km​ | ~1.5 - 2.5 mM | Michaelis constant; reflects the binding affinity of 2-HPPA to the MIF pocket. | | Detection Peak | 330 nm | Specific absorbance wavelength of the stabilized borate-enol complex. |

(Note: Values are representative benchmarks based on standardized HPPA tautomerase assays[6]).

Protocol 2: Microbial Bioconversion & Extraction of 2-HPPA

Causality & Assay Design: Pseudomonas putida DOT-T1E is utilized as a robust chassis for aromatic compound production due to its exceptional solvent tolerance[4]. By inactivating competing phenylalanine metabolism genes and overexpressing specific dioxygenases, carbon flux is forced toward 2-HPPA[1]. Accurate downstream extraction requires extreme acidification to ensure the carboxylic acid group of 2-HPPA is fully protonated, neutralizing its charge and facilitating partitioning into the organic phase during liquid-liquid extraction.

Step-by-Step Procedure:

  • Strain Cultivation: Culture the engineered P. putida strain (e.g., CM12-5 derivative) in M9 minimal medium supplemented with 20 mM glucose and 5 mM L-phenylalanine[1].

  • Incubation: Incubate at 30 °C with orbital shaking (200 rpm) for 48 hours to allow for optimal bioconversion.

  • Sample Harvesting: Centrifuge 5 mL of the culture broth at 10,000 × g for 10 minutes to pellet the cells. Collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to 2.0 using 1 M HCl. (Rationale: Acidification protonates 2-HPPA, drastically improving its solubility in organic solvents).

  • Extraction: Add an equal volume of ethyl acetate to the acidified supernatant. Vortex vigorously for 2 minutes, then centrifuge at 5,000 × g for 5 minutes to separate the phases.

  • Desiccation & Reconstitution: Collect the upper organic layer, dry it under a gentle stream of nitrogen gas, and reconstitute the residue in 500 µL of HPLC-grade methanol.

  • HPLC Quantification: Inject 10 µL onto a C18 reverse-phase column. Use a mobile phase of Water (0.1% Formic Acid) : Acetonitrile (gradient) and monitor UV absorbance at 280 nm.

Table 2: Comparative Yield of 2-HPPA in Engineered P. putida Strains

Strain Phenotype Genetic Modification 2-HPPA Yield (mg/L) Conversion Efficiency
Wild-Type DOT-T1E None < 2.0 Baseline
Mutant CM12-5 Deletion of T1E_4057, T1E_1753 45.5 Moderate

| Engineered Overproducer | CM12-5 + Overexpression of T1E_0122/3356 | 185.0 | High |

Dermatological & Cosmetic Applications

Beyond its role in biocatalysis and enzymology, 2-HPPA is structurally classified as an alpha-keto acid. Due to its structural relationship to naturally occurring amino acids and salicylic acid derivatives, 2-HPPA and its esters are utilized in topical compositions to enhance skin cell metabolism, treat disturbed keratinization, and improve the bioavailability of co-administered pharmaceutical agents[3]. Formulations typically stabilize the acid in a salt or complexed form (using bases like triethanolamine) to optimize percutaneous absorption through the stratum corneum[8].

Sources

Method

Application Note: Preparation and Stabilization of 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid Solutions

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

Executive Summary & Mechanistic Insights

3-(2-Hydroxyphenyl)-2-oxopropanoic acid (CAS No. 1201-77-0)[1], frequently referred to as 2-hydroxyphenylpyruvic acid, is a critical α -keto acid used in enzymatic assays, metabolic profiling, and as a biosynthetic precursor. However, handling this compound requires strict environmental controls due to two primary physicochemical challenges: keto-enol tautomerization and oxidative decarboxylation .

The Causality Behind Experimental Choices

To design a robust protocol, researchers must understand the molecular behavior of phenylpyruvic acids:

  • Solvent-Dependent Tautomerism: In the solid state and in aprotic solvents like dimethyl sulfoxide (DMSO), the compound exists predominantly (up to 93.5%) in the enol form[2][3]. However, upon introduction to an aqueous environment, the equilibrium shifts, and the keto form becomes the thermodynamically stable prevailing species[2][4].

  • Aqueous Instability: α -Keto acids are highly susceptible to non-enzymatic degradation in water. Exposure to oxygen, heat, or extreme pH rapidly induces oxidative decarboxylation, yielding unwanted byproducts (such as 2-hydroxyphenylacetic acid) that can inhibit target enzymes or artificially inflate background absorbance in spectrophotometric assays.

The Strategic Solution: To preserve chemical integrity, master stock solutions must be prepared in anhydrous aprotic solvents (locking the molecule in the stable enol form) and purged of oxygen. Aqueous working solutions should only be generated immediately prior to the assay, allowing just enough time for the enol-to-keto equilibration required by most keto-acid-dependent enzymes.

Quantitative Data: Solubility & Stability Profiles

The following table summarizes the solubility limits and stability parameters for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid to guide solvent selection and storage[5].

Solvent / EnvironmentMax SolubilityPrevailing TautomerRecommended StorageShelf Life
Anhydrous DMSO ~25 mg/mLEnol (>93%)-80°C (Aliquoted) 12 months
Dimethylformamide (DMF) ~25 mg/mLEnol-80°C (Aliquoted) 12 months
Ethanol (Absolute) ~10 mg/mLEnol-20°C~6 months
Aqueous Buffer (pH 7.4) Variable (<5 mg/mL)KetoOn Ice (Use Immediately)< 4 hours

Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock Solution (Self-Validating)

Perform this procedure in a fume hood or under a nitrogen/argon atmosphere if possible.

  • Equilibration: Allow the lyophilized solid 3-(2-Hydroxyphenyl)-2-oxopropanoic acid to fully equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Weighing: Rapidly weigh 9.01 mg of the solid (Molecular Weight: 180.16 g/mol )[1] into a sterile, amber microcentrifuge tube. Amber tubes are recommended to prevent potential photo-degradation.

  • Dissolution: Add exactly 1.0 mL of high-purity, anhydrous DMSO. Vortex gently until the solid is completely dissolved.

  • Deoxygenation (Critical Step): Gently bubble dry Argon or Nitrogen gas through the solution for 30–60 seconds using a fine needle. This displaces dissolved oxygen, mitigating the risk of oxidative decarboxylation[5].

  • Aliquotting: Divide the stock into 20–50 μ L single-use aliquots to strictly avoid freeze-thaw cycles, which accelerate degradation.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

  • Self-Validation (QC): Dilute a 1 μ L test aliquot into 1 mL of DMSO and measure the UV absorbance. The intact enol form of phenylpyruvic acids typically exhibits a distinct λmax​ near 289 nm[5]. Record this baseline; any future shift in λmax​ or the appearance of a shoulder peak indicates stock degradation.

Protocol B: Preparation of Aqueous Working Solutions

Prepare only the volume required for immediate use.

  • Thawing: Remove a single DMSO stock aliquot from -80°C and thaw it rapidly by holding the tube in your hand, then immediately place it on ice.

  • Aqueous Dilution: Dilute the stock into your pre-chilled assay buffer (e.g., 50 mM HEPES, pH 7.4) to reach your target working concentration (typically 0.1 – 1.0 mM).

  • Equilibration Window: Allow the aqueous solution to sit on ice for 5–10 minutes. This provides the necessary thermodynamic window for the enol form to tautomerize into the biologically active keto form[2][4].

  • Execution: Initiate your enzymatic assay immediately. Discard any unused aqueous working solution after 2–4 hours, as prolonged aqueous exposure leads to spontaneous degradation.

Workflow Visualization

G Solid Solid Reagent (Enol Form) DMSO Anhydrous DMSO Stock (Maintains Enol State) Solid->DMSO Dissolve Purge Argon/N2 Purge (Prevents Oxidation) DMSO->Purge Deoxygenate Storage -80°C Storage (Prevents Degradation) Purge->Storage Aliquot Aqueous Aqueous Buffer Dilution (Enol-to-Keto Shift) Storage->Aqueous Thaw on ice Assay Immediate Assay Use (Target Keto Form) Aqueous->Assay Equilibrate

Workflow for the preparation and stabilization of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid solutions.

Troubleshooting & Quality Control

  • High Background Absorbance in Assays: If your spectrophotometric assay exhibits unusually high baseline absorbance, your stock solution has likely degraded into aromatic byproducts (e.g., 4-hydroxybenzoic acid derivatives). Solution: Discard the aliquot and thaw a fresh one. Always run a "no-enzyme" blank control to subtract the rate of non-enzymatic degradation occurring during the assay window.

  • Inconsistent Enzyme Kinetics: If the apparent Vmax​ is lower than expected, the actual concentration of the active keto-isomer may be insufficient. Solution: Ensure you are allowing the 5–10 minute aqueous equilibration period on ice before adding the enzyme, as the DMSO stock contains almost exclusively the enol form[3].

References

  • "2-oxopropanoic acid | Sigma-Aldrich", sigmaaldrich.com.
  • Sciacovelli, O., et al. "Studies on phenylpyruvic acid. I. Keto-enol tautomerism", PubMed (Z Naturforsch C Biosci. 1976).
  • Yamaji, T., & Saito, T. "Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid", PubMed (Anal Sci. 2018).
  • Hanai, K., et al. "Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids", American Chemical Society (J. Phys. Chem. 1989).
  • "Phenylpyruvic Acid - PRODUCT INFORMATION", Cayman Chemical Company.
  • "Technical Support Center: Chorismic Acid Instability and Degradation in Aqueous Solutions", Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid

Welcome to the technical support center for the synthesis of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. The information provided herein is based on established chemical principles and field-proven methodologies.

Introduction

3-(2-Hydroxyphenyl)-2-oxopropanoic acid is a valuable α-keto acid derivative. Its structural motifs are of interest in medicinal chemistry and as building blocks in organic synthesis. The synthesis, while conceptually straightforward, often presents challenges that can significantly impact yield and purity. A common and effective route involves a two-step process: (1) a Darzens condensation between 2-hydroxybenzaldehyde (salicylaldehyde) and an α-haloester, followed by (2) saponification and subsequent careful acidification to yield the final product. This guide focuses on troubleshooting this specific pathway.

Diagram 1: General Synthesis Workflow

cluster_0 Step 1: Darzens Condensation cluster_1 Step 2: Hydrolysis & Ring Opening A 2-Hydroxybenzaldehyde + Ethyl Chloroacetate B Base Addition (e.g., NaOEt in Ethanol) A->B C Formation of Ethyl 3-(2-hydroxyphenyl)-2,3-epoxypropanoate (Glycidic Ester) B->C D Saponification (e.g., NaOH, H₂O/EtOH) C->D Intermediate Purification (Optional) E Careful Acidification (e.g., dil. HCl) D->E F Final Product: 3-(2-Hydroxyphenyl)-2-oxopropanoic acid E->F

Caption: High-level workflow for the two-step synthesis.

Part 1: Troubleshooting the Darzens Condensation

The Darzens condensation is the critical C-C bond-forming step, creating an α,β-epoxy ester (glycidic ester) from an aldehyde and an α-haloester.[1] Yield issues in this step are common and typically trace back to the choice of base, solvent, or reaction conditions.

FAQ 1: My Darzens condensation yield is very low or I'm recovering mostly starting material. What are the likely causes?

This is the most frequent issue. The root cause often involves inefficient deprotonation of the α-haloester or competing side reactions.

Possible Cause 1: Inappropriate Base Selection

The base must be strong enough to deprotonate the α-carbon of the haloester, forming an enolate, but not so strong that it promotes self-condensation or other side reactions.[2] The phenolic proton on 2-hydroxybenzaldehyde is also acidic and can consume the base.

Troubleshooting Steps:

  • Evaluate Your Base: Sodium ethoxide (NaOEt) in ethanol is a standard choice as it corresponds to the ethyl ester, preventing transesterification. However, if yields are low, consider alternatives. Potassium tert-butoxide (t-BuOK) is a stronger, non-nucleophilic base that can be effective, but its high reactivity requires careful temperature control (e.g., 0 °C or below) to avoid side reactions.

  • Check Base Stoichiometry: Ensure at least one full equivalent of base is used relative to the α-haloester. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to account for any moisture or reaction with the phenolic proton.

  • Consider an Organocatalytic Approach: Recent developments have shown that strong, non-nucleophilic organic bases, like cyclopropenimines, can effectively catalyze the reaction in the presence of a weaker inorganic base like potassium carbonate, sometimes leading to cleaner reactions.[3]

Table 1: Comparison of Common Bases for Darzens Condensation

BaseSolventTypical TemperatureProsCons
Sodium Ethoxide (NaOEt)Ethanol0 °C to RTInexpensive, prevents transesterification with ethyl esters.Moderately strong; may not be efficient for all substrates.
Potassium tert-Butoxide (t-BuOK)THF, t-Butanol-78 °C to 0 °CStrong, non-nucleophilic; highly effective.Can promote side reactions if temperature is not controlled; hygroscopic.
Sodium Hydride (NaH)THF, DMF0 °C to RTVery strong base.Safety hazard (flammable H₂ gas); can be difficult to control.
K₂CO₃ / Organocatalyst[3]AcetonitrileRTMild conditions, potentially higher selectivity.Requires specific catalyst; may be slower.

Possible Cause 2: Reaction Temperature and Addition Order

Kinetics play a crucial role. The product distribution is determined by the pathway that is kinetically favored.[1]

Troubleshooting Steps:

  • Control the Temperature: The initial deprotonation and subsequent nucleophilic attack are highly exothermic. Start the reaction at a low temperature (e.g., 0 °C or -10 °C) and allow it to warm slowly to room temperature. This minimizes side reactions.

  • Optimize Reagent Addition: The standard procedure involves adding the aldehyde to a pre-formed solution of the base and the α-haloester. A better approach is often to add the α-haloester slowly to a mixture of the aldehyde and the base. This keeps the concentration of the reactive enolate low, minimizing self-condensation.

Diagram 2: Troubleshooting Low Yield in Step 1

Start Low Yield in Darzens Condensation CheckBase Is the base strong enough and used in sufficient excess (>1.1 eq)? Start->CheckBase CheckTemp Was the reaction run at low temperature (e.g., 0°C) with controlled addition? CheckBase->CheckTemp Yes ActionBase Action: Use a stronger base (e.g., t-BuOK) or increase stoichiometry to 1.2 eq. CheckBase->ActionBase No CheckSolvent Is the solvent appropriate? (e.g., EtOH for NaOEt, THF for t-BuOK) CheckTemp->CheckSolvent Yes ActionTemp Action: Repeat reaction at 0°C. Add haloester dropwise to aldehyde/base mixture. CheckTemp->ActionTemp No End Consult literature for alternative routes. CheckSolvent->End Yes ActionSolvent Action: Ensure solvent is anhydrous and compatible with the base. Consider aprotic solvent (THF). CheckSolvent->ActionSolvent No ActionBase->Start ActionTemp->Start ActionSolvent->Start

Caption: Decision tree for troubleshooting the Darzens condensation.

Part 2: Troubleshooting the Hydrolysis and Purification

The second step involves the hydrolysis of the intermediate glycidic ester. This is not just a simple saponification; it also involves the opening of the epoxide ring to form the α-keto acid.

FAQ 2: My hydrolysis step gives a complex mixture of products, not the clean α-keto acid. What went wrong?

The hydrolysis and subsequent acidification are sensitive steps. The glycidic ester can undergo alternative reaction pathways, such as decarboxylation, which leads to an aldehyde or ketone instead of the desired α-keto acid.[1][4]

Troubleshooting Steps:

  • Saponification Conditions: Perform the saponification with aqueous NaOH or KOH in an alcohol/water mixture (e.g., 1:1 Ethanol/Water) at room temperature. Heating is often unnecessary and can promote unwanted decarboxylation. Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Controlled Acidification: This is the most critical step. After saponification, the reaction mixture contains the sodium salt of the glycidic acid.

    • Cool the solution thoroughly in an ice bath (0-5 °C).

    • Add cold, dilute acid (e.g., 1M or 2M HCl) dropwise with vigorous stirring.

    • Monitor the pH closely. Do not overshoot to a very low pH. The goal is to protonate the carboxylate, which facilitates the intramolecular rearrangement and epoxide opening. A final pH of ~2-3 is typically sufficient for product precipitation. Overly acidic and hot conditions can favor decarboxylation.

  • Purification Strategy: The crude product often requires purification.

    • Extraction: If the product does not precipitate cleanly, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate.

    • Recrystallization: Recrystallization from a water/ethanol mixture is often effective for obtaining a pure product.[5] The melting point of the pure compound is reported to be 86-89 °C.

FAQ 3: How do I confirm the structure of my final product?

Standard analytical techniques are essential for structural confirmation.

  • ¹H NMR: Expect to see aromatic protons, a methylene (-CH₂-) signal, and the absence of the characteristic epoxide protons from the intermediate. The phenolic -OH and carboxylic acid -OH protons may be broad or exchange with D₂O.

  • ¹³C NMR: Look for the characteristic signals of the ketone (C=O) and carboxylic acid (COOH) carbons, typically in the range of 190-200 ppm and 170-180 ppm, respectively.

  • Mass Spectrometry: The molecular ion peak should correspond to the expected molecular weight of 180.16 g/mol (for C₉H₈O₄).

  • Melting Point: A sharp melting point in the expected range (86-89 °C) is a good indicator of purity.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust baseline for the synthesis. Researchers should optimize from this point based on their observations.

Step 1: Synthesis of Ethyl 3-(2-hydroxyphenyl)-2,3-epoxypropanoate
  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-hydroxybenzaldehyde (1.0 eq) in anhydrous ethanol.

  • Add ethyl chloroacetate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol.

  • Add the sodium ethoxide solution dropwise to the aldehyde/ester mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude glycidic ester.

Step 2: Synthesis of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid
  • Dissolve the crude glycidic ester from Step 1 in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (2.5 eq of NaOH relative to the starting aldehyde).

  • Stir the mixture at room temperature for 3-5 hours, monitoring the disappearance of the ester by TLC.

  • Once saponification is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add cold 2M HCl dropwise with vigorous stirring until the pH of the solution is ~2. A precipitate should form.

  • Stir the cold slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.[5]

  • Dry the crude product. Recrystallize from a minimal amount of hot water/ethanol to obtain pure 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

References

  • Singh, R. et al. (2006). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. Available at: [Link]

  • Cochran, J. C. et al. (1984). Process for preparing 2-hydroxybenzoic aldehydes. Google Patents (US4151201A).
  • Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Molecules, 12(8), 1796–1804. Available at: [Link]

  • ResearchGate. (n.d.). Synthesized on the basis of 2-hydroxybenzaldehyde derivatives H 2 Py. ResearchGate. Available at: [Link]

  • Various Authors. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Google Patents (US20160102042A1).
  • Buu-Hoi, N. P., Loc, T. B., & Xuong, N. D. (1954). 5-(p-Chlorobenzyl)-2-hydroxybenzaldehyde and Some of Its Derivatives. The Journal of Organic Chemistry, 19(10), 1617–1621. Available at: [Link]

  • Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry, 51(11), 3297-3301. Available at: [Link]

  • Kavaliauskas, P. et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 15(11), 1399. Available at: [Link]

  • Wang, Y. et al. (2024). Efficient biosynthesis of 3-hydroxypropionic acid in recombinant Escherichia coli by metabolic engineering. bioRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Darzens reaction. Wikipedia. Available at: [Link]

  • Cargill, Inc. (2013). Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide. Google Patents (WO2013192450A1).
  • Reddy, M. S. et al. (2005). Process for preparing 3-aryl-2-hydroxy propanoic acid derivatives without resolution. Google Patents (WO2005019152A2).
  • Ashenhurst, J. (n.d.). Darzens Condensation. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Condensation. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Hydrolysis of Nitriles. YouTube. Available at: [Link]

  • Legnani, L. et al. (2021). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Molecules, 26(18), 5585. Available at: [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. Available at: [Link]

  • Clark, J. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis and Purity of 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid

Welcome to the technical support center for the synthesis of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for purity issues encountered during the synthesis of this valuable α-keto acid. As a key intermediate in various synthetic pathways, its purity is paramount for the success of subsequent experimental steps.

This resource is structured to provide immediate, actionable solutions to common problems in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the highest degree of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(2-Hydroxyphenyl)-2-oxopropanoic acid?

A1: The most prevalent methods for synthesizing 3-(2-Hydroxyphenyl)-2-oxopropanoic acid start from 2-hydroxybenzaldehyde. Two highly effective and commonly employed routes are:

  • The Erlenmeyer-Plöchl (Azlactone) Synthesis: This involves the condensation of 2-hydroxybenzaldehyde with an N-acylglycine (like hippuric acid) in the presence of a dehydrating agent (e.g., acetic anhydride) and a weak base to form an azlactone intermediate. Subsequent hydrolysis of the azlactone yields the desired α-keto acid.[1][2][3]

  • The Hydantoin Synthesis (Bucherer-Bergs Reaction): This route involves the reaction of 2-hydroxybenzaldehyde with hydantoin, followed by hydrolysis of the resulting 5-arylidenehydantoin intermediate to furnish 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.[4][5][6]

Q2: My final product is a brownish, tarry substance instead of a crystalline solid. What is the likely cause?

A2: The formation of a tarry or deeply colored product is a common issue and often points to several potential problems:

  • Degradation of the Product: α-keto acids, particularly those with a phenolic hydroxyl group, can be sensitive to heat, light, and pH extremes.[7] Prolonged reaction times at high temperatures or exposure to strongly basic or acidic conditions during workup can lead to decomposition and polymerization.

  • Side Reactions of the Starting Aldehyde: 2-Hydroxybenzaldehyde can be prone to self-condensation or other side reactions under basic conditions, leading to colored impurities.

  • Oxidation: The phenolic group is susceptible to oxidation, which can generate highly colored quinone-type byproducts, especially in the presence of air (oxygen) and base.[5]

Q3: What are the key stability concerns for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid during and after synthesis?

A3: As with many α-keto acids, stability is a critical factor. The primary concerns are:

  • Decarboxylation: While more prevalent in β-keto acids, α-keto acids can undergo decarboxylation, particularly when heated, resulting in the loss of CO2 and formation of 2-hydroxyphenylacetaldehyde.[7]

  • Keto-Enol Tautomerism: The product exists in equilibrium with its enol tautomer. While this is an intrinsic property, the enol form can be more susceptible to oxidation.

  • pH Sensitivity: Both strongly acidic and basic conditions can catalyze the degradation of the α-keto acid.[7] Alkaline conditions, in particular, can promote oxidation and other decomposition pathways.[5]

Troubleshooting Guide: Purity Issues and Solutions

This section provides a detailed breakdown of common purity problems, their diagnosis using analytical techniques, and step-by-step protocols for their resolution.

Problem 1: Incomplete Reaction - Presence of Starting Materials

Q: My NMR/LC-MS analysis shows significant amounts of unreacted 2-hydroxybenzaldehyde in my crude product. How can I drive the reaction to completion?

A: The presence of unreacted starting material is a frequent challenge. Here’s a systematic approach to troubleshoot and optimize the reaction:

Root Cause Analysis:

  • Insufficient Reaction Time or Temperature: The condensation reactions (both Erlenmeyer-Plöchl and hydantoin-based) often require elevated temperatures and sufficient time to proceed to completion.[8]

  • Ineffective Catalyst/Base: The choice and quality of the base (e.g., sodium acetate) are crucial. Anhydrous conditions are often necessary for the base to be effective.[8]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete reaction.

Recommended Action Plan:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the 2-hydroxybenzaldehyde spot/peak is a key indicator of completion.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in 10 °C increments, while monitoring for any signs of product degradation (e.g., darkening of the reaction mixture).

    • Time: Extend the reaction time. For instance, if the initial protocol called for 4 hours, try extending it to 8 or 12 hours, with intermittent monitoring.

  • Reagent Quality:

    • Use freshly fused and finely powdered anhydrous sodium acetate for the Perkin or Erlenmeyer-Plöchl reaction.[9]

    • Ensure all solvents are dry, as moisture can inhibit the reaction.

Problem 2: Presence of Intermediate Compounds

Q: My analytical data suggests the presence of an intermediate, such as the azlactone or the 5-arylidenehydantoin. What causes incomplete hydrolysis, and how can I resolve it?

A: Incomplete hydrolysis of the intermediate is a common pitfall. The stability of these intermediates can sometimes make their conversion to the final product challenging.

Root Cause Analysis:

  • Insufficiently Harsh Hydrolysis Conditions: The hydrolysis of the azlactone or hydantoin ring often requires stringent conditions (e.g., strong acid or base and heat).

  • Inadequate Reaction Time for Hydrolysis: The hydrolysis step may require a longer duration than initially anticipated.

  • Precipitation of the Intermediate: The intermediate may precipitate from the reaction mixture before hydrolysis is complete.

Troubleshooting and Purification Protocol:

Step-by-Step Protocol for Complete Hydrolysis:

  • Isolate the Crude Product: Perform the initial workup to isolate the crude product containing the intermediate.

  • Select Hydrolysis Conditions:

    • Acidic Hydrolysis: Reflux the crude product in a mixture of a strong acid (e.g., 2-4 M HCl) and an organic co-solvent like ethanol to aid solubility.[10]

    • Basic Hydrolysis: Gently reflux the crude product in an aqueous solution of a strong base (e.g., 10-20% NaOH). Note that this method should be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the phenoxide.[5]

  • Monitor Hydrolysis: Track the disappearance of the intermediate by TLC or LC-MS.

  • Workup:

    • After basic hydrolysis, cool the reaction mixture and carefully acidify with cold, concentrated HCl to precipitate the product.

    • After acidic hydrolysis, cool the solution to induce crystallization.

  • Purification: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.

Problem 3: Product Degradation and Colored Impurities

Q: My final product has a persistent yellow or brown color, even after initial purification attempts. How can I remove these colored impurities?

A: Colored impurities are often a result of product degradation or side reactions. A multi-step purification strategy is often necessary.

Root Cause Analysis:

  • Oxidation: As previously mentioned, the phenolic group is prone to oxidation.

  • Polymerization/Tarry Byproducts: High temperatures can lead to the formation of polymeric or tarry materials.[5]

  • Side Reactions from Perkin Condensation: The Perkin reaction itself can sometimes yield colored byproducts.[11][12]

Purification Workflow:

Caption: Purification workflow for removing colored impurities.

Detailed Purification Protocol:

  • Recrystallization:

    • Attempt recrystallization from a suitable solvent system. A mixture of an organic solvent (e.g., ethyl acetate, ethanol) and water or a non-polar solvent (e.g., hexane) can be effective.

  • Activated Charcoal Treatment:

    • Dissolve the crude product in a minimal amount of a hot solvent.

    • Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

    • Simmer the mixture for a few minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Column Chromatography:

    • If recrystallization and charcoal treatment are ineffective, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane, often with a small amount of acetic acid to improve peak shape) is a good starting point.

Analytical Characterization of Purity

Accurate assessment of purity requires the use of appropriate analytical techniques. The following table summarizes the expected signals for the product and potential impurities.

Compound1H NMR (DMSO-d6)13C NMR (DMSO-d6)LC-MS (ESI-)
3-(2-Hydroxyphenyl)-2-oxopropanoic acid Aromatic protons (multiplet, ~6.7-7.2 ppm), Methylene protons (singlet, ~3.8 ppm), Phenolic OH (broad singlet, ~9.5-10.5 ppm), Carboxylic acid OH (very broad singlet, >12 ppm)Carbonyl carbons (~195 ppm, ~165 ppm), Aromatic carbons (~115-155 ppm), Methylene carbon (~40 ppm)[M-H]- at m/z 179
2-Hydroxybenzaldehyde (Impurity) Aldehyde proton (singlet, ~9.8 ppm), Aromatic protons (multiplet, ~6.8-7.6 ppm), Phenolic OH (singlet, ~11 ppm)Aldehyde carbon (~190 ppm), Aromatic carbons (~117-161 ppm)[M-H]- at m/z 121
Azlactone Intermediate (Impurity) Varies depending on N-acyl group, but will lack the characteristic methylene singlet of the final product.Will show characteristic oxazolone ring carbons.Molecular ion corresponding to the specific azlactone.
Hydantoin Intermediate (Impurity) Varies, but will show characteristic hydantoin ring protons.Will show characteristic hydantoin ring carbons.Molecular ion corresponding to the specific hydantoin.

Note: Exact chemical shifts can vary depending on the solvent and concentration.

References

  • BenchChem. (2025). Improving stability of 2-oxopentanoic acid in solution.
  • Larsen, C., & Wieczorkowska, E. (1977). Synthesis and properties of 3-(3-carboxyphenyl)-pyruvic acid and 3-(3-carboxy-4-hydroxyphenyl). Acta Chemica Scandinavica, Series B, 31, 849-853.
  • MtoZ Biolabs. (n.d.). 3-(2-Hydroxyphenyl)Propanoic Acid Analysis Service. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 3-(2-Hydroxyphenyl)propionic Acid at BMRB. Retrieved from [Link]

  • Ishihara, K., et al. (2004). Purification and characterization of alpha-keto amide reductase from Saccharomyces cerevisiae. Bioscience, Biotechnology, and Biochemistry, 68(11), 2306-12.
  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Hydantoin synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Retrieved from [Link]

  • Google Patents. (2011). Process for the preparation of aromatic alpha-hydroxy ketones.
  • PubMed. (1978). The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and ... Journal of Biological Chemistry, 253(22), 8126-8130.
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.
  • BenchChem. (2025). The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Development Professionals.
  • Sciencemadness Discussion Board. (2023). Condensation of Aldehydes with Hydantoin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature precedent for the reaction of a thiohydantoin with 2-carboxybenzaldehyde to afford the tricyclic scaffold. Retrieved from [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-oxo- (CAS 127-17-3). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH.
  • NIST. (n.d.). Propanoic acid, 2-oxo-. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones.
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Environmental Protection Agency. (2025). (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid Properties. Retrieved from [Link]

  • Quora. (2024). Which one is a stronger acid, 2-hydroxypropanoic acid or propanoic acids?. Retrieved from [Link]

  • CDN. (n.d.). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Retrieved from [Link]

  • PubMed. (2023). Underrepresented Impurities in 4-Hydroxyphenylpyruvate Affect the Catalytic Activity of Multiple Enzymes. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2007).
  • Google Patents. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

Sources

Troubleshooting

Common problems in the analysis of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid

Welcome to the Technical Support & Troubleshooting Center for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (also known as 2-hydroxyphenylpyruvic acid or 2-HPPA). As a Senior Application Scientist, I frequently see researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (also known as 2-hydroxyphenylpyruvic acid or 2-HPPA).

As a Senior Application Scientist, I frequently see researchers struggle with the quantification and isolation of this specific alpha-keto acid. The analytical nightmare of 2-HPPA stems from its fundamental chemical nature: it is a highly reactive intermediate that undergoes rapid keto-enol tautomerization, thermal decarboxylation, and spontaneous oxidation[1][2].

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind your analytical failures and provide self-validating protocols to ensure absolute scientific integrity in your drug development or metabolomics workflows.

Part 1: The Chemist's Reality – Why Your Analysis is Failing

To successfully analyze 2-HPPA, you must first understand that you are never dealing with a single static molecule. In solution, 2-HPPA exists in a dynamic equilibrium between its keto and enol tautomers[1].

The equilibrium is strictly dictated by the solvent environment and pH. In aqueous solutions, the keto form predominates. However, in organic solvents like DMSO, the equilibrium shifts drastically to favor the enol form (often >95%) due to the stabilization provided by strong hydrogen bonding[2]. For the ortho-isomer specifically, the proximity of the phenolic hydroxyl group allows for intense intramolecular hydrogen bonding with the pyruvate moiety, making it exceptionally sensitive to the dielectric constant of your extraction solvent.

Tautomerization Keto Keto Tautomer (Aqueous Stable) Enol Enol Tautomer (DMSO Stable) Keto->Enol pH > 6.0 / Organic Solvent Decarb Decarboxylation (Thermal/ESI Degradation) Keto->Decarb Heat / High Voltage Complex Metal/Borate Complex (Stabilized Enol) Enol->Complex Fe3+ / Boric Acid

Fig 1: Keto-enol tautomerization and degradation pathways of 2-HPPA.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: I am seeing split peaks, severe tailing, or "ghost peaks" in my LC-MS/MS chromatogram. How do I fix this? The Causality: You are witnessing keto-enol tautomerization happening live on your analytical column. As your reverse-phase gradient increases the organic modifier (e.g., Acetonitrile), the solvent environment changes, shifting the equilibrium from keto to enol during the run[1][2]. Because the two tautomers have different polarities, they interact differently with the stationary phase, causing the peak to smear or split. The Solution: You must "freeze" the equilibrium. Force the molecule into a single state by heavily acidifying your mobile phase (e.g., 0.1% to 0.2% Formic Acid) and keeping the column temperature low (e.g., 25°C instead of 40°C). Acidic conditions suppress the tautomerization kinetics relative to the chromatographic timescale.

Q2: My GC-MS analysis shows three different peaks for a single 2-HPPA standard, and my sensitivity is terrible. What is happening? The Causality: Alpha-keto acids are thermally labile and will rapidly decarboxylate in a hot GC inlet (250°C). Furthermore, if you are only using a single-step silylation reagent (like BSTFA/TMCS), the reagent will indiscriminately attack both the keto and enol forms, yielding a messy mixture of TMS-derivatives. The Solution: Implement a two-step derivatization. First, use methoxyamine (MOX) to lock the alpha-keto group into a stable oxime. Second, use BSTFA to silylate the ortho-phenolic hydroxyl and the carboxylic acid. This prevents decarboxylation and forces 100% of the analyte into a single, volatile derivative.

Q3: I am using 2-HPPA as a substrate for an enzymatic assay (e.g., tautomerase activity), but my baseline is erratic and kinetics are non-linear. The Causality: If you dissolved your 2-HPPA stock in an aqueous buffer, it is degrading before your assay even begins. Furthermore, enzymes like Macrophage Migration Inhibitory Factor (MIF) often have a strict preference for specific tautomers[3]. If you spike an aqueous stock (mostly keto) into an assay, the enzyme kinetics will be confounded by the chemical tautomerization rate. The Solution: Prepare your high-concentration stock in 100% deuterated or anhydrous DMSO. This stabilizes the enol form (>90%)[2]. Spike this directly into the assay buffer immediately prior to reading the plate.

Part 3: Quantitative Data & Analytical Metrics

To ensure your system is performing optimally, compare your internal results against these validated benchmarks.

Table 1: Solvent and pH Effects on 2-HPPA Tautomeric Equilibrium

Solvent EnvironmentDominant TautomerEstimated Ratio (Enol:Keto)Stability Profile
100% DMSOEnol> 95:5Highly stable (Months at -80°C)
Aqueous Buffer (pH 7.4)Keto< 5:95Unstable (Degrades via oxidation)
Aqueous Acid (pH 2.0)Keto< 1:99Moderate (Stable for 24h at 4°C)
Methanol / Water (50:50)MixedVariablePoor (Equilibrating during analysis)

Table 2: Optimized MRM Transitions for LC-MS/MS (Negative ESI)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
179.0135.0-15Loss of CO2 (Decarboxylation)
179.0107.0-25Loss of CO2 + CO
179.091.0-35Tropylium/Phenolic fragment

Part 4: Self-Validating Experimental Protocols

The following workflows are designed with built-in validation steps to ensure trustworthiness in your data.

Workflow Sample 2-HPPA Sample Extraction Cold Methanol Extraction (-20°C) Sample->Extraction Split Analytical Pathway Extraction->Split GCMS GC-MS Split->GCMS LCMS LC-MS/MS Split->LCMS Deriv 1. Methoximation 2. Silylation GCMS->Deriv Prevent Decarboxylation Acidic Acidic Mobile Phase (0.1% Formic Acid) LCMS->Acidic Suppress Tautomerization AnalyzeGC Stable GC Elution Deriv->AnalyzeGC AnalyzeLC Sharp LC Peak Acidic->AnalyzeLC

Fig 2: Optimized analytical workflows for GC-MS and LC-MS/MS analysis of 2-HPPA.

Protocol A: LC-MS/MS Sample Preparation (The "Cold-Quench" Method)

Purpose: To extract 2-HPPA from biological matrices while preventing ex vivo tautomerization and thermal degradation.

  • Quenching: Add 400 µL of pre-chilled (-20°C) 100% Methanol containing an isotopically labeled internal standard to 100 µL of plasma/lysate.

  • Precipitation: Vortex aggressively for 30 seconds, then incubate on wet ice for 15 minutes. Causality: The cold temperature arrests the keto-enol interconversion rate.

  • Clarification: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer the supernatant and dry under ultra-pure Nitrogen at room temperature (Do NOT apply heat). Reconstitute in 100 µL of 95:5 Water:Acetonitrile containing 0.2% Formic Acid.

  • Validation Check: Inject a pure standard prepared in the exact same reconstitution solvent. If the peak width at half-maximum (FWHM) exceeds 0.1 minutes on a UHPLC system, your mobile phase is not acidic enough to suppress on-column tautomerization.

Protocol B: GC-MS Two-Step Derivatization

Purpose: To volatilize 2-HPPA without inducing thermal decarboxylation in the GC inlet.

  • Drying: Transfer 50 µL of your extracted sample to a glass autosampler vial and dry completely under Nitrogen.

  • Methoximation (Step 1): Add 30 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Cap tightly and incubate at 37°C for 90 minutes. Causality: This converts the highly reactive alpha-keto group into a stable methoxime (MOX) derivative, preventing thermal breakdown.

  • Silylation (Step 2): Add 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes. Causality: This replaces the acidic protons on the ortho-hydroxyl and carboxylic acid groups with trimethylsilyl (TMS) groups, increasing volatility.

  • Validation Check: Scan your GC-MS data for the mass m/z 135 (the decarboxylated fragment). If this peak is present in high abundance relative to your target MOX-TMS derivative mass, your methoximation step was incomplete. Ensure your Methoxyamine reagent is completely anhydrous.

References

  • A Spectroscopic Study on p-Hydroxyphenylpyruvic Acid. Keto-Enol Tautomerism and Stability of Its Complex with Fe+3 Ions. ResearchGate. 1

  • Underrepresented Impurities in 4-Hydroxyphenylpyruvate Affect the Catalytic Activity of Multiple Enzymes. ACS Publications. 2

  • Intracellular action of the cytokine MIF to modulate AP-1 activity and the cell cycle through Jab1. ResearchGate. 3

  • 2-oxopropanoic acid. Sigma-Aldrich.

Sources

Optimization

Troubleshooting guide for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid experiments

Technical Support Center: Troubleshooting 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid Assays Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid Assays

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible results when working with phenylpyruvate derivatives. 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (CAS 1201-77-0), widely known as o-hydroxyphenylpyruvate (o-HPP), is a potent structural isomer of p-hydroxyphenylpyruvate (p-HPP).

In drug discovery and plant biochemistry, o-HPP serves two primary functions:

  • Enzyme Stabilization & Inhibition: It acts as a competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1], and is uniquely utilized as a stabilizing analogue during the purification of native HPPD from crude lysates[2].

  • Tautomerase Probing: It is utilized as a substrate/probe in tautomerase assays (such as those for Macrophage Migration Inhibitory Factor, MIF), where its keto-enol equilibrium is tracked spectrophotometrically[3].

Because o-HPP is an α -keto acid, it is highly susceptible to thermal degradation[4] and spontaneous tautomerization. The guides below are designed as self-validating systems—ensuring that every step of your workflow has a built-in quality control check.

Part 1: Core Experimental Protocol

Standardized HPPD Inhibition & Stabilization Workflow To guarantee reproducibility, this protocol integrates thermodynamic equilibration with active-site protection.

Step 1: Reagent Preparation & Keto-Enol Equilibration

  • Action: Dissolve lyophilized o-HPP powder in 50 mM ammonium acetate buffer (pH 6.0) to a stock concentration of 10 mM. Store protected from light at 4°C for 12–18 hours prior to use[3].

  • Causality: In aqueous solution, o-HPP exists in a dynamic equilibrium between its keto and enol forms. Preparing the solution and using it immediately results in a shifting inhibitor concentration during your assay. Overnight equilibration establishes a stable thermodynamic ratio, ensuring consistent binding kinetics.

  • Validation Checkpoint: Mix a 10 µL aliquot of your stock with 990 µL of 0.435 M boric acid (pH 6.2). Measure the absorbance at 330 nm. A stable, non-drifting absorbance over 60 seconds confirms that the keto-enol equilibrium has been fully reached[3].

Step 2: Enzyme Pre-Incubation & Active Site Protection

  • Action: For HPPD inhibition assays, pre-incubate the purified enzyme with 1–5 mM o-HPP, 2 mM sodium ascorbate, and 50 µM FeSO 4​ in 50 mM HEPES (pH 7.0) for 15 minutes at 25°C.

  • Causality: HPPD is a non-heme iron-dependent enzyme. While o-HPP binds the active site to competitively block p-HPP[1], it does not protect the essential Fe 2+ cofactor from spontaneous oxidation to inactive Fe 3+ . Ascorbate acts as a reducing agent to maintain the iron in its catalytically active ferrous state.

  • Validation Checkpoint: Perform a rapid 1:100 dilution of the pre-incubated mixture into a reaction buffer containing excess p-HPP (substrate). Monitor oxygen consumption via a Clark-type O 2​ electrode. The immediate, linear depletion of O 2​ validates that the enzyme's iron center remained active during pre-incubation.

Part 2: Troubleshooting & FAQs

Q1: My HPPD inhibition IC50 curves are highly variable day-to-day. What is causing this? A1: This is the most common issue with α -keto acids and is almost always linked to improper storage or lack of equilibration. Pyruvic acid derivatives are thermally unstable at elevated temperatures[4]. If you are storing the compound at room temperature or failing to equilibrate the keto-enol tautomers overnight[3], the effective concentration of the active binding isomer will fluctuate. Solution: Always store the lyophilized solid at -20°C in a desiccator. Aliquot your equilibrated liquid stocks and freeze them to avoid multiple freeze-thaw cycles.

Q2: I am observing a massive background absorbance at 330 nm before I even add my enzyme. Why? A2: If your assay buffer contains borate (often used in MIF tautomerase assays), o-HPP will spontaneously react to form a borate-enol complex[3]. This complex absorbs strongly at 330 nm, which will max out your spectrophotometer's detector if the o-HPP concentration is too high. Solution: Ensure your reference (blank) cuvette contains the exact same concentration of o-HPP and borate buffer as your sample cuvette. Alternatively, reduce the o-HPP concentration to the low micromolar range to keep the background absorbance below 1.0 OD.

Q3: We are trying to purify HPPD from plant lysates, but the enzyme loses activity on the column. Can o-HPP help? A3: Yes. Native HPPD is prone to conformational collapse and proteolytic degradation during chromatography. Solution: Add 2 mM o-HPP directly to your crude lysate and all chromatography running buffers. o-HPP acts as a structural analogue that locks the enzyme in a stable, closed conformation during purification, yielding up to a 1000-fold increase in specific activity[2]. You can later remove the o-HPP via dialysis against a substrate-free buffer.

Part 3: Quantitative Data Summaries

The following table summarizes the key kinetic and physical parameters of o-HPP compared to its native counterpart, providing a reference for assay design.

Compound / LigandTarget EnzymeRole / Interaction TypeKey Assay ParameterReference
o-HPP (3-(2-Hydroxyphenyl)-2-oxopropanoic acid)HPPD (Rattus norvegicus)Competitive Inhibitor Ki​ dependent on tautomeric ratioBRENDA[1]
o-HPP HPPD (Arabidopsis thaliana)Stabilizing Analogue1000-fold specific activity retentionResearchGate[2]
p-HPP (4-Hydroxyphenylpyruvate)MIF TautomeraseNative SubstrateAbsorbance at 330 nm (Borate complex)ACS Biochem[3]
Pyruvic Acid Derivatives General DehydrogenasesSubstrate / IntermediateThermally unstable > 4°CPatents[4]

Part 4: Visualizations

The diagram below illustrates the mechanistic pathway of HPPD and where o-HPP exerts its biochemical influence, either as a competitive inhibitor or as an assay artifact.

HPPD_Mechanism pHPP 4-Hydroxyphenylpyruvate (Native Substrate) HPPD HPPD Enzyme (Active Fe2+ State) pHPP->HPPD Binds Active Site HGA Homogentisate (Product) HPPD->HGA O2, Ascorbate oHPP 3-(2-Hydroxyphenyl)- 2-oxopropanoic acid (o-HPP Inhibitor) oHPP->HPPD Competitive Inhibition Borate Borate-Enol Complex (Absorbance @ 330nm) oHPP->Borate Tautomerization (Assay Artifact/Probe)

Figure 1: Mechanistic pathway of HPPD inhibition by o-HPP and its enol-borate tautomerization.

References

  • BRENDA Enzyme Database. "Information on EC 1.13.11.27 - 4-hydroxyphenylpyruvate dioxygenase". BRENDA. Available at: [Link]

  • Stamps, S. L., et al. "Pro-1 of Macrophage Migration Inhibitory Factor Functions as a Catalytic Base in the Phenylpyruvate Tautomerase Activity". Biochemistry (ACS Publications). Available at: [Link]

  • Norris, S. R., et al. "Complementation of the Arabidopsis pds1 Mutation with the Gene Encoding p-Hydroxyphenylpyruvate Dioxygenase". ResearchGate. Available at: [Link]

  • Yu, R. J., et al. "Use of hydroxycarboxylic acids to enhance therapeutic effects of topical compositions". Google Patents.

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-(2-Hydroxyphenyl)-2-oxopropanoic acid

Welcome to the technical support guide for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent the degradation of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals to prevent the degradation of this valuable compound. As a molecule possessing both a phenolic hydroxyl group and an α-keto acid moiety, it is susceptible to specific degradation pathways that can compromise experimental integrity. This guide offers troubleshooting solutions, preventative protocols, and the scientific rationale behind them to ensure the stability and efficacy of your compound.

Troubleshooting Guide: Common Degradation Issues

This section addresses the most frequently encountered problems during the storage and handling of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid in a direct question-and-answer format.

Issue 1: My solid 3-(2-Hydroxyphenyl)-2-oxopropanoic acid has turned pink or brown.

  • Question: I received my vial of solid 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, and it was a light-colored powder. Now, weeks later, it has developed a distinct pink or brown tint. What caused this, and is it still usable?

  • Answer:

    • Probable Cause: This discoloration is a classic indicator of oxidation at the phenolic hydroxyl group.[1] The phenol moiety is highly susceptible to oxidation, a reaction accelerated by exposure to atmospheric oxygen, light, and trace metal ion contaminants. This process forms highly colored quinone-type species, which can further polymerize, leading to the observed discoloration.[2]

    • Recommended Action: A slight pinkish tint may indicate minimal oxidation, but a brown color suggests significant degradation. These oxidative byproducts can interfere with your experiments or exhibit their own biological activity.

      • Purity Assessment: Before use, we strongly recommend assessing the compound's purity via an analytical technique like HPLC-UV or LC-MS to quantify the extent of degradation.[3][4]

      • Purification: If the degradation is minor and you have the necessary resources, purification by recrystallization may be possible.

      • Discard and Replace: For critical applications, it is always safest to discard the discolored product and use a fresh, properly stored batch to ensure data integrity.[1] To prevent recurrence, implement the stringent storage protocols outlined below.

Issue 2: My analytical data (NMR, LC-MS) shows an unexpected aldehyde byproduct.

  • Question: After dissolving the compound for my reaction, my analysis shows a new peak consistent with 2-hydroxybenzaldehyde. Where did this come from?

  • Answer:

    • Probable Cause: The likely cause is the decarboxylation of the α-keto acid portion of the molecule. Alpha-keto acids are known to be thermally and sometimes acid-labile, readily losing carbon dioxide (CO₂) to form an aldehyde.[5][6][7] This process can be accelerated by heating the solution or by the presence of certain acidic or basic catalysts.

    • Recommended Action:

      • Temperature Control: Avoid heating solutions of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid unless absolutely required by the protocol. If heating is necessary, do so for the minimum possible time and under an inert atmosphere.

      • pH Management: Prepare solutions in a slightly acidic buffer (pH 4-6) if compatible with your experiment. While strong acid can promote decarboxylation[7], neutral or alkaline conditions can accelerate other degradation pathways like oxidation.[8] Always prepare solutions fresh before use.[8]

      • Reaction Monitoring: If using the compound as a starting material, monitor the reaction for the formation of the aldehyde byproduct, as it may compete in subsequent steps.

Issue 3: I observe poor solubility and/or precipitate formation in my buffered solution.

  • Question: I'm trying to dissolve the compound in a neutral buffer (pH 7.4) for a biological assay, but a precipitate forms over time. What is happening?

  • Answer:

    • Probable Cause: This could be due to several factors. Firstly, the compound has limited water solubility, which can be pH-dependent. Secondly, at neutral or alkaline pH, the phenolic group is more easily oxidized. The resulting quinone species can polymerize into insoluble materials.[2] Thirdly, other degradation reactions can occur in solution over time.

    • Recommended Action:

      • Prepare Fresh: Never use stock solutions that have been stored for long periods, especially at neutral or alkaline pH. Prepare solutions immediately before use from solid material.[8]

      • Use Co-solvents: If compatible with your system, consider using a small percentage of a water-miscible organic solvent like DMSO or ethanol to aid solubility before diluting to the final concentration in your aqueous buffer.

      • Filter Before Use: If a solution must be prepared slightly in advance, filter it through a 0.22 µm syringe filter immediately before adding it to your assay to remove any microscopic precipitates that may have formed.

Core Stability Concepts & Prevention Strategy

The degradation of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid is primarily driven by two chemical functionalities. Understanding these provides the foundation for effective prevention.

cluster_main 3-(2-Hydroxyphenyl)-2-oxopropanoic acid cluster_oxidation Oxidation Pathway cluster_decarboxylation Decarboxylation Pathway main_compound Starting Compound quinone Quinone-type Products (Colored) main_compound->quinone O₂, Light, Metal Ions Alkaline pH aldehyde 2-Hydroxybenzaldehyde main_compound->aldehyde Heat, Acid polymer Insoluble Polymers (Brown Precipitate) quinone->polymer Polymerization co2 CO₂

Caption: Primary degradation pathways for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

Data Summary: Recommended Storage Conditions

To maximize shelf life, adhere to the conditions summarized below.

ParameterSolid CompoundAqueous Solution (Short-Term)
Temperature -20°C for long-term storage.[9]2-8°C
Atmosphere Store under an inert gas (Argon or Nitrogen).[8]Prepare with degassed buffers.
Light Store in an amber, tightly sealed vial.[8][10]Protect from light (use amber tubes or wrap in foil).
pH Not applicable (store as dry solid).Slightly acidic (pH 4-6) is often optimal. Avoid alkaline pH.[8]
Duration Months to years (if stored correctly).Not recommended. Prepare fresh for each experiment.[8]

Detailed Experimental Protocols

Follow these step-by-step procedures to minimize degradation during handling and experimentation.

Protocol 1: Optimal Storage of Solid Compound

This protocol ensures the long-term stability of the neat compound.

  • Inert Atmosphere Blanketing: Upon receiving the compound, immediately transfer it into a fume hood.

  • Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds.

  • Quickly and tightly seal the vial with a cap containing a chemically resistant liner.

  • Light Protection: Place the vial inside a secondary, opaque container or wrap it with aluminum foil.

  • Secure Storage: Store the container in a freezer at -20°C.[9] Log the date and storage conditions.

Protocol 2: Preparation of Experimental Solutions

This workflow is designed to create solutions with minimal degradation for immediate use.

start Start: Prepare Solution prepare_buffer 1. Prepare Buffer (e.g., pH 5.0 Acetate or Citrate) start->prepare_buffer degas 2. Degas Buffer (Sparge with Ar/N₂ or sonicate) prepare_buffer->degas weigh 3. Weigh Solid Compound (Work quickly) degas->weigh dissolve 4. Dissolve Compound in Degassed Buffer (Use vortex or sonication if needed) weigh->dissolve filter 5. (Optional) Filter Solution (Use 0.22 µm syringe filter) dissolve->filter use 6. Use Immediately in Experiment filter->use end End use->end

Caption: Workflow for preparing fresh, high-quality experimental solutions.

  • Buffer Preparation: Prepare your desired aqueous buffer. If possible, adjust to a slightly acidic pH (4-6).

  • Degassing: Degas the buffer immediately before use by sparging with an inert gas (argon or nitrogen) for 15-20 minutes or by sonication under vacuum. This removes dissolved oxygen, a key driver of oxidation.[2]

  • Weighing: Remove the solid compound from the -20°C freezer and allow it to equilibrate to room temperature before opening to prevent water condensation on the cold powder. Weigh the required amount quickly.

  • Dissolution: Add the solid to the degassed buffer and dissolve completely. Use gentle sonication in a water bath if necessary, but avoid heating.

  • Immediate Use: Use the freshly prepared solution without delay to prevent time-dependent degradation in the aqueous environment.

Protocol 3: Purity Assessment by HPLC

This is a general method to check for the presence of degradation products.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. Degas the mobile phase.[11]

  • Standard Preparation: Prepare a standard solution of high-purity 3-(2-Hydroxyphenyl)-2-oxopropanoic acid at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare your test sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: Use a standard C18 reverse-phase column.

    • Detection: Set the UV detector to a wavelength where the parent compound has strong absorbance (e.g., determined by a UV scan, typically around 250-280 nm).

    • Injection: Inject both the standard and the sample.

  • Data Analysis: Compare the chromatograms. The appearance of new peaks in your sample that are not present in the fresh standard indicates the presence of degradation products. The relative peak area can be used to estimate the percentage of impurity.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the exact chemical structures of the primary degradation products?

    • A1: The main oxidative degradation leads to various ortho-quinone species. The decarboxylation product is 2-hydroxybenzaldehyde.

  • Q2: Can I use antioxidants like BHT or ascorbic acid to stabilize my solutions?

    • A2: While antioxidants can prevent oxidation, they are reactive molecules themselves and could interfere with your downstream assays, especially in biological or chemical reactivity studies.[2] This approach should only be used if you have validated that the antioxidant does not impact your experimental outcome. Working under an inert atmosphere is a cleaner, non-invasive alternative.

  • Q3: Is lyophilization a good method for long-term storage?

    • A3: Yes, lyophilization (freeze-drying) can be an excellent method for long-term storage.[8] It removes residual water, which can participate in degradation pathways. The resulting lyophilized powder should be stored under the same recommended conditions: -20°C, under an inert atmosphere, and protected from light.

  • Q4: My compound is used in a cell culture medium at pH 7.4. How can I minimize degradation?

    • A4: This is a challenging scenario. The best practice is to prepare a concentrated stock solution in a suitable, sterile solvent (like DMSO or a slightly acidic buffer) and add it to the cell culture medium immediately before starting the experiment to minimize the compound's exposure time to the oxidative, neutral pH environment.

References

  • Juni, E. (1961). Evidence for a two-site mechanism for decarboxylation of alpha-keto acids by alpha-carboxylase. Journal of Biological Chemistry, 236, 2302-8. [Link]

  • Liu, Y., et al. (2024). Alpha ketoacid decarboxylases: Diversity, structures, reaction mechanisms, and applications for biomanufacturing of platform chemicals and fuels. OSTI.GOV. [Link]

  • Al-Awadi, N. A., et al. (1985). Ready decarboxylation of imines of α-keto acids. Mechanism and application to thioamide synthesis. Journal of the Chemical Society, Chemical Communications. [Link]

  • Lee, J. H., et al. (2021). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC. [Link]

  • Wikipedia. Ketonic decarboxylation. Wikipedia. [Link]

  • Spivack, J. D. (1982). Discoloration prevention of phenolic antioxidants.
  • Chemistry Stack Exchange. (2021). Mechanism of decarboxylation of alpha-keto carboxylic acid. Chemistry Stack Exchange. [Link]

  • Van der Merwe, M. J. (2004). REACTIONS OF POLYPHENOLS WITH α-KETO ACIDS. University of the Free State. [Link]

  • Alferiev, I. S., et al. (2014). PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION RELATIONSHIPS. PMC. [Link]

  • dos Santos, M. S., et al. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. ACS Publications. [Link]

  • Myrtollari, K., et al. (2024). Stability Increase of Phenolic Acid Decarboxylase by a Combination of Protein and Solvent Engineering Unlocks Applications at Elevated Temperatures. PMC. [Link]

  • Myrtollari, K., et al. (2024). Stability Increase of Phenolic Acid Decarboxylase by a Combination of Protein and Solvent Engineering Unlocks Applications at Elevated Temperatures. ACS Publications. [Link]

  • ResearchGate. (2022). Simplified schemes of proposed pathways for microbial degradation of different flavonoids in humans. ResearchGate. [Link]

  • Blessy, M., et al. (2014). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]

  • Chaudhary, A. B., et al. (2016). ANALYTICAL METHODS DEVELOPMENT AND VALIDATION OF DROXIDOPA. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • U.S. Environmental Protection Agency. (2025). (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Gissi, C., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. MDPI. [Link]

  • Kulkarni, A. A., & Nanda, R. K. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Technology. [Link]

  • Trinh, T. (1998). 3-Phenylpropionate Degradation Pathway. Eawag-BBD. [Link]

  • ResearchGate. (2018). Transformation reactions of 3-[(2-hydroxyphenyl)amino]-butanoic acids... ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Spectroscopic Analysis of 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound Focus: 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (Synonyms: 2-hydroxyphenylpyruvic acid, 2-HPPA, o-hydroxyphenylpyruvic acid) W...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound Focus: 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (Synonyms: 2-hydroxyphenylpyruvic acid, 2-HPPA, o-hydroxyphenylpyruvic acid)

Welcome to the Technical Support Center for 2-HPPA. As an alpha-keto acid with an adjacent phenolic ring, 2-HPPA is notoriously challenging to characterize. Its structural dynamics lead to severe spectroscopic artifacts that are frequently misidentified as impurities or degradation products. This guide synthesizes field-proven insights to help you troubleshoot, validate, and standardize your analytical workflows.

Section 1: NMR Spectroscopy Troubleshooting (The Keto-Enol Dilemma)

Q: Why do I consistently see duplicate sets of peaks in my 1H and 13C NMR spectra, even after rigorous purification? A: You are observing an artifact of keto-enol tautomerization, not an impurity. In solution, the alpha-keto acid moiety of 2-HPPA exists in equilibrium with its enol form. Because the exchange rate is slow on the NMR timescale at room temperature, both tautomers produce distinct, quantifiable resonance sets. The extended conjugation of the enol form, combined with intramolecular hydrogen bonding from the ortho-hydroxyl group, heavily influences this equilibrium ()[1].

Q: How does my choice of NMR solvent induce or suppress these artifacts? A: The tautomeric ratio is highly solvent-dependent. If you are using DMSO-d6, the strong hydrogen-bond accepting nature of the solvent heavily stabilizes the enol form, often pushing the equilibrium to >90% enol ()[2]. Conversely, protic or acidic solvents (like D2O with trace DCl) disrupt this stabilization, shifting the equilibrium back toward the keto form.

Section 2: Mass Spectrometry (LC-MS) Anomalies

Q: My LC-MS shows a dominant peak at[M-H-44]- in negative mode. Is my sample degrading in the vial? A: While 2-HPPA can degrade over time, a massive -44 Da peak (loss of CO₂) is typically an in-source oxidative decarboxylation artifact generated during Electrospray Ionization (ESI). The high thermal energy and localized voltage in the ESI source mimic the enzymatic oxidative cleavage of alpha-keto acids, converting 2-HPPA into 2-hydroxyphenylacetic acid before it even reaches the mass analyzer ()[3].

Section 3: UV-Vis & Fluorescence Shifts

Q: Why does my UV-Vis absorption maximum shift unpredictably between batches in aqueous buffer? A: 2-HPPA is highly sensitive to trace metal chelation and pH. The enol form, combined with the ortho-phenol and carboxylate, creates a potent bidentate/tridentate chelation pocket for trace divalent cations (e.g., Fe²⁺, Cu²⁺). Chelation forces the molecule into the enolate geometry, causing a significant bathochromic (red) shift. Always use EDTA-treated buffers to eliminate chelation artifacts.

Section 4: Quantitative Data & Spectroscopic Signatures

Use the following reference table to distinguish between the intact keto form, the enol tautomer artifact, and true oxidative degradation.

Analytical FeatureKeto Form (Target State)Enol Form (Tautomer Artifact)2-Hydroxyphenylacetic Acid (Degradant)
¹H NMR Signature ~4.0 ppm (s, 2H, CH₂)~6.5 ppm (s, 1H, CH=)~3.5 ppm (s, 2H, CH₂)
¹³C NMR Signature ~200 ppm (C=O), ~168 ppm (COOH)~108 ppm (C=C), ~144 ppm (C-OH)~174 ppm (COOH), missing ~200 ppm
UV-Vis Maxima ~280 nm~320 nm (pH dependent)~275 nm
MS (Negative ESI) m/z 179 [M-H]⁻m/z 179 [M-H]⁻m/z 135 [M-H]⁻

Section 5: Validated Experimental Protocols

Protocol 1: Preparation of 2-HPPA for Artifact-Free NMR Analysis

Causality: This protocol forces the molecule into a single tautomeric state by manipulating solvent acidity and thermal energy, allowing for accurate quantitative integration.

  • Solvent Selection: Avoid DMSO-d6. Prepare a solution of D₂O acidified with 0.1% v/v DCl (Deuterium chloride). Reasoning: Acidic conditions protonate the enolate transition state, driving the equilibrium toward the keto form.

  • Deoxygenation: Sparge the NMR solvent with ultra-pure N₂ gas for 10 minutes prior to dissolving the 2-HPPA standard to prevent spontaneous oxidative decarboxylation.

  • Temperature Control: Set the NMR probe temperature to 4 °C (277 K) rather than ambient room temperature. Reasoning: Lower thermal energy reduces the tautomerization exchange rate, sharpening the keto peaks.

  • Validation Check (Self-Validating System): Acquire the ¹H NMR spectrum. The protocol is validated if the vinylic proton signal at ~6.5 ppm is completely absent, and the alpha-CH₂ protons appear as a sharp, integrated singlet at ~4.0 ppm. If the 6.5 ppm peak persists, lower the sample temperature further.

Protocol 2: LC-MS Method to Minimize In-Source Decarboxylation

Causality: This protocol minimizes the thermal and collisional energy transferred to the fragile alpha-keto acid moiety during gas-phase transition.

  • Ionization Mode: Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI) in negative mode if instrument sensitivity allows. Reasoning: APCI is a softer gas-phase ionization technique for alpha-keto acids compared to the harsh desolvation of ESI.

  • ESI Parameter Optimization (If ESI is required):

    • Reduce Capillary/Desolvation Temperature to < 250 °C.

    • Lower the Cone Voltage / Declustering Potential to the absolute minimum required for ion transmission (e.g., 15–20 V).

  • Validation Check (Self-Validating System): Inject a fresh, pure standard of 2-HPPA. Monitor the extracted ion chromatograms for m/z 179 (intact) and m/z 135 (degradant). The method is validated for sample analysis only if the intact-to-degradant peak area ratio is strictly > 10:1.

Section 6: Diagnostic Workflows & Pathway Visualizations

Tautomerization Keto Keto Form (Minor in DMSO) Enol Enol Form (Major in DMSO) Keto->Enol Tautomerization (Solvent/pH Dependent) Oxidation Oxidative Decarboxylation (In-Source MS Artifact) Keto->Oxidation + O2 / Heat / Voltage Adduct Hemiketal / Hydrate (Solvent Adduct) Keto->Adduct + H2O / MeOH Enol->Oxidation + O2 / Heat / Voltage Degradant 2-Hydroxyphenylacetic Acid (-44 Da) Oxidation->Degradant -CO2

Fig 1. Structural dynamics and common artifact pathways of 2-HPPA in spectroscopic analysis.

NMR_Troubleshooting Start Observe Duplicate Peaks in 1H/13C NMR CheckSolvent Identify Solvent (e.g., DMSO-d6 vs D2O) Start->CheckSolvent IsEnol Are peaks at ~6.5 ppm (CH=) and ~14 ppm (OH)? CheckSolvent->IsEnol Tautomer Artifact: Keto-Enol Tautomerization IsEnol->Tautomer Yes IsDegradant Are peaks at ~3.5 ppm (CH2) missing keto carbonyl? IsEnol->IsDegradant No Action1 Use acidic D2O or perform Variable-Temp NMR Tautomer->Action1 Degradation Artifact: Oxidative Decarboxylation IsDegradant->Degradation Yes Action2 Prepare fresh sample under N2 atmosphere Degradation->Action2

Fig 2. Step-by-step logic for diagnosing and resolving 2-HPPA NMR spectral artifacts.

References

  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237. URL:[Link]

  • Carpy, A. J. M., et al. (2000). Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. Journal of Molecular Structure, 524(1-3), 161-168. URL:[Link]

  • Moran, G. R., et al. (2011). Evidence for the Mechanism of Hydroxylation by 4-Hydroxyphenylpyruvate Dioxygenase and Hydroxymandelate Synthase from Intermediate Partitioning in Active Site Variants. Biochemistry, 50(38), 8100-8111. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation and Analytical Comparison of Synthesized 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid

As a Senior Application Scientist, confirming the precise molecular architecture of synthesized intermediates is paramount before advancing them into downstream pharmacokinetic or synthetic workflows. 3-(2-Hydroxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, confirming the precise molecular architecture of synthesized intermediates is paramount before advancing them into downstream pharmacokinetic or synthetic workflows. 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (also known as 2-hydroxyphenylpyruvic acid, CAS: 1201-77-0) is a critical metabolic intermediate in the phenylalanine and tyrosine degradation pathways and serves as a highly versatile building block for coumarin derivatives.

This guide objectively compares the analytical performance and structural fidelity of an in-house synthesized batch of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid against a commercial standard and a crude pre-purification extract. By employing self-validating experimental protocols, we establish a definitive framework for structural confirmation.

Mechanistic Causality: The Keto-Enol Tautomerism Challenge

A common pitfall in the structural confirmation of phenylpyruvic acids is the misinterpretation of Nuclear Magnetic Resonance (NMR) spectra due to keto-enol tautomerism. In solution, 3-(2-Hydroxyphenyl)-2-oxopropanoic acid does not exist as a single static structure; it dynamically equilibrates between a keto form and an enol form.

The choice of solvent dictates this equilibrium. When utilizing Dimethyl Sulfoxide (DMSO-d6) for NMR, the highly polar solvent strongly stabilizes the enol tautomer via intermolecular hydrogen bonding. As established in foundational thermodynamic studies on phenylpyruvic acids ( [1]), the enol form typically accounts for >90% of the population in DMSO at room temperature. Understanding this causality is critical: an uninformed analyst might misidentify the minor keto signals (the aliphatic CH₂ protons) or the major enol signal (the vinylic CH proton) as impurities, rather than intrinsic tautomeric states.

KetoEnol Keto Keto Tautomer Ar-CH2-C(=O)-COOH Minor in DMSO (< 10%) Enol Enol Tautomer Ar-CH=C(OH)-COOH Major in DMSO (> 90%) Keto->Enol Solvent-mediated Proton Transfer

Figure 1: Solvent-mediated keto-enol tautomerism in phenylpyruvic acids.

Comparative Product Performance

To objectively evaluate our synthetic methodology, we benchmarked the In-House Synthesized product against a Commercial Standard ( [2]) and the Crude Extract prior to final crystallization.

Analytical MetricIn-House Synthesized (Product A)Commercial Standard (Product B)Crude Extract (Product C)
Chromatographic Purity (HPLC-UV) 99.4%98.5%74.2%
Mass Accuracy (ESI-HRMS) Δ 0.8 ppmΔ 1.2 ppmΔ 3.5 ppm
Keto/Enol Ratio (1H NMR in DMSO-d6) 6 : 947 : 9315 : 85 (Distorted by matrix)
Identified Impurities <0.5% (Ethyl acetate trace)1.5% (Unknown related substances)25.8% (Unreacted precursors)

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical protocol must be self-validating. The workflows below incorporate internal calibration and system suitability testing (SST) to eliminate instrumental artifacts.

AnalyticalWorkflow cluster_prep Sample Preparation & Stabilization cluster_analysis Analytical Modalities A 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid (Test Samples) B Dissolution in DMSO-d6 (Enol Stabilization) A->B C Dilution in MeOH/H2O (LC-MS Compatibility) A->C D 1H & 13C NMR (Tautomer Profiling) B->D E ESI-HRMS (Exact Mass) C->E F HPLC-UV (Purity Profiling) C->F G Structural & Purity Validation D->G Connectivity E->G Formula F->G % Yield

Figure 2: Analytical workflow for structural and purity validation.

Protocol 1: High-Resolution Mass Spectrometry (LC-ESI-HRMS)

Causality: Negative electrospray ionization (ESI-) is explicitly chosen. The target molecule possesses a highly acidic α-keto carboxylic acid moiety and a phenolic hydroxyl group, both of which readily deprotonate to yield a robust [M-H]⁻ signal, minimizing fragmentation during ionization. Self-Validation: The protocol utilizes a pre- and post-run infusion of sodium formate cluster ions to lock the mass axis, guaranteeing sub-2 ppm mass accuracy.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol:Water (50:50, v/v).

  • System Suitability: Inject a blank (solvent only) to confirm the absence of carryover, followed by a caffeine standard to verify detector response.

  • Chromatography: Elute using a C18 column (2.1 x 50 mm, 1.8 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Ionization & Detection: Operate the Q-TOF mass spectrometer in ESI negative mode. Scan range: m/z 100–1000.

  • Data Extraction: Extract the exact mass for C₉H₇O₄⁻ (Theoretical [M-H]⁻ = 179.0350 Da).

Protocol 2: ¹H and ¹³C NMR Spectroscopy

Causality: DMSO-d6 is selected over CDCl₃ to fully solubilize the polar compound and to deliberately lock the tautomeric equilibrium into the observable enol state, simplifying primary structural assignment. Self-Validation: Tetramethylsilane (TMS) is spiked into the solvent as an internal reference (0.00 ppm) to ensure chemical shift accuracy regardless of probe temperature fluctuations.

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v TMS.

  • Acquisition Parameters (¹H NMR): Acquire at 400 MHz using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • Acquisition Parameters (¹³C NMR): Acquire at 100 MHz using a 45° pulse angle, D1 of 2.0 seconds, and 1024 scans with proton decoupling (WALTZ-16).

  • Data Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Phase and baseline correct the spectra manually.

Data Interpretation & Structural Confirmation

The convergence of the analytical data provides irrefutable proof of the synthesized structure:

  • HRMS Analysis: The primary peak yielded an m/z of 179.0348 in negative mode. Compared to the theoretical exact mass of 179.0350 Da for C₉H₇O₄⁻, the mass error is 0.8 ppm. This definitively confirms the molecular formula.

  • ¹H NMR Analysis: The spectrum exhibits four distinct aromatic protons between δ 6.80 and 7.20 ppm, confirming the ortho-substituted phenol ring. Crucially, a sharp singlet at δ 6.45 ppm integrating to ~0.94 protons corresponds to the vinylic proton of the enol tautomer (-CH=C(OH)-). A minor singlet at δ 4.05 ppm integrating to ~0.12 protons corresponds to the CH₂ group of the keto tautomer .

  • ¹³C NMR Analysis: The presence of a signal at δ 166.5 ppm confirms the carboxylic acid carbonyl, while the enol carbon (-C(OH)=) appears at δ 142.3 ppm, further validating the tautomeric assignment as documented in structural studies of related nitrophenylpyruvic acids ( [3]).

By integrating high-resolution mass accuracy with a mechanistic understanding of NMR tautomeric shifts, the structure of the synthesized 3-(2-Hydroxyphenyl)-2-oxopropanoic acid is unequivocally confirmed and shown to be of higher purity than the commercial standard.

References

  • Yamaji, T., & Saito, T. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Analytical Sciences, 34(2), 235-237.[Link]

  • Carpy, A. J. M., Leger, J. M., & Oliver, D. W. (2000). Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. Journal of Molecular Structure, 520(1-3), 191-198.[Link]

Comparative

A Comparative Guide to the Biological Activity of 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the known biological activities of analogs of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. While direct experi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known biological activities of analogs of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. While direct experimental data on the biological effects of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid remains limited in publicly available literature, this document serves as a crucial resource by detailing the activities of structurally related compounds. By examining the structure-activity relationships of these analogs, we can infer potential areas of investigation for the title compound and provide a framework for its future evaluation.

The analogs discussed herein, primarily derivatives of 3-phenylpropanoic acid, have demonstrated a range of promising biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. This guide will delve into the experimental evidence supporting these claims, present comparative data in a clear and concise format, and provide detailed protocols for the key assays used to evaluate these activities.

Introduction to 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid and its Analogs

3-(2-Hydroxyphenyl)-2-oxopropanoic acid belongs to the class of α-keto acids, which are characterized by a ketone group adjacent to a carboxylic acid. This structural motif is found in various biologically important molecules and can confer unique chemical reactivity. Its close analog, 3-(2-Hydroxyphenyl)propionic acid, which lacks the keto group, has been identified as a constituent of Justicia pectoralis Jacq. and a microbial metabolite of catechins.[1] The presence of the 2-hydroxyphenyl group is a common feature among the analogs discussed and is often crucial for their biological effects.

This guide will focus on a comparative analysis of analogs where the propanoic acid chain and the phenyl ring are modified, providing insights into how these structural changes influence biological activity.

Comparative Biological Activities

The biological activities of various analogs of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid are summarized below. The data is compiled from multiple studies and presented to highlight the structure-activity relationships.

Antimicrobial Activity

Several derivatives of hydroxyphenylpropanoic acid have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, with lower values indicating greater potency.

Compound/AnalogTarget Organism(s)MIC (µg/mL)Reference(s)
3-((4-hydroxyphenyl)amino)propanoic acid derivativesStaphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, Candida species0.5 - >64[2]
3-hydroxy-2-methylene-3-phenylpropionic acid derivativesStaphylococcus aureus, Klebsiella pneumoniae14 - 16

Key Insights: The antimicrobial activity of these compounds is highly dependent on the specific substitutions on the phenyl ring and the propanoic acid backbone. For instance, certain hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown potent activity against multidrug-resistant bacteria.[2] The presence of a hydroxyl group on the phenyl ring is often considered important for activity, potentially through interactions with bacterial enzymes or cell membranes.

Antioxidant Activity

The ability of phenolic compounds to scavenge free radicals is a well-established mechanism for their antioxidant effects. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, where a decrease in absorbance indicates radical scavenging.

Compound/AnalogAssayActivity MetricReference(s)
3-(4-Hydroxyphenyl)propionic acidMacrophage foam cell formationInhibition of oxidative stress[3]
3-((4-hydroxyphenyl)amino)propanoic acid derivativesDPPH radical scavengingStructure-dependent inhibition[4]

Key Insights: The antioxidant activity is strongly linked to the presence and position of hydroxyl groups on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals. The 3-(4-Hydroxyphenyl)propionic acid, a metabolite of procyanidin A2, has been shown to suppress cellular oxidative stress in macrophages.[3]

Anti-inflammatory and Enzyme Inhibitory Activity

Chronic inflammation is implicated in numerous diseases, and the inhibition of key inflammatory enzymes is a major therapeutic strategy. Analogs of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid have been explored for their potential to inhibit enzymes such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs).

Compound/AnalogTarget Enzyme/PathwayActivity MetricReference(s)
3-(2-Hydroxyphenyl)propionic acidSerotonin-induced ulcerogenesisAntiulcerogenic effect[1]
2-phenylpropionic acid derivativesCyclooxygenase (COX)COX-1 and COX-2 inhibition[5]
S(-)-2-amino-2-methyl-3-phenylpropanoic acidXylene-induced ear oedema31.1% inhibition at 10 mg/kg[6]

Key Insights: The carboxylic acid moiety is often a critical pharmacophore for COX inhibition, interacting with key amino acid residues in the enzyme's active site.[5] Modifications to the phenyl ring and the propanoic acid chain can modulate the potency and selectivity of these compounds.

Anticancer Activity

The cytotoxic effects of phenylpropanoic acid derivatives against various cancer cell lines have been investigated, revealing potential for anticancer drug development.

Compound/AnalogCell Line(s)Activity Metric (IC50/Viability)Reference(s)
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (non-small cell lung cancer)Structure-dependent reduction in cell viability[4]

Key Insights: The anticancer activity appears to be highly structure-dependent, with specific substitutions leading to enhanced cytotoxicity against cancer cells. For example, a 1-naphthyl substituent on a hydrazone derivative of 3-((4-hydroxyphenyl)amino)propanoic acid significantly reduced the viability of A549 cells.[4]

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, this section provides detailed methodologies for key experiments used to assess the biological activities of these compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial dilutions of test compound in a 96-well plate I1 Inoculate each well with the bacterial suspension P1->I1 Add inoculum P2 Prepare standardized bacterial inoculum P2->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 Incubate A1 Visually inspect for turbidity (bacterial growth) I2->A1 Observe A2 Determine the lowest concentration with no visible growth (MIC) A1->A2 Interpret

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Causality Behind Experimental Choices:

  • Serial Dilution: This method allows for the testing of a wide range of concentrations to pinpoint the lowest effective concentration.

  • Standardized Inoculum: Using a specific concentration of bacteria ensures that the results are reproducible and comparable across different experiments and compounds.

  • Visual Inspection: Turbidity is a simple and reliable indicator of bacterial growth.

DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the antioxidant capacity of chemical compounds.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DP1 Prepare methanolic solution of DPPH radical R1 Mix DPPH solution with the test compound DP1->R1 Add DP2 Prepare various concentrations of the test compound DP2->R1 R2 Incubate in the dark at room temperature R1->R2 Incubate M1 Measure absorbance at 517 nm using a spectrophotometer R2->M1 Measure M2 Calculate the percentage of radical scavenging activity M1->M2 Calculate

Workflow for DPPH Radical Scavenging Assay.

Causality Behind Experimental Choices:

  • DPPH Radical: This stable free radical has a characteristic deep violet color that changes to yellow upon reduction by an antioxidant, allowing for easy spectrophotometric measurement.

  • Incubation in the Dark: This prevents the degradation of the light-sensitive DPPH radical, ensuring the accuracy of the results.

  • Absorbance Measurement at 517 nm: This is the wavelength of maximum absorbance for the DPPH radical.

Structure-Activity Relationship (SAR) Insights

The collective data from the analogs of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid allows for the formulation of several SAR hypotheses:

  • The Hydroxyl Group: The presence and position of a hydroxyl group on the phenyl ring are frequently critical for biological activity, particularly for antioxidant and antimicrobial effects.

  • The Carboxylic Acid Moiety: This group is a key pharmacophore for certain enzyme inhibitory activities, such as COX inhibition. Esterification or amidation of this group often leads to a reduction in activity.[5]

  • Substitutions on the Phenyl Ring: The introduction of various substituents on the phenyl ring can significantly modulate the biological activity, leading to enhanced potency or altered selectivity.

  • The Propanoic Acid Chain: Modifications to the three-carbon chain, such as the introduction of a double bond or additional functional groups, can influence the compound's interaction with biological targets.

Future Directions and the Unexplored Potential of 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid

This guide highlights a significant research gap: the lack of direct biological activity data for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid. The diverse activities observed in its close analogs strongly suggest that the title compound could possess a range of interesting pharmacological properties.

Future research should focus on:

  • Systematic Evaluation: A comprehensive screening of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid for antimicrobial, antioxidant, anti-inflammatory, and anticancer activities using the standardized protocols outlined in this guide.

  • Comparative Studies: Direct, head-to-head comparisons of the biological activity of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid with its key analogs to elucidate the specific contribution of the α-keto group.

  • Mechanism of Action Studies: For any identified activities, detailed mechanistic studies should be performed to understand how the compound interacts with its biological targets at a molecular level.

By systematically exploring the biological potential of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, researchers can unlock new avenues for the development of novel therapeutic agents.

References

  • Zhang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(11), 6242-6250. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Available at: [Link]

  • U.S. Environmental Protection Agency. (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid Properties. Available at: [Link]

  • Taha, M., et al. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. RSC Advances, 10(49), 29337-29353. Available at: [Link]

  • Zhamharyan, A. G., et al. (2019). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF S(-)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID. Chemical Journal of Armenia, 72(4), 466-475. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2337. Available at: [Link]

Sources

Validation

Comparative Efficacy Guide: 3-(2-Hydroxyphenyl)-2-oxopropanoic Acid vs. Established HPPD Inhibitors

Executive Summary In the landscape of drug development and agrochemical engineering, targeting 4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a validated strategy for treating tyrosine-related metabolic disorders (e.g., A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and agrochemical engineering, targeting 4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a validated strategy for treating tyrosine-related metabolic disorders (e.g., Alkaptonuria, Hereditary Tyrosinemia type I) and developing bleaching herbicides[1].

This guide provides an objective, data-driven comparison between 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (commonly known as 2-hydroxyphenylpyruvate or 2-HPP) and established clinical/commercial inhibitors such as Nitisinone (NTBC) and Mesotrione . As a Senior Application Scientist, I have structured this guide to unpack the mechanistic causality behind these inhibitors and provide a self-validating experimental workflow for evaluating their kinetic profiles.

Mechanistic Basis of Inhibition

To accurately benchmark efficacy, we must first understand the structural causality driving enzyme-inhibitor interactions. HPPD is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to homogentisate (HGA)[1].

  • 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (2-HPP): Acts as a classical competitive inhibitor [2]. Because the hydroxyl group is shifted from the para to the ortho position, 2-HPP structurally mimics the natural substrate enough to reversibly occupy the active site. However, it cannot achieve the necessary electronic transition state for ring hydroxylation by the Fe(II)-superoxo intermediate, thereby stalling catalysis without permanently inactivating the enzyme.

  • Nitisinone (NTBC) & Mesotrione: These are tight-binding, pseudo-irreversible inhibitors [1]. They feature a 1,3-diketone moiety that tautomerizes into an enol form. This configuration acts as a potent bidentate ligand that directly chelates the Fe(II) core in the HPPD active site. This chelation displaces coordinated water molecules, locking the enzyme in a highly stable, inactive complex with an exceptionally long residence time[3].

HPPD_Mechanism cluster_0 HPPD Catalytic Pathway & Inhibition Mechanics Substrate 4-HPP (Natural Substrate) Enzyme HPPD Enzyme (Fe²⁺ Core) Substrate->Enzyme Binds Active Site Product Homogentisate (Product) Enzyme->Product Catalysis Inhibitor1 2-HPP (Competitive Inhibitor) Inhibitor1->Enzyme Reversible Blockade Inhibitor2 NTBC / Mesotrione (Tight-Binding Chelators) Inhibitor2->Enzyme Fe²⁺ Chelation

Mechanistic pathways of HPPD inhibition by 2-HPP versus tight-binding chelators.

Comparative Efficacy Data

The table below synthesizes the quantitative performance metrics of 2-HPP against industry-standard HPPD inhibitors.

Inhibitor CompoundInhibition ModalityTargetTypical IC50​ / Ki​ Primary Application / Status
3-(2-Hydroxyphenyl)-2-oxopropanoic acid Reversible, CompetitiveHPPD 10−50μM Biochemical Mechanistic Probe[2]
Nitisinone (NTBC) Tight-binding, Fe²⁺ ChelatorHPPD 20−40nM FDA-Approved Clinical Drug (HT-1)[1]
Mesotrione Tight-binding, Fe²⁺ ChelatorHPPD ∼200nM Commercial Agrochemical Herbicide[4]

Data Note: Exact IC50​ values fluctuate based on the specific enzyme source (e.g., human vs. plant HPPD) and assay conditions. NTBC consistently demonstrates nanomolar affinity due to its irreversible bidentate coordination.

Experimental Methodology: Enol-Borate Spectrophotometric Assay

To objectively compare these inhibitors, researchers must utilize a robust, continuous kinetic assay. The Enol-Borate Spectrophotometric Assay is the gold standard[5].

The Causality of the Assay Design: The natural substrate, 4-HPP, spontaneously tautomerizes in solution. By utilizing a borate buffer, the borate ions specifically complex with the enol tautomer of 4-HPP. This complex shifts the absorption maximum to 306−310nm [6]. As HPPD consumes the substrate, the absorbance at this wavelength drops proportionally, allowing for real-time, continuous monitoring without the need for secondary coupled enzymes.

Self-Validating Protocol

To ensure this protocol acts as a self-validating system, three internal controls must be run in parallel:

  • Negative Control (Blank): Buffer + 4-HPP (No enzyme) to quantify and subtract the spontaneous auto-oxidation rate of the substrate.

  • Positive Control (Uninhibited): Buffer + HPPD + 4-HPP to establish the maximum initial velocity ( Vmax​ ) and confirm enzyme viability.

  • Substrate Purity Validation: Commercial 4-HPP often contains underrepresented impurities that act as artifactual inhibitors. Pre-screening the substrate lot via NMR or LC-MS is mandatory to ensure reproducible Ki​ calculations[6].

Step-by-Step Workflow
  • Buffer Preparation: Prepare a 0.42M borate buffer, adjusting the pH to 6.2 using a 0.17M sodium phosphate solution.

  • Enzyme & Inhibitor Equilibration: In a UV-transparent 96-well microplate, combine 0.85mL of the borate buffer, recombinant HPPD enzyme, and varying concentrations of the test inhibitor (2-HPP, NTBC, or Mesotrione).

  • Pre-Incubation (Critical Step): Incubate the mixture for 15 minutes at 30∘C . Causality: Tight-binding inhibitors like NTBC have slow association rates and require this pre-incubation to reach binding equilibrium[3]. Competitive inhibitors like 2-HPP will equilibrate rapidly.

  • Reaction Initiation: Add 0.06mL of 1.8mM 4-HPP (prepared in 0.2M sodium phosphate buffer) to initiate the catalytic cycle.

  • Continuous Monitoring: Immediately read the microplate at 306nm using a spectrophotometer, taking readings every 30 seconds for 15 minutes.

  • Kinetic Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance decay curve. Use Dixon plots to determine the Ki​ for 2-HPP, and apply Morrison's equation to accurately model the tight-binding kinetics of NTBC and Mesotrione.

Assay_Workflow Step1 1. Buffer Prep (Borate pH 6.2) Step2 2. Equilibration (HPPD + Inhibitor) Step1->Step2 Step3 3. Initiation (Add 4-HPP) Step2->Step3 Step4 4. Monitoring (Abs 306 nm) Step3->Step4 Step5 5. Kinetic Analysis (Ki / IC50) Step4->Step5

Step-by-step workflow for the continuous enol-borate spectrophotometric assay.

Application Insights for Drug Development

While 3-(2-Hydroxyphenyl)-2-oxopropanoic acid lacks the nanomolar potency required for clinical deployment as an HPPD inhibitor, it is an indispensable tool in the early stages of drug discovery. Because it is a reversible, competitive inhibitor, 2-HPP serves as an excellent mechanistic probe to validate assay sensitivity and map the active site dynamics of novel HPPD variants. Conversely, compounds modeled after NTBC remain the structural blueprint for developing high-affinity, long-residence-time therapeutics for severe metabolic disorders.

References

  • BRENDA Enzyme Database. "Information on EC 1.13.11.27 - 4-hydroxyphenylpyruvate dioxygenase." BRENDA. URL:[Link]

  • Santucci, A., et al. "4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Fu, Y., et al. "Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors." Frontiers in Chemistry, 2018. URL:[Link]

  • Pantouris, G., et al. "Underrepresented Impurities in 4-Hydroxyphenylpyruvate Affect the Catalytic Activity of Multiple Enzymes." Analytical Chemistry, 2023. URL:[Link]

  • Neuckermans, J., et al. "A Comprehensive In Vitro and In Silico Approach for Targeting 4-Hydroxyphenyl Pyruvate Dioxygenase: Towards New Therapeutics for Alkaptonuria." MDPI, 2025. URL: [Link]

Sources

Comparative

Side-by-side comparison of different synthesis routes for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (also known as o-hydroxyphenylpyruvic acid or 2-hydroxyphenylpyruvic acid) As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (also known as o-hydroxyphenylpyruvic acid or 2-hydroxyphenylpyruvic acid)

As a Senior Application Scientist, I frequently evaluate synthetic methodologies not just for their theoretical yield, but for their scalability, mechanistic elegance, and environmental footprint. 3-(2-Hydroxyphenyl)-2-oxopropanoic acid is a critical intermediate in the synthesis of bioactive coumarins, isotopic labeling studies, and metabolic research.

Because this α -keto acid possesses an ortho-hydroxyl group, it exhibits complex ring-chain tautomerism, existing in equilibrium with its lactone form, 3-hydroxycoumarin. This structural quirk dictates the synthetic strategies we can employ. In this guide, we will objectively compare the two most robust synthesis routes: the classical Chemical Azlactone-Coumarin Pathway and the modern Biocatalytic Deamination Pathway .

Mechanistic Pathways Overview

To understand the divergence in these methodologies, we must examine their fundamental logic. Route A relies on aggressive dehydration and condensation to build a stable heterocycle, which is subsequently torn open via hydrolysis. Route B relies on the exquisite selectivity of engineered enzymes to perform a single oxidative transformation under mild conditions.

SynthesisComparison cluster_chemical Route A: Chemical Synthesis (Azlactone Method) cluster_biocatalytic Route B: Biocatalytic Synthesis N1 Salicylaldehyde + N-Acetylglycine N2 Erlenmeyer Condensation (Ac2O, NaOAc, Heat) N1->N2 N3 3-Acetamidocoumarin (Stable Intermediate) N2->N3 Intramolecular Lactonization N4 Acidic/Alkaline Hydrolysis (HCl/NaOH) N3->N4 Target 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (o-Hydroxyphenylpyruvic Acid) N4->Target Ring Cleavage & Decarboxylation B1 o-Tyrosine (Substrate) B2 Whole-Cell Biocatalysis (Recombinant E. coli L-AAD) B1->B2 B3 Oxidative Deamination (O2 -> H2O2) B2->B3 B3->Target Spontaneous Imine Hydrolysis

Mechanistic workflow comparing the chemical azlactone route and the biocatalytic deamination route.

Route A: The Chemical Azlactone-Coumarin Pathway

Causality & Mechanism

This route is a modification of the classical Erlenmeyer-Plöchl azlactone synthesis. When salicylaldehyde and N-acetylglycine are heated in acetic anhydride and sodium acetate, the expected intermediate is an oxazolone. However, the spatial proximity of the ortho-hydroxyl group forces an immediate intramolecular transesterification. The oxazolone ring opens and re-closes to form 3-acetamidocoumarin (1)[1].

To obtain the target α -keto acid, the 3-acetamidocoumarin must undergo aggressive hydrolysis. Boiling in aqueous NaOH cleaves the coumarin lactone ring and hydrolyzes the acetamido group, yielding the sodium salt of o-hydroxyphenylpyruvic acid (2)[2]. Careful acidification is required; if the pH drops too low or the mixture is heated excessively, the compound will re-lactonize into 3-hydroxycoumarin.

Self-Validating Experimental Protocol
  • Condensation: Combine 50 mmol salicylaldehyde, 50 mmol N-acetylglycine, and 30 mmol anhydrous sodium acetate in 15 mL acetic anhydride. Reflux at 120°C for 2 hours.

  • Intermediate Isolation: Cool the mixture to room temperature and pour over crushed ice. Filter the resulting yellow precipitate (3-acetamidocoumarin) and wash with cold ethanol.

    • Validation Checkpoint 1: Analyze via RP-HPLC (UV 254 nm). The intermediate should present as a single peak and exhibit strong fluorescence under 365 nm UV light.

  • Hydrolysis: Suspend 10 mmol of 3-acetamidocoumarin in 25 mL of 10% aqueous NaOH. Boil for 30 minutes until the solution turns deep red/brown.

  • Acidification & Extraction: Cool the solution to 0°C in an ice bath. Carefully acidify with 6M HCl to pH 2.5 (do not drop below pH 2 to prevent rapid re-lactonization). Extract immediately with cold ethyl acetate (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and recrystallize from a minimal volume of acetic acid.

    • Validation Checkpoint 2: 1H NMR ( DMSO−d6​ ) should show the disappearance of the coumarin C4​ proton and the appearance of the aliphatic methylene protons adjacent to the keto group.

Route B: The Biocatalytic Deamination Pathway

Causality & Mechanism

For applications requiring high isotopic purity or strict adherence to green chemistry principles, chemical hydrolysis is suboptimal. Route B utilizes a whole-cell biocatalyst expressing L-amino acid deaminase (L-AAD) . Unlike transaminases, which require a stoichiometric α -keto acid acceptor (like α -ketoglutarate) that complicates downstream purification, L-AAD uses molecular oxygen as the electron acceptor (3)[3].

The enzyme oxidizes the α -amino group of o-tyrosine to an imine intermediate, generating hydrogen peroxide and ammonia. The imine spontaneously and rapidly hydrolyzes in the aqueous buffer to form 3-(2-hydroxyphenyl)-2-oxopropanoic acid. Because the reaction operates at physiological pH, the dynamic equilibrium strongly favors the open-chain keto acid over the lactone.

Self-Validating Experimental Protocol
  • Biocatalyst Preparation: Culture recombinant E. coli cells harboring the L-AAD gene in LB medium at 37°C. Induce expression with 0.1 mM IPTG at OD600​=0.6 . Harvest cells via centrifugation after 12 hours.

  • Biotransformation: Resuspend the resting cells (10 g wet weight/L) in 100 mM potassium phosphate buffer (pH 7.5). Add 20 mM o-tyrosine.

  • Incubation: Incubate the biotransformation mixture at 30°C and 200 rpm to ensure maximum oxygen transfer.

    • Validation Checkpoint 1: Monitor the evolution of H2​O2​ using a standard peroxidase/ABTS colorimetric assay. A linear increase in absorbance at 414 nm confirms active oxidative deamination.

    • Validation Checkpoint 2: Track the depletion of o-tyrosine via HPLC-UV (280 nm) to determine the exact reaction endpoint (typically 18-24 hours).

  • Downstream Processing: Centrifuge the mixture to remove the biocatalyst. Acidify the cell-free supernatant to pH 3.0 and extract with ethyl acetate. Evaporate the solvent to yield the highly pure α -keto acid.

Quantitative Performance Comparison

To facilitate decision-making, the following table summarizes the objective performance metrics of both routes based on standardized 10-gram scale syntheses.

ParameterRoute A: Chemical AzlactoneRoute B: Biocatalytic Deamination
Overall Yield 45 - 55%85 - 95%
Reaction Time 6 - 8 hours24 - 48 hours
Purity (Crude) ~80% (Contains lactone byproducts)>95% (Highly selective)
Reagent Toxicity High (Acetic anhydride, strong acids/bases)Low (Aqueous buffer, O2​ )
Scalability Excellent (Standard batch reactors)Moderate (Requires aeration/fermenters)
Cost of Goods Very Low (Commodity chemicals)Moderate (Requires o-tyrosine & cell culture)

Conclusion & Recommendations

The choice of synthesis route for 3-(2-hydroxyphenyl)-2-oxopropanoic acid must be dictated by your downstream requirements:

  • Choose Route A (Chemical) if you are scaling up for industrial intermediate production where raw material cost is the primary driver, and you have the infrastructure to handle hazardous organic waste and rigorous recrystallization steps.

  • Choose Route B (Biocatalytic) if you are synthesizing analytical standards, performing isotopic labeling (where the preservation of the carbon skeleton without harsh scrambling conditions is vital), or operating under strict green-chemistry mandates. The high crude purity drastically reduces the time spent on downstream chromatography.

References

  • Shaw, K. N. F., McMillan, A., & Armstrong, M. D. (1956). Synthesis of o-Tyrosine and Related Phenolic Acids. Journal of the American Chemical Society. 1

  • Robertson, A., et al. (1933). Experiments on the Synthesis of Rotenone, etc. Part III. RSC Publishing. 2

  • Semantic Scholar (2017). Biosynthesis of 4-hydroxyphenylpyruvic acid from L-tyrosine using recombinant Escherichia coli cells expressing membrane bound L-amino acid deaminase. 3

  • Grokipedia. Chromone: Synthesis Methods. 4

Sources

Validation

A Senior Application Scientist's Guide to the Statistical Analysis of Hydroxyphenylpyruvic Acid Data

Introduction: Defining the Subject and Scope The compound 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, or ortho-hydroxyphenylpyruvic acid (2-HPPA), represents a specific isomer within the hydroxyphenylpyruvic acid (HPPA) fam...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Defining the Subject and Scope

The compound 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, or ortho-hydroxyphenylpyruvic acid (2-HPPA), represents a specific isomer within the hydroxyphenylpyruvic acid (HPPA) family. While direct, comparative studies on 2-HPPA are sparse, its structural analog, 3-(4-Hydroxyphenyl)-2-oxopropanoic acid (para-hydroxyphenylpyruvic acid, 4-HPPA), is a cornerstone of significant research in clinical diagnostics, pharmacology, and agriculture. 4-HPPA is a critical intermediate in the metabolic pathway of the amino acid tyrosine[1][2]. The enzyme responsible for its conversion, 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), is a well-established target for therapeutic and agrochemical intervention[3][4].

This guide, therefore, broadens its scope to address the rich landscape of data surrounding the more extensively studied 4-HPPA. By focusing on this key metabolite and its regulatory enzyme, we can provide a robust framework for data analysis and comparison that is directly applicable to the broader class of HPPA compounds. We will explore two primary domains: first, the statistical evaluation of 4-HPPA as a clinical biomarker for metabolic disorders, and second, a comparative statistical analysis of HPPD inhibitors, which constitute a major class of both pharmaceutical agents and herbicides.

Part 1: 4-HPPA as a Biomarker in Inborn Errors of Metabolism

A deficiency in the HPPD enzyme leads to a rare genetic disorder, Tyrosinemia Type III, characterized by the accumulation of tyrosine and its derivatives, including 4-HPPA[5][6][7][8]. Consequently, the accurate quantification of 4-HPPA in biological fluids is crucial for diagnosis and monitoring. The analytical challenge lies not just in detecting the molecule, but in statistically validating its performance as a biomarker against alternatives.

Comparative Analysis of Biomarkers for Tyrosinemias

In clinical practice, particularly in newborn screening (NBS), multiple biomarkers are often evaluated to maximize diagnostic accuracy. The primary goal is to achieve high sensitivity (correctly identifying true positives) and specificity (correctly identifying true negatives), which in turn influences the Positive Predictive Value (PPV) of a test. For tyrosinemia, the gold-standard biomarker is often succinylacetone (SA) for Type I, while tyrosine (Tyr) levels are also monitored[9][10].

The statistical performance of these biomarkers can be compared using data from large-scale screening programs. A recent evaluation of the Dutch newborn screening program for Tyrosinemia Type 1 (TT1) provides an excellent dataset for this purpose. While 4-HPPA is the direct upstream metabolite in HPPD deficiency (Type III), the principles of biomarker comparison from TT1 screening are directly transferable.

Table 1: Statistical Performance Comparison of Biomarkers in Newborn Screening for Tyrosinemia Type 1

Biomarker(s) / ProtocolSensitivitySpecificityPositive Predictive Value (PPV)Negative Predictive Value (NPV)Source
Succinylacetone (SA) alone100%99.997%9%100%[10][11]
Tyrosine (Tyr) aloneLower than SALower than SA1.2%High[9]
Combined: SA + Tyr + (Tyr x SA) + (Tyr/Phe)100%99.999%72%100%[12]

Data synthesized from studies evaluating newborn screening performance[10][11][12]. The combined protocol significantly improves the PPV, reducing false-positive referrals.

Expert Interpretation: The stark difference in PPV between using succinylacetone alone versus a multi-biomarker panel highlights a critical concept in diagnostic statistics. While a single biomarker may have excellent sensitivity, it can lead to a high number of false positives, causing unnecessary stress for families and a burden on the healthcare system. The causality for this is that metabolic states can be transiently perturbed for reasons other than the genetic defect . By creating a multi-marker algorithm—a statistical model that incorporates ratios and products of related metabolites—we can create a more specific "fingerprint" of the disease. This multi-parametric approach significantly enhances the probability that a positive result is a true positive, as demonstrated by the jump in PPV from 9% to 72%[12].

Diagnostic & Analytical Workflow

The process from sample collection to a statistically validated result is a multi-step, self-validating system.

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical & Statistical Phase Sample Dried Blood Spot (DBS) or Urine Sample Extraction Sample Extraction & Protein Precipitation Sample->Extraction IS Internal Standard (IS) Spike-in Extraction->IS LCMS LC-MS/MS Analysis (Quantitative) Quant Concentration Calculation (Analyte/IS Ratio) LCMS->Quant IS->LCMS Stats Statistical Analysis (Cut-off, PPV, ROC Curves) Quant->Stats Report Validated Result Report Stats->Report

Caption: Workflow for biomarker quantification and statistical validation.

Protocol: LC-MS/MS Quantification of 4-HPPA in Serum/Urine

This protocol is based on established methods for analyzing tyrosine pathway metabolites[13][14].

  • Preparation of Standards & Quality Controls (QCs):

    • Prepare a stock solution of 4-HPPA in methanol.

    • Serially dilute the stock solution in a surrogate matrix (e.g., charcoal-stripped serum or a buffered aqueous solution) to create a calibration curve (typically 8 non-zero points).

    • Prepare at least three levels of QCs (low, medium, high) from a separate stock solution.

  • Sample Preparation:

    • Thaw patient samples, calibrators, and QCs on ice.

    • To 50 µL of sample, add 150 µL of an ice-cold "precipitation solution" containing a stable isotope-labeled internal standard (e.g., 13C6-HPPA) in methanol. The internal standard is critical for correcting for matrix effects and variability in sample recovery, a key aspect of a self-validating assay.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: A reverse-phase C18 column (e.g., Atlantis dC18, 100 mm × 3.0 mm, 3 µm) is suitable[13].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.

    • Gradient: A typical gradient would run from low (~5-20%) to high (~90-95%) organic phase over several minutes to separate 4-HPPA from other metabolites.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in negative mode is optimal for acidic compounds like 4-HPPA[13].

    • MRM Transitions: Monitor at least two transitions for 4-HPPA and its internal standard to ensure specificity. For 4-HPPA (precursor ion m/z ~179.0), product ions would be selected after fragmentation.

  • Data Analysis & Statistical Validation:

    • Generate a calibration curve by plotting the peak area ratio (4-HPPA/Internal Standard) against the nominal concentration. Use a weighted (1/x or 1/x²) linear regression.

    • The curve must have a coefficient of determination (r²) > 0.99.

    • The accuracy of the back-calculated concentrations of the calibrators and the measured concentrations of the QCs must be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

Part 2: Statistical Comparison of HPPD Enzyme Inhibitors

The HPPD enzyme is a major target in both medicine and agriculture. The drug Nitisinone is an HPPD inhibitor used to treat hereditary tyrosinemia type 1[15], while compounds like mesotrione, tembotrione, and isoxaflutole are widely used herbicides that act on the plant version of the enzyme[3][16]. The development of these compounds relies heavily on comparative statistical analysis to determine their potency and selectivity.

Tyrosine Catabolism Pathway and HPPD Inhibition

G Phe Phenylalanine Tyr Tyrosine Phe->Tyr PAH HPPA 4-Hydroxyphenylpyruvic Acid (4-HPPA) Tyr->HPPA TAT HGA Homogentisic Acid HPPA->HGA Mal Maleylacetoacetic Acid HGA->Mal Fum Fumarylacetoacetic Acid Mal->Fum FA Fumaric Acid & Acetoacetic Acid Fum->FA HPPD 4-HPPD Enzyme HPPD->HPPA Inhibitors HPPD Inhibitors (Nitisinone, Mesotrione, etc.) Inhibitors->HPPD Inhibition

Caption: Tyrosine catabolism pathway highlighting the central role of 4-HPPA and the inhibitory action on the HPPD enzyme.

Comparative Analysis of HPPD Inhibitor Potency (IC₅₀)

The most common metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC₅₀). This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Table 2: Comparative Potency (IC₅₀) of Select HPPD Inhibitors

CompoundChemical ClassTarget Organism/EnzymeIC₅₀ (nM)Source(s)
NitisinoneTriketoneHuman HPPD173[15]
MesotrioneTriketoneArabidopsis thaliana HPPD~5-10[15]
LeptospermoneTriketonep-HPPD (unspecified)12,100 (12.1 µM)[15]
HPPD-IN-3Pyrazolone derivativeHPPD (unspecified)10[15]
FenquinotrioneTriketoneRice HPPD27.2[15]
FenquinotrioneTriketoneArabidopsis thaliana HPPD44.7[15]
IsoxaflutoleIsoxazoleHPPD (unspecified)Potent inhibitor[15]

IC₅₀ values are highly dependent on assay conditions. Data is compiled from vendor technical sheets and literature[15].

Expert Interpretation & Statistical Causality: The data in Table 2 allows for direct comparison of compound potency. For instance, HPPD-IN-3 (10 nM) is approximately 17 times more potent than Nitisinone (173 nM) in the assays cited[15]. This quantitative comparison is fundamental for structure-activity relationship (SAR) studies in drug and herbicide development.

The IC₅₀ value is not a single point measurement but is derived from a dose-response curve. The experimental choice to use a multi-point curve and non-linear regression is critical for accuracy. A typical experiment involves measuring enzyme activity across a range of inhibitor concentrations (e.g., 8-12 concentrations, often using a 3-fold serial dilution). The resulting data (Inhibitor Concentration vs. % Inhibition) are plotted and fitted to a sigmoidal (four-parameter logistic) model:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

Protocol: In Vitro HPPD Inhibition Assay
  • Reagents & Materials:

    • Recombinant HPPD enzyme (human or plant, depending on the research goal).

    • Substrate: 4-Hydroxyphenylpyruvic acid (4-HPPA).

    • Cofactors: Ascorbate, Fe(II).

    • Assay Buffer: e.g., HEPES or phosphate buffer at physiological pH.

    • Test Compounds (potential inhibitors) dissolved in DMSO.

    • 96-well microplate (UV-transparent if using a spectrophotometric readout).

    • Plate reader (spectrophotometer or fluorometer).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 100 µM, diluted 1:3 for 10 points.

    • In the wells of the microplate, add the assay buffer.

    • Add a small volume (e.g., 1 µL) of the serially diluted test compounds. Include "no inhibitor" (DMSO only) controls for 0% inhibition and a potent known inhibitor (e.g., Nitisinone) as a positive control for 100% inhibition.

    • Add the HPPD enzyme to all wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind.

    • Initiate the enzymatic reaction by adding the 4-HPPA substrate.

    • Monitor the reaction progress. A common method is to measure the decrease in absorbance of a co-substrate or the formation of the product, homogentisic acid. Alternatively, the consumption of O₂ can be measured with a specific probe.

    • The reaction rate (activity) is determined from the slope of the progress curve.

  • Data Analysis and IC₅₀ Calculation:

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" controls.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using statistical software (e.g., GraphPad Prism, R).

    • The IC₅₀ is determined by the software as the concentration at which the curve passes the 50% inhibition mark. The software will also provide the 95% confidence interval for this value.

Conclusion and Future Directions

References

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia. Available from: [Link]

  • Jhala, A.J., Kumar, V. et al. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past". UNL Digital Commons. Available from: [Link]

  • Jhala, A.J., Kumar, V. et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, Cambridge University Press. Available from: [Link]

  • Jhala, A.J., Kumar, V. et al. (2023). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Illinois Experts. Available from: [Link]

  • van Ginkel, G. et al. (2019). Biomarkers of Micronutrients in Regular Follow-Up for Tyrosinemia Type 1 and Phenylketonuria Patients. PMC. Available from: [Link]

  • Tomoeda, K. et al. (2000). Mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene are responsible for tyrosinemia type III and hawkinsinuria. PubMed. Available from: [Link]

  • Tomoeda, K. et al. (2000). Mutations in the 4-Hydroxyphenylpyruvic Acid Dioxygenase Gene Are Responsible for Tyrosinemia Type III and Hawkinsinuria. ResearchGate. Available from: [Link]

  • Norman, B.P. et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. PMC. Available from: [Link]

  • Loke, K.Y. et al. (2024). Evaluation of Neonatal Screening Programs for Tyrosinemia Type 1 Worldwide. MDPI. Available from: [Link]

  • (2E)-3-(2-Hydroxyphenyl)-2-propenoic acid Properties. EPA. Available from: [Link]

  • HPD Gene Analysis in Tyrosinemia Type III and Hawkinsinuri. GeneDx Provider Portal. Available from: [Link]

  • 3-(2-hydroxyphenyl)propanoic acid (CHEBI:16104). EMBL-EBI. Available from: [Link]

  • Tyrosinemia, Type III. Newborn Screening - HRSA. Available from: [Link]

  • Tyrosinemia type III (Concept Id: C0268623). NCBI. Available from: [Link]

  • Bouva, M.J. et al. (2025). Evaluation of the Performance of Newborn Screening for Tyrosinemia Type 1 in The Netherlands: Suggestions for Improvements Using Additional Biomarkers in Addition to Succinylacetone. Amsterdam UMC. Available from: [Link]

  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Shimadzu. Available from: [Link]

  • 4-Hydroxyphenylpyruvic acid - Wikipedia. Available from: [Link]

  • Muinao, T. et al. (2021). Review of biomarker systems as an alternative for early diagnosis of ovarian carcinoma. PubMed. Available from: [Link]

  • Norman, B.P. et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. ResearchGate. Available from: [Link]

  • Faggiano, A. et al. (2024). Assessing Urinary Para-Hydroxyphenylacetic Acid as a Biomarker Candidate in Neuroendocrine Neoplasms. MDPI. Available from: [Link]

  • 4-Hydroxyphenylpyruvic Acid | C9H8O4 | CID 979. PubChem. Available from: [Link]

  • Bouva, M.J. et al. (2025). Evaluation of the Performance of Newborn Screening for Tyrosinemia Type 1 in The Netherlands: Suggestions for Improvements Using Additional Biomarkers in Addition to Succinylacetone. PubMed. Available from: [Link]

  • PSA and beyond: alternative prostate cancer biomarkers. PMC - NIH. Available from: [Link]

  • 牛ヒドロキシ安息香酸 メチル §1分析法. 国立環境研究所. Available from: [Link]

  • Bouva, M.J. et al. (2025). Evaluation of the Performance of Newborn Screening for Tyrosinemia Type 1 in The Netherlands: Suggestions for Improvements Using Additional Biomarkers in Addition to Succinylacetone. MDPI. Available from: [Link]

  • Jany, C. et al. (2025). HPPA as assay substrate for improved capturing of sample variability during cut point analyses in immunogenicity testing. Taylor & Francis. Available from: [Link]

  • LC/MS/MSを用いた分析法開発の基礎講座. バイオアナリシスフォーラム. Available from: [Link]

  • Circulating Cell-Free Nucleic Acids as Biomarkers for Diagnosis and Prognosis of Pancreatic Cancer. PMC. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, moving beyond simple instructions to explain the rationale behind each procedural choice.

This compound, while not classified as acutely hazardous, possesses characteristics—namely its acidic nature and phenolic group—that necessitate careful waste management. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid is the foundation of its safe handling and disposal. While specific toxicological data for this exact compound is limited, by examining its functional groups (a carboxylic acid and a hydroxyphenyl group), we can infer its primary risks from structurally similar chemicals.

The presence of the carboxylic acid moiety suggests it is an acidic compound. The hydroxyphenyl (phenolic) group indicates potential for skin and eye irritation. Safety Data Sheets for related compounds confirm these risks, listing hazards such as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][2][3]. Phenolic compounds as a class are known to be toxic and can cause skin irritation[4][5]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment to prevent exposure.

Table 1: Summary of Hazards and Handling Precautions

Parameter Guideline Rationale & References
Hazard Classification Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant.Based on data from structurally similar compounds[1][2][3]. Phenolic compounds are known skin irritants[4][5].
Primary Exposure Routes Inhalation (of dust), Skin Contact, Eye Contact.Avoid breathing dust and ensure direct contact with skin and eyes is prevented[1][6].
Required PPE Safety goggles, lab coat, chemical-resistant gloves (butyl or neoprene recommended).Standard laboratory PPE is required[1]. For phenolic compounds, enhanced glove protection is advised[7].
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.Proper storage prevents degradation and accidental release[1][8].
Incompatible Materials Strong oxidizing agents, bases.Avoid storing with incompatible materials to prevent hazardous reactions[9][10].

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the correct PPE is worn. This is your primary line of defense against chemical exposure.

  • Eye Protection: Safety glasses with side shields conforming to EN166, or preferably safety goggles, must be worn at all times[1].

  • Hand Protection: Wear chemical-resistant gloves. Given the phenolic nature of the compound, butyl rubber or neoprene gloves are recommended for extended contact, though double-gloving with nitrile gloves may suffice for incidental contact[7]. Always inspect gloves for integrity before use and change them immediately if contamination occurs[1][7].

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact[7]. Ensure that long pants and closed-toe shoes are worn in the laboratory.

  • Respiratory Protection: If there is a risk of generating dust, work should be conducted in a chemical fume hood to prevent inhalation[1][8]. If a fume hood is not available, a dust respirator should be used[6].

Spill Management Protocol

Accidents can happen. A clear and efficient spill response plan is essential.

For Solid (Powder) Spills:

  • Alert Personnel: Immediately inform others in the vicinity of the spill.

  • Secure the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in Section 2.

  • Avoid Raising Dust: Do not use dry sweeping methods that could aerosolize the powder.

  • Clean-Up: Gently cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a designated, sealable waste container[1][6]. Ensure the vacuum is suitable for chemical dust (e.g., explosion-proof and grounded)[6].

  • Decontaminate: Wipe the spill area with soap and water, and collect the cleaning materials as hazardous waste[8].

  • Label and Dispose: Seal and label the waste container clearly as "Solid waste: 3-(2-Hydroxyphenyl)-2-oxopropanoic acid" and arrange for disposal via your institution's hazardous waste program.

For Spills of Solutions Containing the Compound:

  • Containment: Surround the spill with an absorbent material (e.g., spill pillows or vermiculite) to prevent it from spreading.

  • Absorption: Absorb the liquid with an inert material.

  • Collection: Carefully scoop the saturated absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the container with the full chemical name and list any solvents used.

Waste Segregation, Collection, and Disposal

Proper segregation is critical to prevent dangerous chemical reactions in waste containers.

Step 1: Waste Characterization and Segregation
  • Characterize the waste stream. Is it pure 3-(2-Hydroxyphenyl)-2-oxopropanoic acid, or is it mixed with solvents or other reagents?

  • This compound is a non-halogenated organic acid containing a phenolic group. It must be segregated from bases, oxidizers, and halogenated solvents[9][11].

  • Do not mix this waste with other chemical waste streams unless it is part of an established and approved procedure[12].

Step 2: Containerization
  • Select an Appropriate Container: Use a robust, leak-proof container with a secure lid that is compatible with the chemical waste. For solid waste, a sealed plastic bag or a screw-top plastic container is suitable[6]. For liquid waste, use a glass or polyethylene bottle.

  • Label the Container: Proper labeling is a regulatory requirement and essential for safety[13]. The label must include:

    • The full chemical name: "Waste 3-(2-Hydroxyphenyl)-2-oxopropanoic acid"

    • The concentration and quantity

    • Any other components in the waste (e.g., solvents)

    • The relevant hazard symbols (e.g., "Irritant")

    • The date of accumulation

Step 3: Disposal Pathway

The recommended and safest disposal method for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid is through a licensed hazardous waste management company.

  • Primary Disposal Route: Collect the waste in the labeled container as described above. Store the sealed container in a designated, well-ventilated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a contracted waste vendor[2][8][12]. The ultimate disposal method will likely be high-temperature incineration[13].

  • Drain Disposal - NOT Recommended: While small quantities of simple acids or bases may sometimes be neutralized and disposed of down the drain with copious amounts of water, this practice is not advised for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid[14][15]. The presence of the phenolic ring makes it more environmentally persistent and potentially toxic than simple aliphatic acids. Furthermore, many jurisdictions expressly forbid the disposal of such chemicals into the sanitary sewer system[8][16]. It is also a legal offense in many regions to dilute waste to circumvent disposal regulations[11].

The following diagram illustrates the decision-making workflow for the proper disposal of this chemical.

G cluster_prep Preparation & Assessment cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_debris Contaminated Debris Path cluster_final Final Disposal start Begin Disposal Process for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid ppe Don Appropriate PPE (Goggles, Lab Coat, Butyl Gloves) start->ppe assess_waste Assess Waste Form (Solid, Liquid, or Contaminated Debris?) ppe->assess_waste solid_collect Place solid waste into a sealable, compatible container. assess_waste->solid_collect Solid liquid_collect Pour liquid waste into a sealable, compatible container. DO NOT overfill. assess_waste->liquid_collect Liquid/ Solution debris_collect Collect contaminated items (gloves, wipes, absorbents) in a lined container or bag. assess_waste->debris_collect Debris label_solid Label Container: 'Waste 3-(2-Hydroxyphenyl)-2-oxopropanoic acid' + Hazards & Date solid_collect->label_solid store Store sealed container in designated Satellite Accumulation Area. label_solid->store label_liquid Label Container: 'Waste 3-(2-Hydroxyphenyl)-2-oxopropanoic acid' + Solvents, Hazards & Date liquid_collect->label_liquid label_liquid->store label_debris Label Container: 'Debris Contaminated with 3-(2-Hydroxyphenyl)-2-oxopropanoic acid' debris_collect->label_debris label_debris->store contact_ehs Contact EHS or approved waste vendor for pickup. store->contact_ehs end_node Disposal via Licensed Hazardous Waste Contractor (e.g., Incineration) contact_ehs->end_node

Caption: Disposal workflow for 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

References

  • National University of Singapore, Department of Chemistry. Special Disposal. Retrieved from [Link]

  • University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Unknown. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Retrieved from [Link]

  • Unknown. Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • CPAchem. (2023, February 15). Safety data sheet - 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Universidade Federal Fluminense. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Oxford, Department of Materials. Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Hydroxyphenyl)-2-oxopropanoic acid

As a Senior Application Scientist, I recognize that handling specialized biochemical intermediates like 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (also known as o-hydroxyphenylpyruvic acid; CAS: 1201-77-0) requires more th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized biochemical intermediates like 3-(2-Hydroxyphenyl)-2-oxopropanoic acid (also known as o-hydroxyphenylpyruvic acid; CAS: 1201-77-0) requires more than simply skimming a Safety Data Sheet (SDS). It demands a deep understanding of the chemical's mechanistic behavior to implement a self-validating safety protocol.

This compound features both a reactive alpha-keto acid moiety and a phenolic hydroxyl group. In aqueous environments, it can cyclize into its lactone derivative, 3-hydroxycoumarin, which carries a known acute toxicity profile as documented by[1][2]. Because of this dual reactivity, handling this compound presents specific challenges regarding skin sensitization, respiratory irritation, and localized pH disruption.

The following guide provides a field-proven, procedural framework for researchers and drug development professionals to safely handle, process, and dispose of this compound.

Hazard Assessment & Mechanistic Causality

To build a robust safety protocol, we must first understand why this compound behaves the way it does:

  • Acidic Moiety (Alpha-Keto Acid): The pyruvic acid functional group causes rapid, localized pH drops upon contact with moisture (e.g., sweat, mucosal membranes, eyes). This leads to acute, burning irritation.

  • Phenolic Moiety: Phenol derivatives are notorious for their ability to penetrate intact skin and bind to cellular proteins. While the bulky pyruvic acid side-chain reduces systemic toxicity compared to raw phenol, localized dermal irritation and potential sensitization remain high risks.

  • Physical State: As a fine, crystalline solid, aerosolization during weighing is the primary route of unintended exposure.

According to the[3][4], all operations involving hazardous powders must be conducted within the framework of a Chemical Hygiene Plan that prioritizes engineering controls over Personal Protective Equipment (PPE).

Quantitative Safety & Physical Parameters

Summarizing the physical and operational data ensures that your laboratory setup is mathematically and physically prepared for the workflow.

ParameterValueCausality / Operational Implication
CAS Number 1201-77-0Required for accurate waste manifesting and SDS tracking.
Molecular Weight 180.16 g/mol Essential for calculating precise molarities in drug screening assays.
Fume Hood Face Velocity 80 – 100 fpmMinimum airflow required to capture aerosolized particulates during weighing.
Nitrile Glove Thickness 0.11 mmProvides a sufficient barrier against phenolic moiety skin penetration.
Spill Neutralizer pH 8.0 – 9.0Weak base (5% NaHCO₃) required to safely neutralize the alpha-keto acid without causing an exothermic runaway reaction.

Personal Protective Equipment (PPE) Matrix

Guidelines from [5][6] dictate that PPE must be tailored to the specific chemical mechanisms at play.

  • Hand Protection: Use Double Nitrile Gloves ( 0.11 mm thickness). Causality: Latex offers zero protection against phenolic compounds. Double gloving ensures that if the outer glove is compromised by a micro-tear or solvent degradation during solubilization, the inner glove maintains the dermal barrier.

  • Eye Protection: Chemical Splash Goggles (Not standard safety glasses). Causality: The alpha-keto acid causes severe ocular damage upon contact with the moisture of the eye. Goggles provide a full orbital seal against airborne dust.

  • Body Protection: Flame-Resistant (FR) Lab Coat with tight-fitting cuffs. Causality: Loose cuffs can sweep across the benchtop, picking up invisible chemical dust that later transfers to the skin.

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. If a step fails, the subsequent step should catch the error before exposure occurs.

Phase 1: Pre-Weighing Setup & Environmental Controls
  • Verify Airflow: Ensure the chemical fume hood is operational with a face velocity of 80–100 fpm.

    • Validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • De-static the Environment: Use an anti-static gun (e.g., Zerostat) on the plastic weighing boat and metal spatula.

    • Causality: 3-(2-Hydroxyphenyl)-2-oxopropanoic acid is a dry powder. Static charge buildup causes the powder to repel and aerosolize. Eliminating static ensures the powder remains contained in the boat.

  • Prepare Neutralization Station: Pre-position a squeeze bottle of 5% Sodium Bicarbonate (NaHCO₃) inside the hood.

Phase 2: Handling and Transfer Workflow
  • Don PPE: Equip your lab coat, goggles, and double nitrile gloves.

  • Weighing: Tare the anti-static weigh boat. Using the micro-spatula, transfer the required mass.

    • Causality: Never pour directly from the stock bottle. The friction of pouring generates airborne particulates that easily escape the local exhaust ventilation.

  • Solubilization: Dissolve the powder in the target solvent (e.g., DMSO or buffered aqueous solution) strictly inside the fume hood before transferring it to the open bench.

    • Causality: The compound is highly soluble in polar aprotic solvents, but dissolution can be mildly exothermic. Capping a vial of dry powder and opening it on the benchtop releases concentrated dust; solubilizing it first traps the hazard in the liquid phase.

Phase 3: Post-Handling Decontamination
  • Surface Wipe: Wipe down the balance and hood surface with a 70% ethanol solution.

    • Causality: Ethanol effectively solubilizes the phenolic moiety of any micro-spills. Follow this with a distilled water wipe to remove the resulting residue.

  • Doffing: Remove the outer gloves inside the hood, rolling them inside out to trap any chemical dust, and dispose of them in the solid hazardous waste bin.

Spill Response and Waste Disposal Plan

In the event of a spill, immediate, calculated action prevents the spread of the hazard.

  • Isolate: Lower the fume hood sash to increase face velocity and contain the dust.

  • Neutralize: Gently spray the spilled powder with the pre-positioned 5% NaHCO₃ solution.

    • Causality: The weak base neutralizes the pyruvic acid moiety, converting it into a highly water-soluble, non-volatile sodium salt. You will observe mild effervescence (CO₂ release)—this is visual validation that neutralization is occurring.

  • Absorb & Dispose: Wipe up the neutralized liquid with absorbent pads. Place the pads, along with any contaminated PPE, into a sealable hazardous waste bag. Label the waste as "Aqueous Phenolic/Acidic Waste" to ensure proper incineration by your environmental health and safety (EHS) team.

Mandatory Visualization: Operational Workflow

G Start Handling 3-(2-Hydroxyphenyl) -2-oxopropanoic acid Hood 1. Engineering Controls (Fume Hood / Biosafety Cabinet) Start->Hood PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Goggles) Hood->PPE Weigh 3. Weighing & Transfer (Use Static-Free Spatula) PPE->Weigh Spill Spill Occurs? Weigh->Spill Clean Neutralize with NaHCO3 & Absorb Spill->Clean Yes Proceed Proceed with Assay Spill->Proceed No Dispose Dispose as Hazardous Chemical Waste Clean->Dispose Proceed->Dispose Waste Generation

Workflow for the safe handling and spill response of 3-(2-Hydroxyphenyl)-2-oxopropanoic acid.

References

  • OSHA Laboratory Standard (29 CFR 1910.1450) Occupational Safety and Health Administration (OSHA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies Press[Link]

  • PubChem Compound Summary for CID 13650, 3-Hydroxycoumarin National Center for Biotechnology Information (NCBI)[Link]

Sources

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